Kaempferol 4'-glucoside
説明
Kaempferol 4'-glucoside has been reported in Urena lobata with data available.
Structure
3D Structure
特性
IUPAC Name |
3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGRWHWAGXNQS-HMGRVEAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966598 | |
| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52222-74-9 | |
| Record name | Kaempferol 4′-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52222-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 4'-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kaempferol 4'-Glucoside: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol (B1673270) 4'-glucoside, a naturally occurring flavonol glycoside, is a derivative of the widely studied flavonoid, kaempferol. While kaempferol itself has been the subject of extensive research for its antioxidant, anti-inflammatory, and anti-cancer properties, its glycosidic forms, such as the 4'-glucoside, are increasingly gaining attention for their potential roles in human health and pharmacology. This technical guide provides an in-depth overview of the natural sources, distribution, and current understanding of Kaempferol 4'-glucoside. It details experimental protocols for its extraction, isolation, and quantification, and explores its interaction with cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, and they form an integral part of the human diet. Kaempferol, a prominent member of the flavonol subclass, is known for its broad spectrum of biological activities. In nature, kaempferol predominantly exists in its glycosidic forms, where it is bound to one or more sugar moieties. These glycosidic linkages influence the bioavailability, solubility, and metabolic fate of the parent aglycone. This compound is one such derivative, where a glucose molecule is attached at the 4'-position of the kaempferol backbone. Understanding the natural distribution and biological properties of this specific glycoside is crucial for harnessing its full therapeutic potential.
Natural Sources and Distribution of this compound
Kaempferol and its glycosides are widely distributed throughout the plant kingdom. While extensive data exists for the aglycone, specific quantitative information for this compound is less abundant. However, its presence has been detected in a variety of plants, including vegetables and medicinal herbs.
Table 1: Quantitative Data of Kaempferol Glycosides in Various Plant Sources
| Plant Source | Plant Part | Kaempferol Glycoside | Concentration (mg/100g DW unless specified) | Reference |
| Saffron (Crocus sativus) | Tepals | Kaempferol 3-O-sophoroside-7-O-glucoside | 147 - 258 (equivalent mg of rutin/g) | [1] |
| Saffron (Crocus sativus) | Tepals | Kaempferol 3-O-sophoroside | 61 - 312 (equivalent mg of rutin/g) | [1] |
| Saffron (Crocus sativus) | Tepals | Kaempferol 3,7,4′-tri-O-β-glucoside | 59 - 109 (equivalent mg of rutin/g) | [1] |
| Onion Leaves | Kaempferol | 832.0 | [2] | |
| Semambu Leaves | Kaempferol | 2041.0 | [2] | |
| Bird Chili | Kaempferol | 1663.0 | [2] | |
| Black Tea | Kaempferol | 1491.0 | [2] | |
| Papaya Shoots | Kaempferol | 1264.0 | [2] | |
| Guava | Kaempferol | 1128.5 | [2] |
Note: Data for this compound is not explicitly available in many databases. The table presents data for other kaempferol glycosides and the aglycone to indicate plants where the 4'-glucoside might also be present.
Biosynthesis of Kaempferol and its Glycosides
The biosynthesis of kaempferol originates from the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. Through the action of chalcone (B49325) synthase, 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is then isomerized to naringenin. Subsequently, flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS) catalyze the conversion of naringenin to kaempferol.
The final step in the formation of this compound involves the enzymatic transfer of a glucose molecule to the 4'-hydroxyl group of the kaempferol aglycone. This glycosylation is catalyzed by specific UDP-dependent glycosyltransferases (UGTs).
Experimental Protocols
Extraction of Kaempferol Glycosides
The following protocol is a general method for the extraction of flavonoid glycosides from plant material and can be adapted for this compound.
Materials:
-
Dried and powdered plant material
-
80% Methanol (B129727) (MeOH) or 60% Ethanol (EtOH)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Maceration/Ultrasonication: Weigh 1-10 g of the dried plant powder and add 10-100 mL of 80% MeOH. Sonicate the mixture for 30-60 minutes at room temperature. Alternatively, macerate for 24-48 hours with occasional shaking.
-
Filtration and Centrifugation: Filter the extract through Whatman No. 1 filter paper. Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining solid particles.
-
Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve the crude extract in a minimal amount of the appropriate solvent and load it onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the flavonoid glycosides with increasing concentrations of methanol (e.g., 20%, 40%, 60%, 80%, 100%).
-
Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (QqQ-MS)
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Reagents:
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
This compound standard
Procedure:
-
Sample Preparation: Prepare the extracted and purified fractions as described in section 4.1. Dilute the samples in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Gradient Elution: A typical gradient would start with a low percentage of B (e.g., 5%), increasing to a high percentage (e.g., 95%) over 10-15 minutes, followed by a re-equilibration step.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (deprotonated molecule [M-H]⁻ of this compound, m/z 447) to a specific product ion (e.g., the aglycone fragment, m/z 285).
-
Optimize cone voltage and collision energy for the specific compound.
-
-
Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Quantify the amount of the compound in the samples by comparing their peak areas to the calibration curve.
Biological Activities and Signaling Pathways
While research on the specific biological activities of this compound is still emerging, studies on kaempferol and its other glycosides provide valuable insights. It is important to note that the glycosidic form can influence the compound's activity. For instance, one study found that unlike kaempferol, Kaempferol 4'-O-glucoside did not have an inhibitory effect on the viability of pancreatic cancer cells[5].
Interaction with the EGFR Signaling Pathway
Kaempferol has been shown to inhibit the growth and migration of pancreatic cancer cells by blocking the Epidermal Growth Factor Receptor (EGFR)-related pathway[4]. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that regulate cell proliferation, survival, and migration. Kaempferol's inhibitory action on this pathway suggests a potential mechanism for its anti-cancer effects. The pathway involves the phosphorylation of EGFR, which in turn activates downstream effectors such as Src, AKT, and ERK1/2.
Conclusion and Future Directions
This compound is a naturally occurring flavonoid with potential for further scientific investigation. While its presence is indicated in a variety of edible plants, there is a clear need for more extensive quantitative analysis to establish a comprehensive distribution profile. The experimental protocols for extraction and quantification of other kaempferol glycosides provide a solid foundation for future research on the 4'-glucoside.
The contrasting biological activity observed between kaempferol and its 4'-O-glucoside in pancreatic cancer cells highlights the critical role of glycosylation in modulating the pharmacological effects of flavonoids. Future research should focus on elucidating the specific mechanisms of action of this compound, including its absorption, metabolism, and interaction with various cellular targets. A deeper understanding of these aspects will be instrumental in evaluating its potential as a therapeutic agent or a valuable component of functional foods.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The biological activities and signaling pathways described are based on pre-clinical research and may not reflect the effects in humans.
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 3. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 4. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Biological Activities of Kaempferol 4'-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270), a naturally occurring flavonoid found in a variety of plants, has garnered significant attention for its diverse pharmacological properties. Its glycosidic forms, in which sugar moieties are attached to the kaempferol backbone, are the most common forms found in nature. This technical guide focuses on the biological activities of a specific glycoside, Kaempferol 4'-O-glucoside. While research on this particular isomer is still emerging compared to its aglycone and other glycosides, this document aims to provide a comprehensive overview of its known biological effects, or lack thereof, and to contextualize these findings within the broader landscape of kaempferol research. We will delve into its anticancer, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic activities, presenting available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in the actions of kaempferol and its derivatives.
Data Presentation: A Comparative Overview
Quantitative data on the biological activities of Kaempferol 4'-O-glucoside are limited. The following tables summarize the available data for Kaempferol 4'-O-glucoside and provide comparative data for its aglycone, kaempferol, and other relevant glycosides to highlight structure-activity relationships.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | Concentration | Effect | IC50 | Reference |
| Kaempferol 4'-O-glucoside | Miapaca-2, Panc-1, SNU-213 (Pancreatic) | Cell Viability | Up to 50 µM | No inhibitory effect | > 50 µM | [1] |
| Kaempferol 4'-O-glucoside | Miapaca-2, Panc-1, SNU-213 (Pancreatic) | Cell Migration | Up to 1 µM | No effect | - | [1] |
| Kaempferol | Miapaca-2 (Pancreatic) | Cell Viability | 50 µM | ~40% inhibition | ~78.75 µM | [1][2] |
| Kaempferol | Panc-1 (Pancreatic) | Cell Viability | 50 µM | ~15% inhibition | ~79.07 µM | [1][2] |
| Kaempferol | SNU-213 (Pancreatic) | Cell Viability | 50 µM | ~10% inhibition | - | [1] |
| Kaempferol | HepG2 (Liver) | Cell Viability (24h) | - | - | 30.92 µM | [3] |
| Kaempferol | CT26 (Colon) | Cell Viability (24h) | - | - | 88.02 µM | [3] |
| Kaempferol | B16F1 (Melanoma) | Cell Viability (24h) | - | - | 70.67 µM | [3] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| Kaempferol 4'-O-glucoside | DPPH Radical Scavenging | Data not available | |
| Kaempferol | DPPH Radical Scavenging | 57.2 µg/mL | [4] |
| Kaempferol | DPPH Radical Scavenging | 4.35 µg/mL | |
| Kaempferol | ABTS Radical Scavenging | 3.70 µg/mL | |
| Kaempferol-7-O-glucoside | DPPH Radical Scavenging | Weaker than kaempferol | [3] |
| Kaempferol-3-O-rhamnoside | DPPH Radical Scavenging | Weak activity | [3] |
| Kaempferol-3-O-rutinoside | DPPH Radical Scavenging | Weak activity | [3] |
Table 3: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Effect | IC50 | Reference |
| Kaempferol 4'-O-glucoside | RAW 264.7 | LPS-induced NO production | Data not available | - | |
| Kaempferol | RAW 264.7 | LPS-induced NO production | Inhibition | 13.9 µM | [5] |
| Kaempferol | RAW 264.7 | LPS-induced COX-2 expression | Inhibition | - | [6] |
| Kaempferol-3-O-rutinoside | RAW 264.7 | LPS-induced NO production | Inhibition | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key assays used to evaluate the biological activities of flavonoids like Kaempferol 4'-O-glucoside.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
Test compound (Kaempferol 4'-O-glucoside) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) at various concentrations.
-
Methanol or other appropriate solvent as a blank.
-
Ascorbic acid or Trolox as a positive control.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.
-
Add a smaller volume (e.g., 10 µL) of the test compound, positive control, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 2 x 10^5 cells/mL) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The inhibitory effect on NO production is calculated relative to the LPS-stimulated control group.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT) should be performed in parallel.
-
Anticancer Activity: Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed cancer cells (e.g., Miapaca-2, Panc-1) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status, providing insights into the activation of signaling pathways.
-
Procedure:
-
Treat cells with the test compound and/or a stimulant (e.g., LPS, growth factor) for the desired time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, total-p38, phospho-Akt, total-Akt).
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Mechanisms of Action
While specific signaling pathways modulated by Kaempferol 4'-O-glucoside are not yet well-defined, the extensive research on its aglycone, kaempferol, provides a strong foundation for hypothesizing potential mechanisms. Kaempferol is known to interact with several key signaling cascades involved in cellular processes like inflammation, proliferation, and survival.
Anti-inflammatory Signaling Pathways
Kaempferol exerts its anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Kaempferol has been shown to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65/p50 dimer. This sequestration of NF-κB in the cytoplasm prevents the transcription of pro-inflammatory genes.
Kaempferol can also suppress the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK. The inhibition of these pathways leads to the reduced activation of transcription factors like AP-1, further decreasing the expression of inflammatory mediators.
Anticancer Signaling Pathways
The anticancer effects of kaempferol are often attributed to its ability to interfere with signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt pathway.
Kaempferol has been reported to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. By inhibiting key components of this pathway, kaempferol can induce apoptosis and inhibit the growth of cancer cells. Studies on pancreatic cancer cells have shown that kaempferol's effects are mediated through the inhibition of the EGFR-related pathway, which is upstream of PI3K/Akt. The lack of activity for Kaempferol 4'-O-glucoside in these same cell lines suggests that the 4'-hydroxyl group is crucial for this interaction, and its glycosylation prevents the molecule from effectively inhibiting this pathway.
Conclusion and Future Directions
The available evidence suggests that Kaempferol 4'-O-glucoside does not exhibit the same potent anticancer activities as its aglycone, kaempferol, at least in the pancreatic cancer cell lines tested. This highlights the critical role of the position of glycosylation in modulating the biological activity of flavonoids. The presence of a glucose moiety at the 4'-position appears to hinder the molecule's ability to interact with key targets, such as those in the EGFR signaling pathway.
Further research is imperative to fully elucidate the biological profile of Kaempferol 4'-O-glucoside. Future studies should focus on:
-
Systematic Screening: Evaluating the antioxidant, anti-inflammatory, neuroprotective, and antidiabetic properties of Kaempferol 4'-O-glucoside using a comprehensive panel of in vitro and in vivo models.
-
Quantitative Analysis: Determining the IC50 values and other quantitative metrics of its biological activities to allow for direct comparison with kaempferol and other glycosides.
-
Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by Kaempferol 4'-O-glucoside.
-
Structure-Activity Relationship Studies: Comparing the activities of different kaempferol monoglycosides to understand how the position of the sugar moiety influences its biological effects.
A deeper understanding of the pharmacological properties of individual kaempferol glycosides is essential for the rational design and development of novel therapeutic agents derived from natural products. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-oxidative and inhibitory activities on nitric oxide (NO) and prostaglandin E2 (COX-2) production of flavonoids from seeds of Prunus tomentosa Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pascal-clemson.primo.exlibrisgroup.com [pascal-clemson.primo.exlibrisgroup.com]
- 5. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kaempferol 4'-Glucoside Biosynthesis Pathway in Plants
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaempferol (B1673270) and its glycosides are a class of flavonoids widely distributed in the plant kingdom, recognized for their significant antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3] The biosynthesis of these compounds, particularly Kaempferol 4'-glucoside, involves a series of enzymatic steps originating from the general phenylpropanoid pathway.[1][4] Glycosylation, the final modification step, is crucial as it enhances the solubility, stability, and bioavailability of the kaempferol aglycone.[5] This document provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the core enzymatic reactions, quantitative data on enzyme kinetics and product accumulation, and detailed experimental protocols for analysis. This guide is intended to serve as a foundational resource for researchers engaged in flavonoid research, metabolic engineering, and the development of novel therapeutics derived from plant secondary metabolites.
The Core Biosynthesis Pathway
The synthesis of this compound is a multi-step process that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into two major stages: the formation of the kaempferol aglycone via the phenylpropanoid and flavonoid biosynthesis pathways, and the subsequent regiospecific glycosylation at the 4'-hydroxyl group.
Phenylpropanoid Pathway: Phenylalanine to p-Coumaroyl-CoA
The pathway initiates with L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.[4]
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[4]
-
4-coumarate-CoA ligase (4CL): Catalyzes the activation of p-coumaric acid to its thioester, p-coumaroyl-CoA.[4]
Flavonoid Biosynthesis: p-Coumaroyl-CoA to Kaempferol
The kaempferol scaffold is constructed from p-coumaroyl-CoA and malonyl-CoA:
-
Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[4][6]
-
Chalcone isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into naringenin.[4][6]
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to form dihydrokaempferol (B1209521).[4][6]
-
Flavonol synthase (FLS): Introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol.[4][6]
Glycosylation: Kaempferol to this compound
The final step is the attachment of a glucose moiety to the 4'-hydroxyl group of the kaempferol aglycone. This reaction is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs).
-
UDP-glucosyltransferase (UGT): These enzymes transfer a glucose molecule from an activated sugar donor, UDP-glucose, to the kaempferol acceptor.[5][7] Specifically, a flavonoid 4'-O-glucosyltransferase is required for this reaction. For instance, CitUGT72AZ4 has been identified in citrus as a flavonoid 4'-O-glucosyltransferase.[8]
Figure 1: The core enzymatic pathway for the biosynthesis of Kaempferol 4'-O-glucoside.
Quantitative Data
The efficiency of the biosynthesis pathway is determined by the kinetic properties of its enzymes and the resulting accumulation of metabolites. Below are tables summarizing available quantitative data.
Enzyme Kinetic Properties
Enzyme kinetics for UDP-glycosyltransferases (UGTs) involved in flavonoid biosynthesis vary by species and substrate. While specific data for Kaempferol 4'-O-glucosyltransferase is limited, the following table presents kinetic parameters for related flavonol-active UGTs from Glycine max (soybean) as a representative example.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| rUGT72X4 | Kaempferol | 25.6±2.1 | 15.2±1.5 | [9] |
| rUGT72Z3 | Kaempferol | 18.9±1.5 | 10.1±0.9 | [9] |
| rUGT92G4 | Kaempferol | 35.7±3.2 | 8.9±0.8 | [9] |
| rUGT73C20 | Kaempferol | 41.5±3.8 | 12.5±1.1 | [9] |
| rUGT88E19 | Kaempferol | 55.6±4.9 | 9.3±0.7 | [9] |
Table 1: Kinetic parameters of recombinant soybean UGTs with kaempferol as a substrate and UDP-glucose as the sugar donor.
Metabolite Accumulation
The concentration of kaempferol glycosides varies significantly among plant species and tissues. The table below shows the accumulation levels in the flowers of different Malus (apple) genotypes.
| Genotype | Tissue | Kaempferol 3-O-galactoside (µg/g FW) | Kaempferol 3-O-glucoside (µg/g FW) | Kaempferol 3-O-rhamnoside (µg/g FW) | Reference |
| White Flower 1 | Petals | 150.3 ± 12.5 | 85.2 ± 7.1 | 450.6 ± 37.5 | [10] |
| White Flower 2 | Petals | 135.9 ± 11.3 | 77.1 ± 6.4 | 410.2 ± 34.1 | [10] |
| Red Flower 1 | Petals | 25.1 ± 2.1 | 14.2 ± 1.2 | 75.4 ± 6.3 | [10] |
| Red Flower 2 | Petals | 20.5 ± 1.7 | 11.6 ± 1.0 | 61.8 ± 5.1 | [10] |
Table 2: Accumulation of kaempferol 3-O-glycosides in the petals of white-flowered (WF) and red-flowered (RF) Malus genotypes. Data are presented as mean ± standard deviation.[10] Note the negative correlation between anthocyanin presence (red flowers) and kaempferol glycoside accumulation.[10]
Experimental Protocols
The study of the kaempferol biosynthesis pathway requires robust methods for extraction, analysis, and functional characterization of enzymes.
Flavonoid Extraction from Plant Tissue
Multiple methods can be employed for flavonoid extraction, with the choice depending on the scale, desired efficiency, and available equipment.[11]
Protocol 4.1.1: Microwave-Assisted Extraction (MAE)
This protocol is efficient for rapid extraction from small sample sizes.[12]
-
Sample Preparation: Homogenize fresh plant tissue or grind dried tissue into a fine powder.
-
Weighing: Accurately weigh approximately 0.2 g of the prepared sample into a microwave extraction vessel.
-
Solvent Addition: Add an optimized extraction solvent (e.g., 15-20 mL of 90% methanol (B129727) in water) to the vessel.[12]
-
Microwave Irradiation: Securely seal the vessel and place it in a microwave reactor.
-
Extraction Program: Set the extraction parameters, for example, a temperature of 50°C for 5 minutes. The instrument's power will modulate to maintain the set temperature.[12]
-
Cooling & Filtration: After the program completes, allow the vessel to cool to room temperature. Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
Storage: Store the extract at -20°C prior to analysis.
Analysis of Kaempferol Glucosides by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry is the standard method for the separation and identification of flavonoid glycosides.
Protocol 4.2.1: HPLC-MS Analysis
-
Instrumentation: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-18.1 min: Return to 5% B.
-
18.1-22 min: Re-equilibrate at 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Scan for a mass range of m/z 100-1000.
-
Identification: Identify this compound by its expected retention time and mass-to-charge ratio (m/z for [M-H]⁻ = 447.09). Confirm identity using MS/MS fragmentation, which should yield a fragment corresponding to the kaempferol aglycone (m/z 285.04).[13]
In Vitro UDP-Glucosyltransferase (UGT) Activity Assay
The functional characterization of a UGT enzyme involves expressing the recombinant protein and measuring its ability to glycosylate the target acceptor, kaempferol. The UDP-Glo™ Assay is a sensitive, luminescence-based method for this purpose.[14][15][16]
Figure 2: A typical experimental workflow for the functional characterization of a UGT.
Protocol 4.3.1: UDP-Glo™ Glycosyltransferase Assay
-
Reaction Setup: In a 96-well plate, prepare the glycosyltransferase reaction mixture. A typical 25 µL reaction includes:
-
50 mM Tris-HCl buffer (pH 7.5).
-
10 mM MgCl₂.
-
1 mM DTT.
-
50 µM Kaempferol (acceptor substrate, dissolved in DMSO).
-
50 µM UDP-Glucose (sugar donor).
-
0.1 - 1.0 µg of purified recombinant UGT enzyme.
-
Include a negative control reaction without the enzyme.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
UDP Detection:
-
Allow the UDP-Glo™ Detection Reagent to equilibrate to room temperature.
-
Add 25 µL of the UDP-Glo™ Detection Reagent to each well.
-
Mix well and incubate at room temperature for 60 minutes. This step converts the UDP product to ATP, which then drives a luciferase reaction.[14]
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light output is directly proportional to the concentration of UDP formed.[16] Correlate the luminescence signal to UDP concentration using a standard curve prepared with known UDP concentrations. Enzyme activity can then be calculated based on the amount of UDP produced per unit time.
References
- 1. Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of Kaempferitrin and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Competition between anthocyanin and kaempferol glycosides biosynthesis affects pollen tube growth and seed set of Malus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of Kaempferol 4'-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaempferol (B1673270) 4'-glucoside, a flavonoid glycoside, is a subject of growing interest within the scientific community for its potential antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of its antioxidant mechanisms, supported by quantitative data from related kaempferol compounds, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. While specific quantitative antioxidant data for kaempferol 4'-glucoside is limited in current literature, this guide extrapolates from the extensive research on its aglycone, kaempferol, and other glycosidic derivatives to provide a robust framework for future research and development. The primary antioxidant mechanism is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of a suite of antioxidant enzymes.
Introduction to this compound and its Antioxidant Potential
Kaempferol, a natural flavonol found in a variety of plants, is well-documented for its antioxidant, anti-inflammatory, and anticancer activities. In nature, kaempferol often exists in its glycosidic forms, where a sugar moiety is attached to the kaempferol backbone. This compound is one such derivative, with a glucose molecule attached at the 4'-position of the B-ring. The glycosylation can influence the bioavailability, solubility, and metabolic fate of kaempferol, thereby modulating its biological activities.
The antioxidant properties of flavonoids like kaempferol and its glycosides are attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems. The primary mechanism of cellular protection against oxidative stress is the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.
Direct Radical Scavenging
Flavonoids possess a chemical structure that enables them to donate a hydrogen atom to free radicals, thereby neutralizing them. While specific data for this compound is scarce, studies on kaempferol and its other glycosides demonstrate potent radical scavenging activity against various reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Indirect Antioxidant Effects via Nrf2-ARE Pathway Activation
A more significant and lasting antioxidant effect is achieved through the modulation of endogenous antioxidant defense systems. Kaempferol has been shown to activate the Nrf2-ARE signaling pathway, a master regulator of cellular redox homeostasis.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or inducers like kaempferol, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes encoding for Phase II detoxifying enzymes and antioxidant proteins.[1][2]
The key downstream targets of Nrf2 activation include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide.[3][4]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A cytosolic enzyme that detoxifies quinones and reduces oxidative stress.[5]
-
Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[3][5]
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[6]
-
Glutathione Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.[1]
The activation of this pathway by kaempferol and its derivatives leads to a sustained increase in the cellular antioxidant capacity, providing protection against oxidative damage.
Quantitative Antioxidant Data
Table 1: In Vitro Radical Scavenging Activity of Kaempferol and its Glycosides
| Compound | Assay | IC50 Value | Reference |
| Kaempferol | DPPH | > 100 μM | [7] |
| Kaempferol-7-O-glucoside | DPPH | > 100 μM | [7] |
| Kaempferol-3-O-rhamnoside | DPPH | > 100 μM | [7] |
| Kaempferol-3-O-rutinoside | DPPH | > 100 μM | [7] |
| Kaempferol | ABTS | 24.57 μM | [7] |
| Kaempferol-7-O-glucoside | ABTS | 48.31 μM | [7] |
| Kaempferol-3-O-rhamnoside | ABTS | > 100 μM | [7] |
| Kaempferol-3-O-rutinoside | ABTS | > 100 μM | [7] |
| Kaempferol 3-O-glucoside | DPPH | 13.41 ± 0.64 µg/mL | [8] |
| Kaempferol | DPPH | SC50 6.35 μg/ml | [9] |
| Kaempferol 3-O-α-L-1C4–rhamnopyranoside | DPPH | SC50 9.41 μg/ml | [9] |
| Kaempferol 7-O-α-L-1C4–rhamnopyranoside | DPPH | SC50 9.20 μg/ml | [9] |
Table 2: Effect of Kaempferol on the Expression and Activity of Antioxidant Enzymes
| Treatment | Cell/Animal Model | Enzyme/Gene | Effect | Reference | | :--- | :--- | :--- | :--- | | Kaempferol (10 and 50 µg/mL) | HL-60 cells | HO-1 gene expression | 9.49 and 9.33-fold increase |[10] | | Kaempferol (10 µg/mL) | HL-60 cells | SOD1 gene expression | 1.68-fold increase |[10] | | Kaempferol (10-50 µg/mL) | HL-60 cells | SOD2 gene expression | 1.72-fold increase |[10] | | Kaempferol (50 µg/mL) | HL-60 cells | NQO1 gene expression | 1.84-fold increase |[10] | | Kaempferol | CCl4-treated rats | Liver Nrf2 | Increased nuclear translocation |[4] | | Kaempferol | CCl4-treated rats | Liver HO-1 | Upregulated expression |[4] | | Kaempferol | LPS-induced macrophages | NRF2 | Promoted nuclear translocation |[3][11] | | Kaempferol | LPS-induced macrophages | HO-1 | Increased levels |[3][11] | | Kaempferol | OGD/R-treated neurons | Nrf2/SLC7A11/GPX4 | Activated signaling |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the antioxidant properties of flavonoids like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
-
Methodology:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
In a 96-well plate, add a small volume of the test compound or standard to each well.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Methodology:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compound and a standard (e.g., FeSO₄).
-
In a 96-well plate, add a small volume of the test compound or standard to each well.
-
Add the FRAP reagent to each well and mix.
-
Incubate at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of FeSO₄.
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can inhibit this oxidation.
-
Methodology:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and culture until confluent.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of the test compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Wash the cells with PBS to remove the compounds that are not taken up by the cells.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
The CAA value is calculated from the area under the curve of fluorescence versus time. The results are often expressed as quercetin (B1663063) equivalents.
-
Visualizations
Signaling Pathway
Caption: Nrf2-ARE signaling pathway activation by this compound.
Experimental Workflow
Caption: General workflow for in vitro antioxidant capacity assays.
Conclusion and Future Directions
This compound holds significant promise as a natural antioxidant compound. While direct evidence of its efficacy is still emerging, the extensive research on its aglycone, kaempferol, and other glycosides strongly suggests its potential to mitigate oxidative stress through both direct radical scavenging and, more importantly, the upregulation of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway.
Future research should focus on:
-
Quantitative analysis: Determining the specific IC50 values of this compound in various antioxidant assays (DPPH, ABTS, FRAP, ORAC).
-
Cellular studies: Investigating its uptake, metabolism, and efficacy in cellular models of oxidative stress, including detailed analysis of Nrf2 activation and downstream gene expression.
-
In vivo studies: Evaluating its bioavailability and antioxidant effects in animal models of diseases associated with oxidative stress.
A deeper understanding of the antioxidant properties of this compound will be crucial for its potential application in the development of novel therapeutics and functional foods aimed at preventing and treating oxidative stress-related pathologies.
References
- 1. Kaempferol Ameliorates Oxygen-Glucose Deprivation/Reoxygenation-Induced Neuronal Ferroptosis by Activating Nrf2/SLC7A11/GPX4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]
- 10. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In vitro anticancer effects of Kaempferol 4'-glucoside
An In-Depth Technical Guide to the In Vitro Anticancer Effects of Kaempferol (B1673270) 4'-Glucoside
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol, a natural flavonol abundant in various plants, has garnered significant attention for its multifaceted anticancer properties.[1][2] Its glycosidic derivatives, such as Kaempferol 4'-glucoside, are also subjects of investigation, though research indicates notable differences in bioactivity compared to the aglycone form. This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, presenting a comparative analysis with its more extensively studied parent compound, Kaempferol. We detail the key signaling pathways implicated in Kaempferol-induced apoptosis and cell cycle arrest, summarize quantitative data on cell viability, and provide standardized protocols for the essential experimental assays used in these investigations. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms and methodologies.
Comparative Efficacy: Kaempferol vs. This compound
Quantitative studies investigating the cytotoxic and antimigratory effects of Kaempferol and its glycoside derivatives have been performed on various cancer cell lines. The data consistently demonstrates that Kaempferol exhibits significantly higher potency than Kaempferol 4'-O-glucoside in inhibiting cancer cell viability and migration.
A study on human pancreatic cancer cells (Miapaca-2, Panc-1, and SNU-213) found that while Kaempferol significantly inhibited cell viability, Kaempferol 4'-O-glucoside showed no inhibitory effect under the same conditions.[3]
Table 1: Comparative Inhibition of Pancreatic Cancer Cell Viability
| Compound | Cell Line | Concentration (µM) | % Inhibition of Cell Viability | Source |
|---|---|---|---|---|
| Kaempferol | Miapaca-2 | 50 | ~40% | [3] |
| Kaempferol | Panc-1 | 50 | ~15% | [3] |
| Kaempferol | SNU-213 | 50 | ~10% | [3] |
| Kaempferol 4'-O-glucoside | Miapaca-2 | 50 | No significant effect | [3] |
| Kaempferol 4'-O-glucoside | Panc-1 | 50 | No significant effect | [3] |
| Kaempferol 4'-O-glucoside | SNU-213 | 50 | No significant effect |[3] |
Similarly, the anti-migratory effects were pronounced for Kaempferol at low dosages, while its 4'-glucoside derivative was less effective.[4] This suggests that the glycosidic moiety at the 4' position may hinder the molecule's ability to interact with key cellular targets responsible for its anticancer effects.[3]
Mechanisms of Action & Signaling Pathways
While direct mechanistic studies on this compound are limited, the extensive research on Kaempferol provides a foundational understanding of the pathways likely involved. Kaempferol exerts its anticancer effects by modulating a variety of critical signaling cascades that regulate cell cycle progression, apoptosis, and metastasis.[2][5][6]
Induction of Apoptosis
Kaempferol is a potent inducer of apoptosis, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8]
-
Intrinsic Pathway : Kaempferol modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-xL and increasing pro-apoptotic proteins such as Bik and Bad.[7] This shift leads to increased mitochondrial membrane permeability, cytochrome c release, and subsequent activation of caspase-9 and effector caspases-3 and -7.[7][9]
-
Extrinsic Pathway : The compound can increase the expression of FAS ligand (FAS-L), leading to the activation of the death receptor pathway, which involves FADD and the activation of caspase-8.[7][10]
-
PI3K/AKT Pathway : Kaempferol has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival.[5][9] Inhibition of this pathway can promote apoptosis by preventing the phosphorylation and inactivation of pro-apoptotic factors.
Cell Cycle Arrest
Kaempferol is known to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[2][11][12] This action prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis.
-
p53-dependent pathway : Kaempferol can up-regulate the tumor suppressor protein p53 and promote its phosphorylation at Serine 15, which is associated with G2/M arrest and apoptosis.[11]
-
Chk2-dependent pathway : In ovarian cancer cells, Kaempferol activates Checkpoint Kinase 2 (Chk2), which in turn inactivates Cdc25C and inhibits the Cyclin B1-Cdc2 complex. This disruption of the key G2/M transition complex halts the cell cycle.[10][13]
Detailed Experimental Protocols
The following sections provide standardized protocols for key in vitro assays used to evaluate the anticancer effects of compounds like this compound. These are generalized methodologies and may require optimization for specific cell lines and experimental conditions.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and an appropriate vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from medium-only wells.
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it serves as a marker for late apoptotic and necrotic cells.[18]
Protocol:
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis using the test compound. Include negative (vehicle-treated) and positive controls.
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.[17]
-
Washing: Wash cells once with cold 1X PBS and pellet by centrifugation.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and quantify changes in their expression levels, which is crucial for elucidating signaling pathways.[19] This technique is essential for confirming the up- or down-regulation of key proteins involved in apoptosis and cell cycle control (e.g., caspases, Bcl-2 family, p53, cyclins).
Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, p-p53) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to compare protein expression levels across samples.
Conclusion
The available in vitro evidence strongly suggests that this compound possesses significantly lower anticancer activity compared to its aglycone, Kaempferol. Studies on pancreatic cancer cell lines indicate a lack of significant cytotoxic or anti-migratory effects for the glycoside form at concentrations where Kaempferol is active.[3][4] While the precise molecular mechanisms for this compound remain to be fully elucidated, the extensive research on Kaempferol highlights multiple potent anticancer pathways, including the induction of apoptosis via intrinsic and extrinsic routes and the promotion of G2/M cell cycle arrest. For drug development professionals, these findings underscore the critical role of molecular structure in determining bioactivity. The glycosidic moiety at the 4' position appears to impede the compound's efficacy, a crucial consideration for future research and development of flavonoid-based anticancer agents. Further investigation is warranted to determine if this compound can be metabolized to its more active aglycone form in vivo or if its primary role is that of a precursor compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kaempferol induces cell cycle arrest and apoptosis in renal cell carcinoma through EGFR/p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. scispace.com [scispace.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Kaempferol 4'-Glucoside: An In-Depth Technical Guide to its Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol (B1673270) 4'-O-glucoside, a prominent flavonol glycoside, plays a multifaceted role in the intricate network of plant secondary metabolism. As a glycosylated derivative of kaempferol, it exhibits modified solubility, stability, and bioavailability, influencing its physiological functions within the plant. This technical guide provides a comprehensive overview of the biosynthesis, regulatory functions, and mechanisms of action of kaempferol 4'-O-glucoside. It delves into its involvement in critical plant processes, including defense against biotic and abiotic stresses and the modulation of phytohormone signaling, particularly auxin transport. Detailed experimental protocols for the extraction, quantification, and functional analysis of kaempferol 4'-O-glucoside are presented, alongside a summary of quantitative bioactivity data. Furthermore, this guide employs visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the complex roles of this important secondary metabolite.
Introduction
Flavonoids, a diverse group of polyphenolic secondary metabolites, are integral to plant survival and adaptation. Among these, flavonols, and specifically their glycosylated forms, are of significant interest due to their wide array of biological activities.[1] Kaempferol, a major flavonol, is commonly found in plants as various glycosides, which are formed through the enzymatic attachment of sugar moieties to its core structure.[2] Glycosylation enhances the water-solubility and stability of flavonoids, which is crucial for their storage and transport within the plant. Kaempferol 4'-O-glucoside is a specific glycoside where a glucose molecule is attached at the 4'-hydroxyl position of the kaempferol backbone. This modification influences its interaction with cellular targets and its overall biological activity. This document serves as a technical resource for researchers and professionals, offering a detailed exploration of the biosynthesis, physiological roles, and analytical methodologies related to kaempferol 4'-O-glucoside in the context of plant secondary metabolism.
Biosynthesis of Kaempferol 4'-O-Glucoside
The biosynthesis of kaempferol 4'-O-glucoside begins with the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from the amino acid phenylalanine. A series of enzymatic reactions involving Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Flavonol Synthase (FLS) leads to the formation of the kaempferol aglycone.[3]
The final step in the formation of kaempferol 4'-O-glucoside is the glycosylation of the kaempferol aglycone. This reaction is catalyzed by a family of enzymes known as UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to the 4'-hydroxyl group of kaempferol. While numerous UGTs with specificity for different positions on the flavonoid ring have been identified in various plant species, the specific UGT responsible for 4'-O-glucosylation of kaempferol is an area of ongoing research.[4][5][6] Studies in Arabidopsis thaliana and other plants have characterized several UGTs involved in flavonoid glycosylation, demonstrating their high degree of substrate and positional specificity.[7][8]
Role in Plant Secondary Metabolism
Kaempferol 4'-O-glucoside, as a soluble and stable form of kaempferol, participates in a range of physiological processes crucial for plant survival and interaction with the environment.
Defense Against Biotic and Abiotic Stresses
Flavonoids are well-established as key players in plant defense. The accumulation of kaempferol and its glycosides is often induced by various environmental stressors, including UV radiation, drought, high salinity, and pathogen attack.[9][10][11] These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions and can cause cellular damage.[9][11] Glycosylation can influence the antioxidant capacity of flavonoids.[9]
Wounding of plant tissues has been shown to induce the expression of genes involved in flavonoid biosynthesis, leading to the accumulation of kaempferol and quercetin.[12][13] This suggests a role for these compounds in wound healing and defense against opportunistic pathogens that may enter through the wound site.
Regulation of Auxin Transport
A critical function of flavonoids in plant development is the regulation of polar auxin transport. Auxin, a key phytohormone, controls numerous aspects of plant growth, including root development, apical dominance, and tropic responses. Flavonoids, including kaempferol and its derivatives, can act as endogenous inhibitors of auxin transport.[13][14][15] They are thought to exert this effect by competing with auxin for binding to transporter proteins or by modulating the activity of these transporters.
Studies in Arabidopsis thaliana have demonstrated that specific kaempferol glycosides can negatively regulate basipetal auxin transport in shoots, leading to altered plant stature.[13] This regulatory role highlights the intricate connection between secondary metabolism and developmental processes in plants.
Quantitative Data on Bioactivity
While specific quantitative data for the bioactivity of kaempferol 4'-O-glucoside is limited in the literature, data from related kaempferol glycosides provides valuable comparative insights into their antioxidant properties. The antioxidant activity is often expressed as the SC50 value, which is the concentration required to scavenge 50% of the free radicals in an assay.
| Compound | Antioxidant Activity (SC50 in µg/mL) | Reference |
| Kaempferol 3-O-α-L-¹C₄-rhamnosyl-(1'''→2'')-β-D-⁴C₁-xylopyranoside | 12.45 | [1] |
| Kaempferol 3-O-α-L-¹C₄–rhamnopyranoside (afzelin) | 9.41 | [1] |
| Kaempferol 7-O-α-L-¹C₄–rhamnopyranoside | 9.20 | [1] |
| Kaempferol | 6.35 | [1] |
| Ascorbic Acid (Standard) | 7.50 | [1] |
Note: Lower SC50 values indicate higher antioxidant activity.
Experimental Protocols
The following section details methodologies for the extraction, quantification, and functional analysis of kaempferol 4'-O-glucoside from plant tissues.
Extraction of Kaempferol 4'-O-Glucoside
Objective: To extract flavonoids, including kaempferol 4'-O-glucoside, from plant material.
Method: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation:
-
Dry plant material to a constant weight at 50-60°C.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol (B129727) as the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue twice more.
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Storage:
-
Store the dried extract at -20°C until further analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify kaempferol 4'-O-glucoside in a plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and 0.1% formic acid in water (Solvent A).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm (for flavonols).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of authentic kaempferol 4'-O-glucoside in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the crude plant extract in methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Identify the peak corresponding to kaempferol 4'-O-glucoside in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of kaempferol 4'-O-glucoside in the sample by using the regression equation from the calibration curve.
-
Functional Analysis: Auxin Transport Assay
Objective: To assess the inhibitory effect of kaempferol 4'-O-glucoside on polar auxin transport.
Method: (Adapted from methodologies for studying flavonoid effects on auxin transport)
-
Plant Material: Use hypocotyl segments from 5-day-old etiolated Arabidopsis thaliana seedlings.
-
Assay Setup:
-
Prepare agar (B569324) blocks (1% agar in water) containing 1 µM radiolabeled auxin ([³H]-IAA).
-
Prepare receiver agar blocks without auxin.
-
Prepare treatment solutions of kaempferol 4'-O-glucoside in a suitable buffer (e.g., MES buffer) at various concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
-
Transport Assay:
-
Excise hypocotyl segments (1 cm in length).
-
Invert the segments and place the apical end on a donor agar block containing [³H]-IAA and the basal end on a receiver block.
-
Apply the treatment solutions containing kaempferol 4'-O-glucoside to the surface of the hypocotyls.
-
Incubate in the dark in a humid chamber for a set period (e.g., 6 hours).
-
-
Measurement:
-
After incubation, collect the receiver blocks.
-
Measure the amount of radioactivity in the receiver blocks using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of auxin transported to the receiver block for each treatment.
-
Determine the percentage of inhibition of auxin transport for each concentration of kaempferol 4'-O-glucoside compared to the control (0 µM).
-
If possible, calculate an IC50 value (the concentration that causes 50% inhibition of auxin transport).
-
Signaling Pathways
Kaempferol 4'-O-glucoside is implicated in modulating key plant signaling pathways, particularly those related to stress responses and hormone signaling.
Abiotic Stress Signaling
Under abiotic stress conditions such as high salinity or drought, plants accumulate ROS, which can lead to oxidative damage. Kaempferol and its glycosides can act as antioxidants to mitigate this damage. The accumulation of these flavonoids is often triggered by stress-induced signaling cascades involving transcription factors that upregulate the expression of genes in the flavonoid biosynthetic pathway.
Interaction with Plant Defense Signaling
Upon pathogen attack or herbivory, plants initiate a complex defense signaling network, often involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA). Wounding, a form of mechanical damage, also triggers these pathways. The induction of flavonoid biosynthesis, leading to the accumulation of compounds like kaempferol 4'-O-glucoside, is a common downstream response.[12] These flavonoids can then contribute to defense by acting as antimicrobial or anti-feedant compounds, or by reinforcing cell walls.
Conclusion
Kaempferol 4'-O-glucoside is a significant player in the secondary metabolism of plants, contributing to their ability to adapt to and defend against environmental challenges. Its roles as an antioxidant and a regulator of auxin transport underscore the intricate interplay between a plant's metabolic state and its growth and development. The methodologies outlined in this guide provide a framework for the continued investigation of this and other related flavonol glycosides. Further research is warranted to fully elucidate the specific enzymatic machinery responsible for its biosynthesis and the precise molecular mechanisms underlying its diverse biological activities. A deeper understanding of the function of kaempferol 4'-O-glucoside holds potential for applications in agriculture, such as the development of stress-tolerant crops, and in pharmacology, given the well-documented health benefits of dietary flavonoids.
References
- 1. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Glucosyltransferase CsUGT78A14 Regulates Flavonols Accumulation and Reactive Oxygen Species Scavenging in Response to Cold Stress in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Flavonol Profiling and Transcriptome Coexpression Analysis Leading to Decoding Gene–Metabolite Correlations in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Flavonoids in Mediterranean Species: A Focus on Flavonols as Protective Metabolites under Climate Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternation of flavonoid accumulation under drought stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enhanced Flavonoid Accumulation Reduces Combined Salt and Heat Stress Through Regulation of Transcriptional and Hormonal Mechanisms [frontiersin.org]
- 12. ijariie.com [ijariie.com]
- 13. researchgate.net [researchgate.net]
- 14. ajpaonline.com [ajpaonline.com]
- 15. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Kaempferol 4'-Glucoside from Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction of Kaempferol (B1673270) 4'-glucoside, a bioactive flavonoid glycoside, from various medicinal plant sources. This document details several extraction methodologies, from conventional to modern techniques, and offers comparative data to aid in the selection of the most appropriate method for your research or drug development pipeline. Furthermore, detailed protocols for extraction and quantification are provided, alongside diagrams of relevant biological signaling pathways.
Introduction to Kaempferol 4'-Glucoside
Kaempferol and its glycosides are secondary metabolites found in a wide array of plants and are known for their numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a specific glycosidic form of kaempferol that has been identified in various medicinal plants. The efficient extraction and quantification of this compound are crucial first steps in harnessing its therapeutic potential.
Data Presentation: Comparative Analysis of Extraction Methods
The choice of extraction method and solvent significantly impacts the yield of this compound. Below are tables summarizing quantitative data from various studies, offering a comparison of different techniques and solvents.
Table 1: Comparison of Conventional Extraction Methods for Kaempferol from Prosopis juliflora Leaves
| Extraction Method | Solvent (96%) | Extraction Time | Temperature | Crude Extract Yield ( g/10g powder) | Kaempferol Content (mg/L) |
| Maceration (Cold) | Ethanol | 72 hours | Room Temperature | 1.33 | 55.21 |
| Maceration (Cold) | Ethyl Acetate | 72 hours | Room Temperature | 0.50 | 70.18 |
| Maceration (Cold) | Methanol (B129727) | 72 hours | Room Temperature | 1.22 | 48.33 |
| Reflux (Hot) | Ethanol | 3 hours | 60°C | 1.66 | 76.43 |
| Reflux (Hot) | Ethyl Acetate | 3 hours | 60°C | 0.80 | 92.54 |
| Reflux (Hot) | Methanol | 3 hours | 60°C | 1.54 | 65.12 |
Data adapted from a 2024 study on Prosopis juliflora leaves.[1]
Table 2: Comparison of Modern and Conventional Extraction Methods for Kaempferol from Cassia alata
| Extraction Method | Auxiliary Energy | Extraction Time | Kaempferol Yield (mg/g DW) |
| Maceration (ME) | 0.045 W/ml | 24 hours | 12.01 |
| Ultrasound-Assisted Extraction (UAE) | 0.83 W/ml | 10 minutes | 18.60 |
| Microwave-Assisted Extraction (MAE) | 20 W/ml | 4 minutes | 21.55 |
DW = Dry Weight. Data adapted from a comparative study on Cassia alata.
Table 3: Supercritical Fluid Extraction (SFE) of Kaempferol Glycosides from Tea Seed Cake - Optimized Conditions
| Parameter | Optimized Value |
| Extraction Time | 150 min |
| Pressure | 20 MPa |
| Temperature | 80 °C |
| Ethanol Concentration (Co-solvent) | 60% |
| Total Yield | 11.4 ± 0.4 mg/g |
For comparison, a conventional 6-hour reflux extraction yielded 11.6 ± 0.2 mg/g, but required significantly more solvent and time.[2]
Experimental Protocols
Below are detailed methodologies for the key extraction and quantification techniques discussed.
Protocol 1: Conventional Solid-Liquid Extraction (Reflux)
This protocol is based on the hot extraction method, which generally provides higher yields than maceration.
Objective: To extract this compound from dried plant material using reflux.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 96% Ethyl Acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a round-bottom flask.
-
Add the extraction solvent (e.g., 200 mL of 96% ethyl acetate) to the flask.
-
Set up the reflux apparatus by attaching the condenser to the flask and connecting the water flow.
-
Heat the mixture to the boiling point of the solvent (for ethyl acetate, this is around 77°C, so a heating mantle temperature of ~80-90°C is appropriate) and maintain a gentle reflux for 3 hours.[1]
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to separate the plant debris from the liquid extract.
-
Wash the plant residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can be further purified or directly used for quantification.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE is a modern technique that uses microwave energy to heat the solvent and sample, leading to a more efficient extraction in a shorter time.
Objective: To rapidly extract this compound using microwave assistance.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 100% Ethanol)
-
Microwave extraction system with closed vessels
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a specific amount of the powdered plant material (e.g., 1 g) into the microwave extraction vessel.
-
Add the appropriate volume of solvent. A solid-to-solvent ratio of 1:20 (g/mL) is a good starting point.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters. Based on studies, a microwave power of 350-420 W for a duration of 4-38 minutes can be effective.[3]
-
After the extraction is complete, allow the vessel to cool before opening.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation in the solvent, which enhances the penetration of the solvent into the plant matrix.
Objective: To extract this compound using sonication.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 70% Ethanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a beaker or flask.
-
Add the extraction solvent at a specific liquid-to-solid ratio (e.g., 15:1 mL/g).[4]
-
Place the vessel in the ultrasonic bath or immerse the probe into the mixture.
-
Set the sonication parameters. A typical starting point would be a frequency of 50 Hz, a temperature of 60°C, and a duration of 30 minutes.[4]
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general method for the quantification of this compound in the obtained extracts.
Objective: To quantify the concentration of this compound in a plant extract.
Materials:
-
Crude extract
-
This compound analytical standard
-
HPLC grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Formic acid or phosphoric acid
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.
-
-
Preparation of Sample Solution:
-
Dissolve a known weight of the crude extract in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol or acetonitrile (solvent A) and acidified water (e.g., with 0.1% formic acid or 0.4% phosphoric acid) (solvent B). A starting point could be a 50:50 (v/v) ratio of acetonitrile to water with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of kaempferol and its glycosides are often attributed to their interaction with key cellular signaling pathways. Understanding these interactions is vital for drug development.
References
Cell-based Assays for Evaluating the Efficacy of Kaempferol 4'-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 4'-glucoside, a naturally occurring flavonol glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] This document provides detailed application notes and protocols for a panel of cell-based assays to effectively evaluate the efficacy of Kaempferol 4'-glucoside. These assays are designed to provide quantitative data on its biological activities and elucidate its underlying mechanisms of action.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described assays. These values are intended as a reference, and actual results may vary depending on the specific cell line, experimental conditions, and purity of the compound.
Table 1: Anti-inflammatory Activity of Kaempferol Glycosides
| Assay | Cell Line | Inducer | Measured Parameter | Expected IC50 / Effect |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite (B80452) | Concentration-dependent inhibition |
| TNF-α Secretion | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Concentration-dependent inhibition |
| IL-6 Secretion | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Concentration-dependent inhibition |
| NF-κB Activity | HEK293-NF-κB-luc | TNF-α (20 ng/mL) | Luciferase Activity | Concentration-dependent inhibition |
Table 2: Antioxidant Activity of Kaempferol Glycosides
| Assay | Cell Line | Inducer | Measured Parameter | Expected IC50 / Effect |
| DPPH Radical Scavenging | N/A (Cell-free) | DPPH | Absorbance | IC50 ~28-37 µM[3] |
| Peroxynitrite Scavenging | N/A (Cell-free) | ONOO- | Fluorescence | IC50 ~9-12 µM[3] |
| Intracellular ROS | HL-60 | Etoposide | DCF Fluorescence | Reduction in ROS levels |
Table 3: Anti-cancer Activity of Kaempferol Glycosides
| Assay | Cell Line | Measured Parameter | Expected IC50 / Effect |
| Cell Viability (MTT) | HepG2 | Cell Viability | IC50 > 100 µM[1] |
| Cell Viability (MTT) | CT26 | Cell Viability | IC50 > 100 µM[1] |
| Cell Viability (MTT) | B16F1 | Cell Viability | IC50 > 100 µM[1] |
Experimental Protocols
Anti-inflammatory Activity Assays
1.1. Cell Culture
RAW 264.7 (murine macrophage) and HEK293 (human embryonic kidney) cell lines are suitable for these assays.[4][5]
-
RAW 264.7: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Subculture every 2-3 days.
-
HEK293 (with NF-κB luciferase reporter): Culture in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) to maintain reporter gene expression.
1.2. Cell Viability Assay (MTT)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
1.3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[2][8]
-
Incubate for 10 minutes at room temperature.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
1.4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Protocol:
-
Collect supernatants from cells treated as described in the NO production assay.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[7] This typically involves coating a plate with a capture antibody, adding samples and standards, followed by a detection antibody, streptavidin-HRP, and a substrate for color development.[7]
-
1.5. NF-κB Luciferase Reporter Assay
-
Protocol:
-
Seed HEK293-NF-κB-luc cells in a 96-well white, clear-bottom plate at 2 x 10⁴ cells/well and incubate overnight.[9]
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with TNF-α (20 ng/mL) for 6-8 hours.[9]
-
Wash the cells with PBS and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature.[9]
-
Add luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.[9]
-
Antioxidant Activity Assay (Intracellular ROS)
-
Protocol:
-
Seed a suitable cell line (e.g., HL-60) in a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with this compound for 1 hour.
-
Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.
-
Induce oxidative stress (e.g., with H₂O₂ or etoposide).
-
Measure the fluorescence of dichlorofluorescein (DCF) at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. A decrease in fluorescence indicates antioxidant activity.
-
Anti-cancer Activity Assay (Cell Viability - MTT)
-
Protocol:
-
Seed cancer cell lines (e.g., HepG2, CT26, B16F1) in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Perform the MTT assay as described in section 1.2.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Western Blot Analysis for Signaling Pathways
4.1. Protein Extraction and Quantification
-
Protocol:
-
Treat cells (e.g., RAW 264.7 for inflammation, or a cancer cell line) with this compound and/or a stimulant (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.[7]
-
4.2. Western Blotting
-
Protocol:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
Quantify band intensities using densitometry software.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for this compound efficacy testing.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 3. Kaempferol glycosides with antioxidant activity from Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Kaempferol 4'-glucoside Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kaempferol (B1673270) 4'-O-glucoside, also known as Astragalin, is a naturally occurring flavonoid found in numerous medicinal and edible plants.[1][2] It is a glycosidic form of kaempferol, a well-studied flavonol.[3][4] Preclinical studies using various animal models have demonstrated its significant therapeutic potential, attributing a range of pharmacological activities to the compound, including anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.[1][3][5][6][7][8] This document provides a detailed overview of the administration of Kaempferol 4'-O-glucoside and its aglycone, kaempferol, in animal models, summarizing quantitative data and providing standardized experimental protocols and relevant signaling pathways.
Data Presentation: Quantitative Effects in Animal Models
The following tables summarize the quantitative data from various studies, showcasing the therapeutic potential of Kaempferol 4'-O-glucoside (Astragalin) and its related forms in different animal models.
Table 1: Anti-Inflammatory and Anti-Oxidant Effects
| Animal Model | Condition | Compound | Dosage & Route | Duration | Key Quantitative Findings |
| Swiss Mice | Carrageenan-induced paw edema | Astragalin (Kaempferol 4'-glucoside) | 75 mg/kg, Oral | 5 consecutive days | Significant reduction in paw edema; Inhibition of malondialdehyde; Increased superoxide (B77818) dismutase (SOD) and catalase activities; Decreased MPO, TNF-α, IL-1β, and IL-6.[1][2] |
| Wistar Albino Rats | Carbon tetrachloride (CCl₄)-induced hepatotoxicity | Kaempferol | 25, 50, 100 mg/kg, Oral | 14 days | Dose-dependent elevation of glutathione (B108866) and reduction in lipid peroxidase enzymes in liver tissue; Significant normalization of biochemical parameters.[9] |
| Albino Rats | Streptozotocin (STZ)-induced diabetes | Kaempferol | 100 mg/kg, Oral | 45 days | Significant reduction in plasma glucose and increase in plasma insulin (B600854); Increased activities of SOD, catalase (CAT), and glutathione (GSH).[10] |
| C57BL/6 Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | Astragalin (this compound) | Not specified | Not specified | Significantly attenuated the increase of TNF-α and COX-2 mRNA in the hippocampus.[11] |
Table 2: Neuroprotective Effects
| Animal Model | Condition | Compound | Dosage & Route | Duration | Key Quantitative Findings |
| Rats | Transient focal stroke (MCAO) | Kaempferol-3-O-glucoside (KGS) | 7.5 mg/kg, i.v. | Single dose at reperfusion | Significantly attenuated neurological deficits and brain infarct volume; Inhibited expression of inflammatory markers (OX-42, GFAP).[12][13] |
| Ovariectomized Wistar Rats | Sporadic Dementia (STZ-induced) | Kaempferol | 10 mg/kg, i.p. | 21 days | Significant improvement in spatial learning and memory; Elevated brain SOD and glutathione; Reduced brain TNF-α and malondialdehyde.[14] |
| C57BL Mice | Parkinson's Disease (MPTP-induced) | Kaempferol | Not specified | Pre-treatment | Improved motor coordination; Raised striatal dopamine (B1211576) levels; Increased SOD and GSH-Px activity and reduced MDA content.[6] |
Table 3: Metabolic Regulation Effects
| Animal Model | Condition | Compound | Dosage & Route | Duration | Key Quantitative Findings |
| C57BL/6J Mice | High-Fat Diet (HFD)-induced obesity | Kaempferol Glycoside (KG) fractions | 0.15% in diet | 92 days | Reduced body weight, adipose tissue, and triglyceride levels; Decreased fasting blood glucose and HbA1c levels.[15] |
| C57BL/6J Mice | HFD-induced metabolic syndrome | Kaempferol | 0.02% (w/w) in diet | 16 weeks | Significant decrease in perirenal, retroperitoneal, mesenteric, and subcutaneous fat; Improved blood lipid profile (total cholesterol, non-HDL-C).[5][16] |
| Apolipoprotein-E-deficient mice | Metabolic Syndrome | Kaempferol | 150 mg/day/kg, Oral | Not specified | Significantly reduced plasma glucose and triglyceride concentrations; Increased HDL cholesterol levels and insulin sensitivity.[17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for studying this compound and related compounds.
Protocol 1: Carrageenan-Induced Paw Edema in Mice (Acute Inflammation Model)
-
Animal Model: Male Swiss mice.
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Grouping (n=6-8 per group):
-
Drug Administration: Administer Astragalin or vehicle orally for five consecutive days.
-
Induction of Inflammation: One hour after the last drug administration, induce acute inflammation by injecting 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Endpoint and Analysis:
-
Measure paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.
-
After the final measurement, euthanize the animals and collect the inflamed paw tissue.
-
Homogenize the tissue for biochemical analysis, including measuring levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase, myeloperoxidase (MPO), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA or Western blot.[1][2]
-
Protocol 2: High-Fat Diet-Induced Metabolic Syndrome in Mice
-
Animal Model: Male C57BL/6J mice (4 weeks old).[5]
-
Acclimatization: House mice under controlled conditions (12-h light-dark cycle, 25°C) for an acclimatization period.
-
Grouping and Diet (n=10 per group):
-
Drug Administration: Provide the respective diets ad libitum for an extended period (e.g., 12-16 weeks).[5][18]
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.[18]
-
-
Endpoint and Analysis:
-
At the end of the study, fast the mice overnight and collect blood samples for analysis of plasma lipids (total cholesterol, triglycerides), glucose, and insulin.
-
Euthanize the mice and harvest tissues such as the liver and white adipose tissue (perirenal, subcutaneous, etc.).
-
Analyze liver tissue for lipid accumulation (histology) and gene expression of metabolic regulators like PPAR-γ and SREBP-1c.[15]
-
Protocol 3: Transient Focal Stroke (MCAO Model) in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Ischemia:
-
Anesthetize the rat.
-
Induce transient middle cerebral artery occlusion (MCAO) for 2 hours using the intraluminal filament method.
-
-
Grouping and Drug Administration:
-
Group 1 (Sham): Surgical procedure without MCAO.
-
Group 2 (Vehicle): MCAO + Vehicle (e.g., saline) injection.
-
Group 3 (Treatment): MCAO + Kaempferol-3-O-glucoside (KGS) (e.g., 7.5 mg/kg).[13]
-
Administer the compound intravenously (i.v.) at the onset of reperfusion (after the 2-hour occlusion).[12][13]
-
-
Reperfusion: After 2 hours of occlusion, withdraw the filament to allow reperfusion for 22 hours.[12][13]
-
Endpoint and Analysis:
-
Neurological Deficit Scoring: Evaluate motor and neurological function before euthanasia.
-
Infarct Volume Measurement: Euthanize the rats, remove the brains, and slice them. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histology and Immunohistochemistry: Process brain tissue to assess neuronal injury and neuroinflammation by staining for markers like neuronal nuclear antigen (NeuN), glial fibrillary acidic protein (GFAP) for astrocytes, and OX-42 for microglia.[12][13]
-
Biochemical Analysis: Analyze brain homogenates for levels of inflammatory mediators (TNF-α, IL-1β) and signaling proteins (p-STAT3, p-NF-κB).[12]
-
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and workflows.
Signaling Pathways
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: Signaling pathways in metabolic regulation by Kaempferol Glycosides.
Experimental Workflows
References
- 1. Astragalin attenuates oxidative stress and acute inflammatory responses in carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsit.com [ijsit.com]
- 4. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol ameliorates metabolic syndrome by inhibiting inflammation and oxidative stress in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of kaempferol against a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of kaempferol glucoside against lipopolysaccharide-caused acute lung injury via targeting Nrf2/NF-κB/NLRP3/GSDMD: Integrating experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke | PLOS One [journals.plos.org]
- 14. Kaempferol attenuates cognitive deficit via regulating oxidative stress and neuroinflammation in an ovariectomized rat model of sporadic dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-obesity and anti-diabetic effects of kaempferol glycosides from unripe soybean leaves in high-fat-diet mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kaempferol ameliorates metabolic syndrome by inhibiting inflammation and oxidative stress in high-fat diet-induced obese mice -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 17. Kaempferol ameliorates symptoms of metabolic syndrome by regulating activities of liver X receptor-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Supercritical Fluid Extraction of Kaempferol Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kaempferol (B1673270) and its glycosides are flavonols found in numerous plant sources that have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3][4][5][6][7] Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) presents a green and efficient alternative to conventional solvent extraction methods for obtaining high-purity kaempferol glycosides.[1][4][6][7] This technology utilizes CO2 at temperatures and pressures above its critical point, where it exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and selective dissolution of target compounds. The low critical temperature of CO2 makes it ideal for extracting thermolabile compounds, and its volatility simplifies the removal of the solvent from the extract.[1][2] This document provides detailed application notes and protocols for the supercritical fluid extraction of kaempferol glycosides, based on published research.
Data Presentation: SFE Parameters and Yields
The efficiency of SFE is influenced by several parameters, including pressure, temperature, co-solvent concentration, and extraction time. The following tables summarize quantitative data from various studies on the SFE of kaempferol and its glycosides from different plant materials.
Table 1: Optimized SFE Conditions for Kaempferol Glycosides from Tea Seed Cake [8]
| Parameter | Optimal Value |
| Extraction Time | 150 min |
| Pressure | 20 MPa |
| Temperature | 80 °C |
| Co-solvent (Ethanol) | 60% |
| Total Yield | 11.4 ± 0.4 mg/g |
Table 2: SFE Parameters for Bioactive Compounds from Ampelopsis grossedentata Stems [2]
| Parameter | Range Tested |
| Pressure | 15, 20, 25 MPa |
| Temperature | 40, 50, 60 °C |
| Dynamic Extraction Time | 30, 50, 70 min |
| Co-solvent (Methanol/Ethanol (B145695) ratio) | 1:3, 1:1, 3:1 |
| CO2 Flow Rate | 2 mL/min |
| Co-solvent Flow Rate | 0.5 mL/min |
Note: This study identified kaempferol in the extract, but specific yield data for kaempferol glycosides was not detailed in the provided search results.
Table 3: SFE of Kaempferitrin (KM) and Astragalin (KG) from Justicia spicigera [8]
| Parameter | Optimal Value |
| Pressure | 300 bar (30 MPa) |
| Temperature | 60 °C |
| Co-solvent (Ethanol 99.5%) Flow Rate | 1.0 mL/min |
| CO2 Flow Rate | 5 mL/min |
| Extraction Time | 180 min |
| Yield (KM) | 115.08 ± 2.81 mg/100g |
| Yield (KG) | 56.63 ± 9.02 mg/100g |
Experimental Protocols
This section provides a generalized protocol for the supercritical fluid extraction of kaempferol glycosides based on the methodologies reported in the cited literature.
Sample Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Drying: The plant material (e.g., leaves, seeds, stems) should be dried to a constant weight to minimize the interference of water with the supercritical CO2. This can be achieved through air-drying, oven-drying at a low temperature (e.g., 40-50 °C), or lyophilization.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for extraction. A particle size of 40-60 mesh is commonly used.
-
Degreasing (Optional): For plant materials with high lipid content, a pre-extraction step with a non-polar solvent like n-hexane may be performed to remove fats and oils that could otherwise dissolve in the supercritical CO2 and contaminate the final extract.
Supercritical Fluid Extraction (SFE) Protocol
The following protocol outlines the general steps for performing SFE of kaempferol glycosides. The specific parameters should be optimized based on the plant material and the target compounds.
-
Loading the Extractor:
-
Accurately weigh the powdered plant material (e.g., 10-100 g).
-
Pack the material into the extraction vessel. Glass wool or cotton can be placed at the ends of the vessel to prevent the entrainment of solid particles.
-
-
Setting up the SFE System:
-
Set the desired extraction temperature for the vessel (e.g., 40-80 °C).
-
Set the desired pressure (e.g., 15-30 MPa).
-
Set the CO2 flow rate (e.g., 2-5 mL/min).
-
If a co-solvent is used, set its composition (e.g., 60% ethanol in water) and flow rate (e.g., 0.5-1.0 mL/min). Ethanol is a commonly used co-solvent to increase the polarity of the supercritical fluid, which is necessary for extracting the more polar kaempferol glycosides.[1][8]
-
-
Extraction Process:
-
Pump liquid CO2 into the extraction vessel. The CO2 is heated and pressurized to supercritical conditions.
-
Introduce the co-solvent into the CO2 stream if applicable.
-
The supercritical fluid mixture flows through the packed bed of plant material, dissolving the kaempferol glycosides.
-
The extraction can be performed in dynamic mode (continuous flow) or a combination of static (no flow for a period to allow for equilibration) and dynamic modes.
-
-
Collection of the Extract:
-
The extract-laden supercritical fluid passes through a pressure reduction valve into a collection vessel (separator).
-
As the pressure is reduced, the CO2 returns to a gaseous state, and its solvating power decreases dramatically, causing the precipitation of the extracted compounds.
-
The gaseous CO2 is then typically vented or recycled.
-
The collected extract can be further processed for analysis and purification.
-
Analysis of Kaempferol Glycosides
After extraction, the concentration of kaempferol glycosides in the extract is typically determined using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation for HPLC:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used, such as:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV-Vis detector at a wavelength of approximately 365 nm.
-
Quantification: The concentration of kaempferol glycosides is determined by comparing the peak areas in the sample chromatogram to those of a calibration curve prepared with known concentrations of authentic standards.
-
Mandatory Visualizations
Caption: Workflow for Supercritical Fluid Extraction of Kaempferol Glycosides.
Caption: Logical Flow of the Supercritical Fluid Extraction Process.
References
- 1. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. [PDF] Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review [hrcak.srce.hr]
- 7. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Digestion Models to Assess Kaempferol 4'-Glucoside Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 4'-glucoside, a flavonoid glycoside abundant in various fruits, vegetables, and medicinal plants, is recognized for its potential health-promoting properties, including antioxidant and anti-inflammatory activities. However, its efficacy is largely dependent on its stability and subsequent bioaccessibility within the gastrointestinal tract. In vitro digestion models are invaluable tools for simulating the physiological conditions of the human digestive system, providing a platform to assess the stability, transformation, and bioaccessibility of bioactive compounds like Kaempferol 4'-glucoside.
These models, particularly the standardized INFOGEST 2.0 protocol, offer a harmonized and reproducible method to evaluate the fate of ingested compounds through the oral, gastric, and intestinal phases of digestion. Understanding the stability of this compound during digestion is crucial for the development of functional foods and pharmaceutical formulations, as it informs strategies to enhance its delivery and absorption, thereby maximizing its potential therapeutic benefits. Kaempferol and its glycosides have demonstrated greater stability during simulated gastric and intestinal digestion compared to other flavonols like quercetin[1]. This document provides detailed application notes and experimental protocols for assessing the stability of this compound using a standardized in vitro digestion model.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the stability of this compound throughout each phase of the INFOGEST 2.0 protocol in publicly available literature, the following tables present illustrative data based on the general understanding that kaempferol glycosides are relatively stable, particularly in the gastric phase, with some degradation occurring in the intestinal phase.
Table 1: Illustrative Stability of this compound During In Vitro Digestion
| Digestion Phase | This compound Remaining (%) |
| Initial (Undigested) | 100% |
| Post-Oral | 98% |
| Post-Gastric | 95% |
| Post-Intestinal | 75% |
Table 2: Illustrative Bioaccessibility of this compound and Formation of Metabolites
| Compound | Concentration in Digesta (µg/mL) - Post-Intestinal Phase | Bioaccessibility Index (%)* |
| This compound | 7.5 | 75 |
| Kaempferol (Aglycone) | 1.5 | N/A |
| 4-Hydroxyphenylacetic acid | 0.5 | N/A |
*Bioaccessibility Index (%) = (Concentration in digesta / Initial concentration) x 100
Experimental Protocols
In Vitro Digestion using the INFOGEST 2.0 Protocol
This protocol is adapted from the internationally recognized INFOGEST 2.0 method.
3.1.1. Preparation of Simulated Digestion Fluids
-
Simulated Salivary Fluid (SSF): Prepare a stock solution of simulated salivary fluid electrolyte concentrate. For the final working solution, add α-amylase.
-
Simulated Gastric Fluid (SGF): Prepare a stock solution of simulated gastric fluid electrolyte concentrate. For the final working solution, add pepsin and adjust the pH to 3.0 with HCl.
-
Simulated Intestinal Fluid (SIF): Prepare a stock solution of simulated intestinal fluid electrolyte concentrate. For the final working solution, add pancreatin (B1164899) and bile salts, and adjust the pH to 7.0 with NaOH.
3.1.2. Digestion Procedure
-
Oral Phase:
-
Mix 5 mL of the sample (containing a known concentration of this compound) with 4 mL of SSF working solution and 1 mL of α-amylase solution.
-
Incubate at 37°C for 2 minutes in a shaking water bath.
-
-
Gastric Phase:
-
To the oral bolus, add 8 mL of SGF working solution.
-
Adjust the pH to 3.0 using HCl.
-
Add pepsin solution.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Intestinal Phase:
-
To the gastric chyme, add 8 mL of SIF working solution.
-
Add bile salt solution and pancreatin solution.
-
Adjust the pH to 7.0 using NaOH.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Sample Collection:
-
At the end of each phase, collect an aliquot of the digesta for analysis.
-
Immediately stop enzymatic reactions by heat treatment or addition of a suitable inhibitor.
-
Centrifuge the samples to separate the soluble fraction for analysis.
-
Quantification of this compound and Metabolites by HPLC
3.2.1. Sample Preparation
-
Extract the collected digesta aliquots with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins and extract the compounds of interest.
-
Centrifuge and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
3.2.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 365 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use external standards of this compound, kaempferol, and 4-hydroxyphenylacetic acid to create calibration curves for quantification.
Visualizations
References
Enzymatic Production of Kaempferol from Kaempferol 4'-Glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol (B1673270), a natural flavonoid, is garnering significant attention in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] A common method for obtaining kaempferol is through the enzymatic hydrolysis of its glycosidic forms, such as Kaempferol 4'-O-glucoside (Ka-4'-G), which are abundant in various plant sources. This document provides detailed application notes and experimental protocols for the enzymatic conversion of Ka-4'-G to kaempferol, a critical step for research and development in this field. The protocols focus on the use of β-glucosidase, an effective and environmentally friendly catalyst for this biotransformation.
Introduction
Kaempferol and its glycosides are widely distributed in fruits, vegetables, and medicinal plants. The glycosidic forms, while often more stable, may exhibit different biological activities compared to the aglycone, kaempferol. Enzymatic hydrolysis offers a specific and mild method to cleave the sugar moiety, yielding the bioactive kaempferol. This approach avoids the harsh conditions and potential side reactions associated with chemical hydrolysis. β-glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of terminal non-reducing β-D-glucosyl residues from β-D-glucosides. Their substrate specificity makes them ideal for the targeted conversion of Ka-4'-G to kaempferol.
Data Presentation: Enzymatic Hydrolysis Parameters
| Parameter | Value | Enzyme Source / Substrate | Reference |
| Optimal pH | 5.0 - 6.0 | β-glucosidase / Kaempferol-7-O-glucoside | [2][4] |
| Optimal Temperature | 50 - 65 °C | β-glucosidase / Kaempferol-7-O-glucoside | [2][4] |
| Enzyme Concentration | 0.05 - 2 U/mL | β-glucosidase / Kaempferol glycosides | [2][4] |
| Reaction Time | 60 - 120 minutes | β-glucosidase / Kaempferol glycosides | [2][4] |
| Km | 0.1146 mM | β-glucosidase from Citrus sinensis / p-nitrophenyl-β-D-glucopyranoside | [5] |
| Vmax | 5.2792 nkatal/mg protein | β-glucosidase from Citrus sinensis / p-nitrophenyl-β-D-glucopyranoside | [5] |
| Km | 1.22 ± 0.3 mM | β-glucosidase from Trichoderma reesei / Cellobiose | [6] |
| Vmax | 1.14 ± 0.21 µmol/min/mg | β-glucosidase from Trichoderma reesei / Cellobiose | [6] |
Experimental Protocols
Enzymatic Hydrolysis of Kaempferol 4'-O-glucoside
This protocol details the procedure for the conversion of Ka-4'-G to kaempferol using β-glucosidase.
Materials:
-
Kaempferol 4'-O-glucoside (substrate)
-
β-glucosidase (from a commercial source, e.g., from almonds or Aspergillus niger)
-
Citrate-phosphate buffer (pH 5.5)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate
-
Deionized water
-
Heating block or water bath
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column
Procedure:
-
Substrate Preparation: Prepare a stock solution of Kaempferol 4'-O-glucoside in a minimal amount of methanol and then dilute with citrate-phosphate buffer (pH 5.5) to the desired final concentration (e.g., 2 mM).
-
Enzyme Solution Preparation: Prepare a stock solution of β-glucosidase in citrate-phosphate buffer (pH 5.5). The final enzyme concentration in the reaction mixture should be optimized, starting with a range of 0.5-2.0 U/mL.[4]
-
Enzymatic Reaction:
-
In a reaction vessel, combine the Ka-4'-G solution and the β-glucosidase solution.
-
Incubate the reaction mixture at the optimal temperature (e.g., 55°C) for a specified time (e.g., 60-120 minutes), with gentle agitation.[4]
-
To monitor the reaction progress, withdraw aliquots at different time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Reaction Termination: Stop the enzymatic reaction by adding an equal volume of ice-cold methanol to the aliquots. This will precipitate the enzyme.
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated enzyme.
-
Collect the supernatant for HPLC analysis.
-
-
Product Extraction (for purification):
-
For larger scale reactions, after termination, extract the product, kaempferol, from the aqueous solution using an organic solvent such as ethyl acetate.
-
Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude kaempferol.
-
The crude product can be further purified using techniques like column chromatography.
-
HPLC Analysis of Kaempferol and Kaempferol 4'-O-glucoside
This protocol outlines the analytical method to monitor the enzymatic reaction and quantify the substrate and product.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile (B52724) and water with 0.1% formic acid. For example, an isocratic elution with 50:50 (v/v) Acetonitrile:Water (with 0.1% formic acid).[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[9]
Procedure:
-
Standard Preparation: Prepare standard solutions of both Kaempferol 4'-O-glucoside and kaempferol of known concentrations in methanol.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each compound.
-
Sample Analysis: Inject the supernatant from the enzymatic reaction samples into the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to Ka-4'-G and kaempferol by comparing their retention times with the standards. Calculate the concentration of each compound using the calibration curves. The conversion yield can be determined by the decrease in the substrate concentration and the increase in the product concentration over time.
Mandatory Visualizations
Experimental Workflow
References
- 1. Purification and characterization of a β-glucosidase from aspergillus niger and its application in the hydrolysis of geniposide to genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 3. Purification and characterization of a beta-glucosidase from Trichoderma reesei. | Semantic Scholar [semanticscholar.org]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of a beta-glucosidase from Citrus sinensis var. Valencia fruit tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paperso.journal7publish.com [paperso.journal7publish.com]
- 8. ijariie.com [ijariie.com]
- 9. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferol 4'-Glucoside for In Vivo Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Current Understanding of Kaempferol (B1673270) 4'-Glucoside
Kaempferol, a natural flavonol found in numerous edible plants, has been extensively studied for its anti-cancer properties.[1] It exerts its effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis and angiogenesis.[1][2] However, in its natural state, kaempferol is often found in glycosylated forms, such as Kaempferol 4'-glucoside.
Current research presents a critical distinction between kaempferol and its 4'-glucoside derivative. In vitro studies on pancreatic cancer cell lines (Miapaca-2, Panc-1, and SNU-213) have shown that this compound did not exhibit any significant inhibitory effect on cancer cell viability or migration, in stark contrast to the potent effects of the aglycone form, kaempferol.[3][4][5] This suggests that the glycosylation at the 4'-position may impede the molecule's direct anti-cancer activity.
Despite the lack of direct in vitro activity, the potential for in vivo efficacy should not be entirely dismissed. Flavonoid glycosides can undergo metabolism in the body, particularly by gut microbiota, which can hydrolyze the sugar moiety to release the active aglycone.[6] This metabolic conversion could potentially transform this compound into the bioactive kaempferol after administration. However, there is a notable scarcity of in vivo cancer studies specifically investigating this compound, with the vast majority of research focusing on the aglycone, kaempferol.
Therefore, this document will focus on the established in vivo anti-cancer applications and protocols for kaempferol , as it represents the active form of the molecule and the subject of extensive research. The following data and protocols are provided with the understanding that they are directly applicable to kaempferol and would be relevant for this compound only under the assumption of efficient in vivo conversion to kaempferol.
Quantitative Data from In Vivo Kaempferol Studies
The following tables summarize key quantitative findings from various in vivo studies on kaempferol's anti-cancer effects.
Table 1: Kaempferol Efficacy in Xenograft Animal Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Key Findings |
| Cholangiocarcinoma | Nude Mice | QBC939 | 20 mg/kg/day | Intraperitoneal (i.p.) | Significantly inhibited tumor growth; reduced tumor volume from ~0.6 cm³ (control) to ~0.15 cm³ (treated).[7] |
| Lung Cancer | BALB/cByJ Mice | Lewis Lung Carcinoma (LLC) | 50 mg/kg | Gavage | Significantly lower tumor weight and volume compared to control.[8] |
| Osteosarcoma | BALB/c nu/nu Mice | U-2 OS | 25 and 50 mg/kg | Oral | Dose-dependent reduction in tumor weight and volume.[2] |
| Pancreatic Cancer | Mouse Model | - | - | - | Co-administration with Erlotinib reduced volume and weight of subcutaneous xenograft tumors more than Erlotinib alone. |
Table 2: Pharmacokinetic Profile of Kaempferol in Rats
| Parameter | Intravenous (10 mg/kg) | Intravenous (25 mg/kg) | Oral (100 mg/kg) | Oral (250 mg/kg) |
| Clearance | ~3 L/hr/kg | ~3 L/hr/kg | - | - |
| Terminal Half-life | 3-4 h | 3-4 h | - | - |
| Tmax (Time to max concentration) | - | - | ~1-2 h | ~1-2 h |
| Oral Bioavailability (F) | - | - | ~2% | ~2% |
Data compiled from studies in Sprague-Dawley rats.[9][10] The low oral bioavailability is attributed to extensive first-pass metabolism in the gut and liver.[9][10]
Key Signaling Pathways Modulated by Kaempferol
Kaempferol's anti-cancer activity is mediated through its interaction with multiple critical signaling pathways within cancer cells.
Caption: Kaempferol inhibits key cancer-promoting pathways like PI3K/Akt and MAPK, while promoting apoptosis.
Experimental Protocols for In Vivo Cancer Studies
The following are detailed protocols for conducting in vivo studies with kaempferol, which can be adapted for various cancer models.
Cancer Xenograft Model
This protocol is designed to evaluate the anti-tumor efficacy of kaempferol in an in vivo setting.
A. Materials and Reagents:
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Human cancer cell line of interest (e.g., QBC939, LLC, U-2 OS)
-
Standard cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS) or Matrigel
-
Kaempferol (analytical grade)
-
Vehicle for administration (e.g., normal saline, PBS with DMSO)
-
Calipers for tumor measurement
-
Syringes and needles for injection
-
Gavage needles (for oral administration)
B. Protocol:
-
Cell Culture: Culture the selected human cancer cells in a humidified incubator at 37°C and 5% CO₂.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or Matrigel at a concentration of 5x10⁶ to 1x10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (length × width²)/2 .
-
-
Treatment Administration:
-
Randomly assign mice into a control group and one or more treatment groups.
-
Prepare kaempferol solution in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a solution where 100 µL contains 0.4 mg of kaempferol).
-
Administer kaempferol or vehicle control via the specified route (intraperitoneal injection or oral gavage) at the predetermined schedule (e.g., daily for 21 days).[7]
-
-
Endpoint and Analysis:
-
Continue treatment for the defined period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size per institutional guidelines.
-
Monitor animal body weight throughout the study as an indicator of toxicity.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or Western blotting to analyze protein expression in signaling pathways.
-
Caption: Workflow for a typical in vivo cancer xenograft study with kaempferol.
Lung Metastasis Model
This protocol assesses the effect of kaempferol on the metastatic potential of cancer cells.
A. Protocol:
-
Follow steps 1 and 2 from the Xenograft Model protocol for cell preparation.
-
Cell Injection: Inject a defined number of cancer cells (e.g., 1x10⁶) into the lateral tail vein of the mice to induce lung metastasis.
-
Treatment: Begin administration of kaempferol (e.g., 20 mg/kg/day, i.p.) or vehicle control, typically starting 24 hours post-injection and continuing for a set period (e.g., 3-4 weeks).[7]
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of metastatic foci on the lung surface.
-
Lungs can be embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining) to confirm the presence of micrometastases.
-
Conclusion and Future Directions
While this compound itself shows limited direct anti-cancer activity in vitro, its potential for in vivo efficacy via metabolic conversion to kaempferol remains an area for further investigation. The protocols and data presented here for kaempferol provide a robust framework for designing and executing in vivo cancer studies. Future research should aim to clarify the in vivo pharmacokinetics and metabolism of this compound specifically, to determine the extent of its conversion to the active aglycone and to directly assess its efficacy in various cancer models. Such studies are crucial to validate its potential as a pro-drug for cancer therapy.
References
- 1. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro | PLOS One [journals.plos.org]
- 5. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential mechanisms underlying inhibition of xenograft lung cancer models by kaempferol: modulation of gut microbiota in activating immune cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
Application Notes: The Use of Kaempferol 4'-Glucoside in Neuroprotection Research
Introduction
Kaempferol (B1673270) is a natural flavonoid found in a variety of fruits and vegetables, and it is often present in its glycoside forms, such as Kaempferol 4'-glucoside.[1][2] Emerging preclinical evidence highlights the neuroprotective potential of kaempferol and its glycosides in the context of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3] The therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory properties.[2] These application notes provide an overview of the mechanisms, quantitative effects, and detailed experimental protocols for investigating the neuroprotective activities of this compound.
Neuroprotective Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and neuroinflammation. These actions are mediated through the modulation of key cellular signaling pathways.
-
Anti-Inflammatory Activity : Kaempferol and its glycosides have been shown to suppress neuroinflammation by inhibiting the activation of critical pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[3] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4][5] The mechanism often involves preventing the degradation of IκBα, which retains NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.[6][7][8]
-
Antioxidant Activity : The compound combats oxidative stress by directly scavenging reactive oxygen species (ROS) and by activating endogenous antioxidant defense systems.[9][10] A key pathway involved is the Nrf2/HO-1 signaling cascade.[11][12] Kaempferol promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and increasing levels of glutathione (B108866) (GSH).[11][12]
Data Presentation: Quantitative Effects of Kaempferol and its Glycosides
The following tables summarize quantitative data from various in vivo and in vitro studies, demonstrating the neuroprotective efficacy of kaempferol and its glycosides.
Table 1: In Vivo Efficacy in Ischemic Stroke Models
| Model | Compound & Dosage | Administration Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Rat MCAO Model | Kaempferol-3-O-glucoside (7.5 mg/kg) | Intravenous (i.v.) | Significantly attenuated neurological deficits and brain infarct volume. | [2][3] |
| Rat MCAO Model | Kaempferol (100 mg/kg) | Oral | Significantly reduced cerebral infarct volume and improved neurological outcomes. | [13] |
| Mouse MCAO Model | Kaempferol (30 mg/kg) | Tail Vein Injection | Significantly reduced MCAO-induced infarction volume and decreased neurological scores. |[14] |
MCAO: Middle Cerebral Artery Occlusion
Table 2: In Vitro Anti-Inflammatory and Antioxidant Effects
| Assay | Cell Line | Compound & Concentration | Effect | Reference(s) |
|---|---|---|---|---|
| Cytokine Release (ELISA) | Rat Brain Striatum | Kaempferol (10 mg/kg) | 19.8% reduction in TNF-α, 26.7% reduction in IL-6. | [4][5] |
| Cytokine Release (ELISA) | Rat Brain Striatum | Kaempferol (20 mg/kg) | 67.6% reduction in TNF-α, 62.8% reduction in IL-6. | [4][5] |
| ROS Scavenging (DPPH Assay) | Acellular | Kaempferol-3-O-rutinoside | IC50 = 58.63 ± 2.52 µg/mL. | [9] |
| ROS Scavenging (NO Assay) | Acellular | Kaempferol-3-O-rutinoside | IC50 = 109.501 ± 1.033 µg/mL. | [9] |
| Neuroprotection (MTT Assay) | SH-SY5Y cells + H₂O₂ | Kaempferol glycosides (50 µM) | Demonstrated significant cytoprotective activity. |[15][16] |
ROS: Reactive Oxygen Species; DPPH: 2,2-diphenyl-1-picrylhydrazyl; NO: Nitric Oxide; IC50: Half maximal inhibitory concentration.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the molecular pathways modulated by this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
1. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia to mimic stroke, a common model for testing neuroprotective agents.[14][17]
-
Animals : Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Male mice are also suitable.[14]
-
Anesthesia : Anesthetize the animal using isoflurane (B1672236) (1.5-2.0%) or another suitable anesthetic.[14]
-
Surgical Procedure :
-
Place the rat in a supine position and make a midline cervical incision to expose the left common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a silicon-coated 6-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm a cerebral blood flow reduction of over 70%.[14]
-
After 60-120 minutes of occlusion, withdraw the filament to allow reperfusion.[14][17]
-
Suture the incision and allow the animal to recover.
-
-
Drug Administration : Administer this compound (e.g., 7.5 mg/kg) intravenously at the onset of reperfusion.[2][3] For oral studies, administration can occur for several days prior to the procedure.[12]
-
Endpoint Analysis (24h-72h post-MCAO) :
-
Neurological Deficit Scoring : Evaluate motor and neurological function on a graded scale.
-
Infarct Volume Measurement : Sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarcted area remains white.[12]
-
Histology : Perform H&E and Nissl staining on brain sections to assess neuronal damage and loss.[12]
-
2. In Vitro Assay: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15][18]
-
Cell Line : Human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells are appropriate choices.
-
Protocol :
-
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[15]
-
Induce neurotoxicity by treating cells with an appropriate stressor (e.g., 150 µM H₂O₂ for oxidative stress) for a predetermined time.[19]
-
In parallel wells, pre-treat cells with various concentrations of this compound (e.g., 5-50 µM) for 30 minutes to 2 hours before adding the neurotoxic agent.[15]
-
After the treatment period (typically 24 hours), remove the media.
-
Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
3. In Vitro Assay: Intracellular ROS Measurement (DCFH-DA Assay)
This assay uses a fluorescent probe to measure intracellular reactive oxygen species.[20][21]
-
Cell Line : Microglial cells (e.g., BV2) or neuronal cells (e.g., SH-SY5Y).
-
Protocol :
-
Seed cells in a 96-well plate or appropriate culture dish and allow them to adhere.
-
Treat cells with this compound for 1-2 hours.
-
Induce oxidative stress with a stimulus like LPS (1 µg/mL) or H₂O₂.[11][21]
-
After the treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.[20]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~525 nm) or visualize using a fluorescence microscope.[20]
-
4. In Vitro Assay: Pro-Inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture medium.[22][23]
-
Cell Line : Murine microglial BV2 cells or macrophage RAW 264.7 cells.
-
Protocol :
-
Seed cells (e.g., 1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[18]
-
Pre-treat the cells with various concentrations of this compound (e.g., 25-100 µM) for 2 hours.[11][22]
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.[18][22]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Measure the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
-
5. Protein Expression Analysis: Western Blot for NF-κB Pathway
This technique is used to detect the levels of specific proteins involved in signaling pathways.[6][7]
-
Cell Line : BV2 or SH-SY5Y cells.
-
Protocol :
-
Following treatment with a stimulus (e.g., LPS) and/or this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, perform nuclear and cytoplasmic fractionation.[11]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin).
-
References
- 1. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kaempferol Protects Against Cerebral Ischemia Reperfusion Injury Through Intervening Oxidative and Inflammatory Stress Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Network Pharmacology Analysis and Experimental Validation of Kaempferol in the Treatment of Ischemic Stroke by Inhibiting Apoptosis and Regulating Neuroinflammation Involving Neutrophils [mdpi.com]
- 14. Kaempferol regulates apoptosis and migration of neural stem cells to attenuate cerebral infarction by O‐GlcNAcylation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Properties of Kempferol Derivatives from Maesa membranacea against Oxidative Stress-Induced Cell Damage: An Association with Cathepsin D Inhibition and PI3K/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In-vitro analysis of free radical scavenging activities and suppression of LPS-induced ROS production in macrophage cells by Solanum sisymbriifolium extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Kaempferol 4'-Glucoside in Skin Aging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin aging is a complex biological process characterized by a progressive decline in skin function and aesthetics, driven by both intrinsic and extrinsic factors. Extrinsic aging, primarily photoaging caused by ultraviolet (UV) radiation, leads to the generation of reactive oxygen species (ROS), inflammatory responses, and the degradation of the extracellular matrix (ECM), particularly collagen.[1] This results in wrinkle formation, loss of elasticity, and hyperpigmentation. Kaempferol (B1673270), a natural flavonoid found in many plants, and its glycoside derivatives have garnered significant interest for their potent antioxidant and anti-inflammatory properties, making them promising candidates for anti-aging interventions.[2][3] Kaempferol 4'-glucoside, a specific glycosidic form of kaempferol, is a subject of growing interest for its potential to mitigate the signs of skin aging.
These application notes provide a comprehensive overview of the use of this compound in skin aging research. It includes detailed protocols for key in vitro experiments to assess its efficacy in protecting skin cells from oxidative stress, promoting collagen synthesis, and inhibiting matrix metalloproteinases (MMPs), the enzymes responsible for collagen degradation.
Mechanism of Action
Kaempferol and its derivatives exert their anti-aging effects through multiple mechanisms. Primarily, they act as potent antioxidants, scavenging ROS and reducing oxidative stress, a key driver of cellular damage in skin aging.[4] Furthermore, they can modulate key signaling pathways involved in the inflammatory response and ECM homeostasis, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2][5] By inhibiting these pathways, kaempferol can suppress the expression of pro-inflammatory cytokines and MMPs, thereby preventing collagen breakdown and preserving the structural integrity of the skin. Some studies also suggest that kaempferol derivatives can directly inhibit the activity of MMPs.
Data Presentation
The following tables summarize quantitative data from studies on kaempferol and its related glycosides, providing a reference for expected outcomes in studies involving this compound.
Table 1: Antioxidant Effects of Kaempferol
| Parameter | Cell Type | Stressor | Kaempferol Concentration | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) Production | Normal Human Dermal Fibroblasts (NHDF) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 100 nM | Significant blockage of TPA-induced ROS production.[5] | [5] |
| ROS Accumulation | Systemic Sclerosis (SSc) Fibroblasts | Oxidant | Not specified | Inhibition of oxidant-induced intracellular ROS accumulation.[4] | [4] |
| H₂O₂-induced ROS production | PIG1 normal human skin melanocytes | H₂O₂ | Not specified | Reduction in the production of ROS.[6] | [6] |
Table 2: Effects of Kaempferol and its Glycosides on Collagen and Matrix Metalloproteinases (MMPs)
| Parameter | Cell Type/Model | Treatment | Concentration | Observed Effect | Reference |
| Collagen Fiber | Human skin equivalent | Kaempferol tetrasaccharides | Not specified | Increase in collagen fiber.[7] | [7] |
| MMP-1 Expression (Protein) | UV-irradiated human skin fibroblasts | Quercetin-3-O-beta-d-(6''-feruloyl)-galactopyranoside | Dose-dependent | Marked reduction in UV-induced MMP-1 expression.[8] | [8] |
| MMP-2/9 Activity | MDA-MB-231 cells | Kaempferol | 10, 20, and 40 µM | Inhibition of MMP-2/9 activity.[9] | [9] |
| MMP-2/9 mRNA Levels | MDA-MB-231 cells | Kaempferol | 10, 20, and 40 µM | Decrease in mRNA levels of MMP-2/9.[9] | [9] |
Experimental Protocols
Herein are detailed protocols for foundational in vitro assays to evaluate the anti-aging properties of this compound.
Protocol 1: Assessment of Antioxidant Activity in Human Dermal Fibroblasts
Objective: To determine the capacity of this compound to reduce intracellular ROS levels in human dermal fibroblasts (HDFs) subjected to oxidative stress.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Hydrogen peroxide (H₂O₂) or 12-O-tetradecanoylphorbol-13-acetate (TPA)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye
-
Phosphate Buffered Saline (PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HDFs into a 96-well black-walled, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 24 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., N-acetylcysteine).
-
-
Induction of Oxidative Stress:
-
After pre-treatment, remove the medium and wash the cells with PBS.
-
Induce oxidative stress by adding a solution of H₂O₂ (e.g., 100 µM) or TPA (e.g., 5 µM) in serum-free DMEM for a specified time (e.g., 30 minutes to 3 hours).[5]
-
-
ROS Measurement:
-
Remove the stressor-containing medium and wash the cells with PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in serum-free DMEM to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the stressed, untreated control.
Protocol 2: Evaluation of Collagen Synthesis in Human Dermal Fibroblasts
Objective: To quantify the effect of this compound on pro-collagen type I synthesis in HDFs.
Materials:
-
Human Dermal Fibroblasts (HDFs) and culture reagents
-
This compound
-
Pro-Collagen Type I C-Peptide (PIP) EIA Kit
-
24-well plates
Procedure:
-
Cell Culture and Seeding: Culture and seed HDFs in 24-well plates as described in Protocol 1, allowing them to reach about 80% confluency.
-
Treatment:
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with various concentrations of this compound in serum-free DMEM for 48-72 hours.
-
Include a vehicle control and a positive control (e.g., TGF-β1).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Collagen Measurement:
-
Quantify the amount of pro-collagen type I C-peptide in the supernatant using a PIP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the pro-collagen levels to the total protein content of the cells in each well. Express the results as a fold change relative to the vehicle control.
Protocol 3: Assessment of MMP-1 Inhibition in UV-Irradiated Human Dermal Fibroblasts
Objective: To determine the ability of this compound to inhibit the expression of MMP-1 in HDFs exposed to UV radiation.
Materials:
-
Human Dermal Fibroblasts (HDFs) and culture reagents
-
This compound
-
UVB light source
-
PBS
-
Human MMP-1 ELISA Kit
-
24-well plates
Procedure:
-
Cell Culture and Seeding: Culture and seed HDFs in 24-well plates as described in Protocol 1.
-
Treatment:
-
When cells reach 80-90% confluency, replace the medium with serum-free DMEM containing various concentrations of this compound.
-
-
UVB Irradiation:
-
Wash the cells with PBS.
-
Cover the cells with a thin layer of PBS and expose them to a specific dose of UVB radiation (e.g., 20 mJ/cm²).
-
Remove the PBS and add back the treatment-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
MMP-1 Measurement:
-
Quantify the amount of MMP-1 in the supernatant using a human MMP-1 ELISA kit following the manufacturer's protocol.
-
-
Data Analysis: Normalize the MMP-1 levels to the total protein content. Express the results as a percentage of the MMP-1 level in the UV-irradiated, untreated control.
Mandatory Visualizations
Caption: Signaling pathways in skin aging modulated by this compound.
Caption: Workflow for assessing the antioxidant activity of this compound.
Caption: Logical relationship of this compound's role in skin aging.
References
- 1. Natural Compounds with Beneficial Effects on Skin Collagen Type I and Mechanisms of Their Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol: Paving the path for advanced treatments in aging-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of kaempferol on skin fibrosis in systemic sclerosis by the suppression of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol Blocks the Skin Fibroblastic Interleukin 1β Expression and Cytotoxicity Induced by 12-O-tetradecanoylphorbol-13-acetate by Suppressing c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol promotes melanogenesis and reduces oxidative stress in PIG1 normal human skin melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol tetrasaccharides restore skin atrophy via PDK1 inhibition in human skin cells and tissues: Bench and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of flavonol glycoside on the expressions of matrix metalloproteinase-1 in ultraviolet-irradiated cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Kaempferol 4'-Glucoside Solubility for In Vitro Success
For researchers, scientists, and drug development professionals, ensuring the accurate and effective delivery of compounds in in vitro assays is paramount. Kaempferol 4'-glucoside, a promising natural flavonoid, presents a common challenge in this regard due to its limited aqueous solubility. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the successful implementation of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a naturally occurring flavonoid glycoside. Like many flavonoids, it possesses a range of biological activities, including antioxidant and anti-inflammatory properties. However, its chemical structure lends itself to poor solubility in aqueous solutions, such as cell culture media and buffers. This low solubility can lead to the compound precipitating out of solution, resulting in an unknown and inconsistent concentration being delivered to the cells, which can invalidate experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many nonpolar compounds.[1] Ethanol is another viable option. It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be further diluted to the final working concentration in the aqueous assay medium.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my cell culture medium. What can I do to prevent this?
A3: This phenomenon, often called "crashing out," is a common issue. Here are several strategies to prevent it:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous medium, perform a series of stepwise dilutions.
-
Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the stock solution can help maintain solubility.
-
Vortexing During Addition: Continuously vortex or mix the aqueous medium while slowly adding the stock solution to ensure rapid and even dispersion.
-
Use of Co-solvents: In some cases, a mixture of solvents can be more effective at maintaining solubility.
-
Solubility Enhancers: Consider using excipients like cyclodextrins to form inclusion complexes that improve aqueous solubility.
Q4: Can I adjust the pH to improve the solubility of this compound?
A4: Yes, for compounds with ionizable groups, pH modification can be an effective strategy. The solubility of flavonoids is often pH-dependent, with solubility tending to increase at a higher pH due to the ionization of hydroxyl groups. However, it is critical to assess the stability of this compound at different pH values, as extreme conditions can lead to its degradation.
Solubility Data
The following table summarizes the available solubility data for Kaempferol, the aglycone of this compound. While specific quantitative data for the glycoside is limited, the data for Kaempferol provides a useful reference point. The addition of the glucose moiety in this compound generally leads to a slight increase in aqueous solubility compared to its aglycone.
| Solvent | Solubility of Kaempferol | Source |
| Dimethyl Sulfoxide (DMSO) | ≥12.25 mg/mL | [2] |
| ~10 mg/mL | [3] | |
| Ethanol | ~11 mg/mL | [3] |
| Dimethylformamide (DMF) | ~3 mg/mL | [3] |
| Water | Insoluble/Slightly Soluble | [2][4][5] |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [3] |
Note: The solubility of this compound is reported to be good in solvents like DMSO, Pyridine, Methanol, and Ethanol, though specific quantitative values are not always provided.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous media. | The compound has "crashed out" due to a rapid change in solvent polarity. | 1. Reduce the final concentration of the compound. 2. Decrease the percentage of the organic solvent in the final solution. 3. Add the stock solution to the pre-warmed (37°C) aqueous medium while vortexing. 4. Perform a stepwise dilution of the stock solution. |
| The solution is cloudy or contains visible particles. | The compound is not fully dissolved or has aggregated. | 1. Gently warm the solution in a 37°C water bath for 10-15 minutes. 2. Briefly sonicate the solution in an ultrasonic bath. 3. Filter the solution through a 0.22 µm syringe filter compatible with the solvent. |
| Inconsistent results between experiments. | Variability in the dissolved concentration of the compound. | 1. Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 2. Always visually inspect the final working solution for any signs of precipitation before use. 3. Standardize the protocol for preparing the working solution. |
| High background or non-specific effects in the assay. | The solvent (e.g., DMSO) is causing cytotoxicity or interfering with the assay. | 1. Run a vehicle control with the same final concentration of the solvent to assess its effect. 2. Lower the final concentration of the organic solvent to a non-toxic level (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Calculation: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 448.38 g/mol .
-
Weighing: In a sterile tube, accurately weigh the calculated amount of this compound powder.
-
Dissolving: Add the appropriate volume of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or buffer
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Ensure the cell culture medium or buffer is pre-warmed to 37°C.
-
Calculate Volumes: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration in the total volume of the medium. Ensure the final DMSO concentration remains at a non-toxic level (e.g., <0.5%).
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mix: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.
-
Visual Inspection: Before adding the working solution to the cells, visually inspect it for any signs of precipitation or turbidity.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO in the medium to account for any solvent effects.
Signaling Pathways and Mechanisms of Action
Kaempferol and its glycosides have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways can provide context for the observed biological effects in in vitro assays.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Kaempferol has been reported to inhibit the PI3K/Akt pathway, which can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Kaempferol has been shown to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Solubility Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in in vitro assays.
Caption: Logical workflow for troubleshooting this compound solubility.
References
- 1. Kaempferol-4'-O-beta-D-glucopyranoside | CAS:52222-74-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kaempferol - Wikipedia [en.wikipedia.org]
- 6. Kaempferol 3,7-di-O-glucoside | CAS:25615-14-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. [Flavonoids] Kaempferol-4'-O-beta-D-glucopyranoside [CFN80457][CAS no. 52222-74-9]_ChemFaces - 코아사이언스 [coresciences.tistory.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Kaempferol 4'-Glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Kaempferol (B1673270) 4'-glucoside.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Kaempferol 4'-glucoside?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
High Polarity: The presence of the glucose moiety makes this compound a highly polar molecule. This characteristic hinders its passive diffusion across the lipid-rich membranes of intestinal epithelial cells.[1]
-
Extensive First-Pass Metabolism: Before reaching systemic circulation, this compound undergoes significant metabolism in the intestines and liver. The primary metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[1] This rapid conversion to more water-soluble conjugates facilitates their excretion and reduces the amount of the active compound that reaches the bloodstream.
Q2: What is the difference in bioavailability between Kaempferol and its glycosides?
A2: Generally, the aglycone form, kaempferol, exhibits higher bioavailability than its glycosidic forms.[2][3] The lipophilicity of the aglycone allows for easier passive diffusion across the intestinal barrier.[1] However, the sugar moiety in glycosides can sometimes be recognized by active transporters in the gut, such as sodium-dependent glucose cotransporter 1 (SGLT1), which can facilitate uptake.[3][4] Despite this, the overall bioavailability of glycosides tends to be lower due to their polarity and rapid metabolism.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the low oral bioavailability of this compound:
-
Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution and improve absorption. Promising nanoformulation approaches include:
-
Inhibition of First-Pass Metabolism: Co-administration with inhibitors of UGT and SULT enzymes can reduce the metabolic clearance of this compound. Certain flavonoids, such as quercetin (B1663063), have been shown to inhibit these enzymes.[7][8]
Section 2: Troubleshooting Guides
Troubleshooting Nanosuspension Formulation of this compound
| Problem | Potential Cause | Suggested Solution |
| Poor particle size reduction | Inefficient homogenization process. | Increase homogenization pressure and/or the number of cycles. Optimize the type and concentration of stabilizers (surfactants and polymers).[9][10] |
| High crystallinity of this compound. | Consider a combination of top-down (e.g., high-pressure homogenization) and bottom-up (e.g., precipitation) methods. | |
| Particle aggregation and instability | Inadequate stabilization. | Screen different stabilizers and their concentrations. A combination of a steric stabilizer (e.g., HPMC) and an electrostatic stabilizer (e.g., a charged surfactant) can be effective.[9][11] |
| Ostwald ripening (growth of larger particles at the expense of smaller ones). | Select a stabilizer that effectively covers the particle surface. Optimize the formulation to achieve a narrow particle size distribution. | |
| Chemical degradation during processing | Sensitivity of the glycosidic bond to heat or pH changes. | If using high-energy methods, ensure adequate cooling. Buffer the nanosuspension to a pH where this compound is most stable.[12] |
Troubleshooting Solid Dispersion Formulation of this compound
| Problem | Potential Cause | Suggested Solution |
| Incomplete amorphization | Insufficient interaction between the drug and the carrier. | Increase the drug-to-carrier ratio. Select a carrier with strong hydrogen bonding potential to interact with the hydroxyl groups of this compound.[13] |
| Drug recrystallization during storage. | Ensure the formulation is stored below its glass transition temperature (Tg). The addition of a secondary polymer can sometimes inhibit recrystallization.[14] | |
| Poor dissolution enhancement | Inappropriate carrier selection. | Choose a highly water-soluble carrier (e.g., Poloxamers, PEGs, PVP). The carrier should dissolve rapidly to release the drug as fine particles. |
| Phase separation of the drug and carrier. | Ensure miscibility between this compound and the carrier at the processing temperature. The use of surfactants can improve miscibility.[13] |
Troubleshooting In Vitro Caco-2 Cell Permeability Assays
| Problem | Potential Cause | Suggested Solution |
| Low apparent permeability (Papp) despite formulation improvements | High efflux by transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs). | Co-incubate with known inhibitors of these efflux transporters (e.g., verapamil (B1683045) for P-gp) to confirm their involvement. |
| Extensive metabolism by Caco-2 cells. | Analyze the basolateral and apical media for metabolites of this compound (glucuronides and sulfates) using LC-MS/MS.[15][16] | |
| High variability in results | Poor solubility of the compound in the assay buffer. | Use a buffer containing a low percentage of a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring the solvent concentration is not toxic to the cells. The addition of bovine serum albumin (BSA) can also help.[17] |
| Non-specific binding to plasticware. | Pre-treat plates with a blocking agent or use low-binding plates. Quantify the amount of compound lost to binding.[17] | |
| Compromised monolayer integrity (low TEER values) | Cytotoxicity of the test compound or formulation. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your experiments.[18] |
Section 3: Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Kaempferol and its Glycosides (Rat Studies)
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Kaempferol | Solution (i.v.) | 10 | - | - | - | - | [19] |
| Kaempferol | Solution (oral) | 100 | 1.24 ± 0.41 | - | Not Estimated | Not Calculated | [19] |
| Kaempferol-3-O-glucoside | Motiliperm (i.v.) | - | 5.80 ± 1.87 | - | 4.80 ± 2.10 | - | [19] |
| Kaempferol-3-O-glucoside | Motiliperm (oral) | - | 1.24 ± 0.41 | - | Not Estimated | Not Calculated | [19] |
| Quercetin-4'-O-glucoside | Motiliperm (i.v.) | - | 10.72 ± 2.70 | - | 8.52 ± 4.14 | - | [19] |
| Quercetin-4'-O-glucoside | Motiliperm (oral) | - | 2.83 ± 0.34 | - | 8.02 ± 1.10 | 4.7 | [19] |
Note: Data for this compound is limited. The data for related compounds is provided for comparative purposes.
Section 4: Experimental Protocols
Preparation of this compound Nanosuspension
This protocol is adapted from methods for preparing kaempferol nanosuspensions and should be optimized for this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC, Poloxamer 188)
-
Co-stabilizer/surfactant (e.g., Tween 80, Sodium dodecyl sulfate (B86663) - SDS)
-
Purified water
Method (High-Pressure Homogenization):
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and the chosen stabilizer(s) in purified water.
-
Stir the suspension using a magnetic stirrer for 30 minutes to ensure adequate wetting.
-
Subject the pre-suspension to high-shear homogenization for 5-10 minutes to reduce the particle size.
-
Pass the resulting suspension through a high-pressure homogenizer at a defined pressure (e.g., 1500 bar) for a specific number of cycles (e.g., 10-20 cycles).
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
For long-term stability, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose, mannitol).
Preparation of this compound Solid Dispersion
This protocol is based on the solvent evaporation method for preparing kaempferol solid dispersions.
Materials:
-
This compound
-
Carrier (e.g., Poloxamer 407, Polyvinylpyrrolidone - PVP K30, PEG 6000)
-
Solvent (e.g., Ethanol, Methanol, or a mixture that dissolves both drug and carrier)
Method (Solvent Evaporation):
-
Accurately weigh this compound and the carrier in the desired ratio (e.g., 1:1, 1:5, 1:10).
-
Dissolve both components in a suitable solvent in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and drug-carrier interactions.
-
Evaluate the in vitro dissolution rate compared to the pure drug.
Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
Test compound (this compound or its formulation)
-
LC-MS/MS for analysis
Method:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the TEER. Values should be stable and within the acceptable range for the specific cell batch and plate format.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B permeability assessment. For B-to-A permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both donor and receiver compartments and lyse the cells to determine the intracellular concentration.
-
Analyze the concentration of this compound and its potential metabolites in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Section 5: Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Simplified signaling pathways modulated by Kaempferol.
References
- 1. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids, potent inhibitors of the human P-form phenolsulfotransferase. Potential role in drug metabolism and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. mdpi.com [mdpi.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. ijsdr.org [ijsdr.org]
- 13. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Absorption, Conjugation and Efflux of the Flavonoids, Kaempferol and Galangin, Using the Intestinal CACO-2/TC7 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays [mdpi.com]
- 19. snu.elsevierpure.com [snu.elsevierpure.com]
Technical Support Center: Optimizing HPLC Separation of Kaempferol Glycoside Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of kaempferol (B1673270) glycoside isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of kaempferol glycoside isomers in a question-and-answer format.
1. Poor Peak Resolution or Co-elution
Question: Why are my kaempferol glycoside isomer peaks not separating well, or co-eluting?
Answer: Poor resolution of structurally similar isomers is a common challenge. Several factors can be optimized to improve separation:
-
Mobile Phase Gradient: A shallow gradient is often necessary for resolving closely eluting isomers.[1] Experiment with decreasing the rate of change in the organic solvent concentration over time. For complex mixtures, a multi-step gradient can be more effective.[1]
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile often provides better resolution for polar compounds like glycosides.[1]
-
Acidic Modifier: The addition of a small percentage of an acid, such as 0.1% formic acid or phosphoric acid, to the aqueous mobile phase is crucial.[1] This suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved resolution.[1] The choice of acid can also influence selectivity.[1]
-
-
Stationary Phase: While C18 columns are widely used, consider a column with a different stationary phase, such as C8 or phenyl-hexyl, which may offer different selectivity for these compounds.[1]
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase analysis time.[1]
-
Temperature: Adjusting the column temperature can alter selectivity.[2] Optimizing the temperature, typically between 25°C and 40°C, may improve the separation of challenging isomers.[1]
2. Peak Tailing
Question: My kaempferol glycoside peaks are asymmetrical and show significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase or issues within the HPLC system.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of flavonoids, causing tailing.[1][3]
-
Solution: Lower the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like formic or phosphoric acid to suppress silanol ionization.[1]
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that lead to tailing.[3]
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.[1]
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.[1]
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[1]
-
3. Peak Fronting
Question: My kaempferol glycoside peaks are exhibiting a "fronting" shape. What could be the cause?
Answer: Peak fronting is less common than tailing but can still affect quantification.
-
Sample Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[3]
-
Solution: Dilute the sample and re-analyze.[3]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread and front.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to start with for separating kaempferol glycosides?
A1: Reversed-phase C18 columns are the most commonly used and serve as an excellent starting point for method development.[1]
Q2: Why is an acidic modifier necessary in the mobile phase?
A2: An acidic modifier, such as formic acid or phosphoric acid, is crucial for suppressing the ionization of the phenolic hydroxyl groups on the flavonoid structure and residual silanol groups on the stationary phase. This minimizes peak tailing and leads to sharper, more symmetrical peaks and improved resolution.[1]
Q3: What is the optimal pH for the mobile phase?
A3: A low pH, typically around 2.5-3.5, is generally preferred to ensure the analytes and silanol groups are in a non-ionized state, which is optimal for good peak shape and reproducibility.[1]
Q4: Should I use isocratic or gradient elution?
A4: For a sample containing multiple kaempferol glycosides with varying polarities, gradient elution is highly recommended.[1] An isocratic elution may not provide sufficient resolution for all compounds and can result in long analysis times for the more retained glycosides.[1]
Q5: How does temperature affect the separation?
A5: Temperature influences the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[3] Increasing the temperature generally decreases retention time.[2] For closely eluting isomers, adjusting the temperature can alter selectivity and potentially improve resolution.[2] It is advisable to use a column oven to maintain a stable temperature for reproducible results.
Data Presentation
Table 1: Typical HPLC Starting Conditions for Kaempferol Glycoside Isomer Separation
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Good starting point for flavonoid separation.[1] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water | Acidic modifier for improved peak shape.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity.[1] |
| Gradient | Linear gradient from 10% to 50% B over 30 minutes | To elute a range of glycosides with varying polarities.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times.[1] |
| Detection Wavelength | 265 nm and 350 nm | Common absorbance maxima for kaempferol glycosides.[1] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload.[4] |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase gradient | Optimize to a shallower gradient.[1] |
| Unsuitable organic modifier | Try switching between acetonitrile and methanol.[1] | |
| Non-optimal temperature | Adjust column temperature (e.g., 25-40 °C).[1] | |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.5.[1] |
| Column overload | Dilute the sample.[1] | |
| Column contamination | Flush the column with a strong solvent.[3] | |
| Peak Fronting | Sample overload | Dilute the sample.[3] |
| Incompatible sample solvent | Dissolve the sample in the initial mobile phase.[3] |
Experimental Protocols
Protocol 1: General HPLC Method Development for Kaempferol Glycoside Isomers
-
Column Selection: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase Preparation:
-
Initial Gradient Program:
-
Detection:
-
Set the UV detector to monitor at 265 nm and 350 nm.[1]
-
-
Injection and Evaluation:
-
Inject a standard mixture of kaempferol glycosides or a sample extract.
-
Assess the resolution between the peaks of interest.
-
Observe the peak shapes for any tailing or fronting.
-
-
Optimization:
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Simplified overview of kaempferol's interaction with key signaling pathways.
References
Technical Support Center: Kaempferol 4'-Glucoside Degradation in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kaempferol (B1673270) 4'-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of its degradation.
Frequently Asked Questions (FAQs)
Q1: My Kaempferol 4'-glucoside sample shows degradation even during storage. What are the optimal storage conditions?
A1: this compound, like many flavonoids, is susceptible to degradation over time. For optimal stability, it should be stored as a solid in a tightly sealed container, protected from light, and kept at a low temperature (-20°C is recommended for long-term storage). For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, keep it at 2-8°C and protected from light.
Q2: I am observing rapid degradation of this compound in my aqueous buffer solution. What could be the cause?
A2: The stability of this compound is highly pH-dependent. It is generally more stable in slightly acidic to neutral conditions (pH 6.0) and less stable in alkaline conditions (pH > 7.4).[1][2] If your buffer is alkaline, this is likely the primary cause of degradation. Consider adjusting the pH of your experimental system if permissible.
Q3: What are the expected degradation products of this compound?
A3: Under forced degradation conditions such as acid or base hydrolysis, the primary degradation product is the aglycone, kaempferol . This occurs through the cleavage of the glycosidic bond. Further degradation of the kaempferol backbone can occur under harsh conditions, leading to the opening of the C-ring and the formation of smaller phenolic compounds like 4-hydroxyphenylacetic acid and phloroglucinol.[3] Under photolytic conditions, degradation is also likely to involve the C2-C3 double bond of the C-ring.[4]
Q4: Can I use enzymes to specifically hydrolyze this compound to kaempferol?
A4: Yes, enzymatic hydrolysis is a specific and mild method to obtain the aglycone. The most common enzyme for cleaving the β-glucosidic linkage is β-glucosidase . Other enzyme preparations like snailase, which contains a mixture of glycosidases, have also been shown to be effective in hydrolyzing kaempferol glycosides.[5][6]
Q5: I am having trouble with the HPLC analysis of my degradation study samples. What are some common issues?
A5: Common HPLC issues include peak tailing, peak fronting, split peaks, and baseline noise. For flavonoids like this compound and its aglycone, peak tailing can be a particular issue due to interactions with the silica (B1680970) support of the column. Ensure your mobile phase is properly degassed, your column is in good condition, and consider the use of a modifier in your mobile phase (e.g., a small amount of acid like formic or acetic acid) to improve peak shape. A detailed troubleshooting guide is provided in a later section.
Troubleshooting Guides
Problem: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH of solutions | Always measure and record the pH of your buffer solutions before each experiment. Ensure buffers have sufficient capacity to maintain the desired pH. |
| Temperature fluctuations | Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment. Even small variations can affect degradation rates. |
| Light exposure | Protect your samples from light at all stages of the experiment, including sample preparation, incubation, and storage, by using amber vials or covering vessels with aluminum foil. |
| Oxygen presence | For studies sensitive to oxidation, consider de-gassing your solutions and performing experiments under an inert atmosphere (e.g., nitrogen or argon). |
| Sample preparation variability | Use precise and calibrated pipettes and balances. Ensure complete dissolution of the compound. |
Problem: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination | Ensure all glassware is thoroughly cleaned. Use high-purity solvents and reagents. Run a blank (solvent) injection to check for system contamination. |
| Degradation during analysis | If the autosampler is not temperature-controlled, degradation can occur in the vial. Analyze samples promptly after preparation. |
| Formation of secondary degradation products | Under harsh stress conditions, the primary degradation product (kaempferol) can further degrade. Analyze samples at different time points to track the appearance and disappearance of peaks. |
| Co-elution | Optimize your HPLC method to ensure adequate separation of all components. This may involve changing the mobile phase composition, gradient profile, or column chemistry. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies under different stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a methanol-water mixture.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubate at room temperature, protected from light, for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
At various time points (e.g., 0, 1, 3, 7 days), withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
-
-
Photodegradation:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.
-
Expose the solution to a light source with a controlled output (e.g., a photostability chamber with a combination of UV and visible light as per ICH Q1B guidelines).[7]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At various time points, withdraw aliquots from both the exposed and dark control samples for HPLC analysis.
-
3. HPLC Analysis:
-
Use a stability-indicating HPLC method (see Protocol 3 for an example) to quantify the remaining this compound and monitor the formation of degradation products.
Protocol 2: Enzymatic Hydrolysis of this compound
1. Reagents and Solutions:
-
This compound solution (e.g., 1 mg/mL in a suitable buffer, such as citrate (B86180) or acetate (B1210297) buffer).
-
β-glucosidase enzyme solution (prepare according to the manufacturer's instructions in the same buffer).
-
Stop solution (e.g., methanol or ethanol).
2. Hydrolysis Procedure:
-
In a reaction vessel, combine the this compound solution and the β-glucosidase solution. A typical enzyme-to-substrate ratio may need to be optimized.
-
Incubate the mixture at the optimal temperature and pH for the enzyme (for many β-glucosidases, this is around 37-50°C and pH 4.5-5.5).[5][8]
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a sufficient volume of the stop solution (e.g., 1:1 ratio).
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC to monitor the decrease in this compound and the increase in kaempferol.
Protocol 3: Stability-Indicating HPLC-UV Method
This is a general starting point for an HPLC method. It should be validated for your specific application.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the more polar glycoside from the less polar aglycone and other potential degradation products.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
Time (min) % Solvent B 0 10 20 60 25 90 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detection (DAD) is recommended to monitor multiple wavelengths. Key wavelengths for kaempferol and its glycosides are around 265 nm and 365 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Quantitative Data
The following tables summarize available quantitative data on the degradation of kaempferol and its glycosides. Note that specific kinetic data for this compound is limited; therefore, data from closely related compounds are included for comparative purposes.
Table 1: Photodegradation Quantum Yields of Kaempferol and a Related Glycoside
| Compound | Wavelength (nm) | Photodegradation Quantum Yield (ΦR) | Reference |
| Kaempferol | 366 | ~3 x 10⁻⁵ | [4] |
| Kaempferol-3-O-glucoside | 366 | ~10⁻⁶ | [4] |
Lower ΦR values indicate greater stability.
Table 2: Thermal Degradation of Kaempferol Glycosides
| Compound | Condition | Observation | Reference |
| Kaempferol glycosides | Roasting at 175°C for 10 min | ~50% loss | [1] |
| Kaempferol glycosides | Roasting at 175°C for 20 min | ~75-80% loss | [1] |
| Kaempferol | Spray drying (160-180°C) | Degradation increased with temperature | [9] |
Table 3: Enzymatic Hydrolysis Conditions for Kaempferol Glycosides
| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| β-glucosidase | Kaempferol-7-O-glucoside | 5.5 | 85 | [8] |
| Snailase | Kaempferol glycosides | 5.5 | 37 | [5] |
| Hesperidinase & β-galactosidase | Kaempferol glycosides from green tea seed | Not specified | Not specified | [10] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting guide for common HPLC issues in flavonoid analysis.
References
- 1. CN101845467A - Method for extracting kaempferol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. echemi.com [echemi.com]
- 6. This compound 7-rhamnoside | C27H30O15 | CID 74978093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Kaempferol Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of kaempferol (B1673270) and its related compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during UV-Vis spectrophotometry, fluorescence spectroscopy, and mass spectrometry of kaempferol.
UV-Vis Spectrophotometry
Q1: My UV-Vis spectrum for kaempferol has a different λmax than expected. What could be the cause?
A1: Discrepancies in the maximum absorption wavelength (λmax) of kaempferol can be attributed to several factors:
-
Solvent Effects: The polarity of the solvent significantly influences the electronic transitions of flavonoids. Kaempferol exhibits different λmax values in different solvents due to solvatochromic shifts. For instance, in methanol (B129727), the characteristic bands are around 266 nm and 366 nm.[1][2][3][4] A change in solvent can cause a shift in these peaks.
-
pH of the Solution: The pH of the sample solution can alter the ionization state of kaempferol's hydroxyl groups, leading to shifts in the absorption spectrum.[5][6] In aqueous solutions, increasing the pH from acidic to neutral and then to alkaline will cause a bathochromic (red) shift.[5][6]
-
Presence of Contaminants: Impurities in the sample that absorb in the same UV-Vis region can interfere with the spectrum and shift the apparent λmax.
-
Instrument Calibration: Ensure your spectrophotometer is properly calibrated.
Q2: I am observing poor linearity in my kaempferol calibration curve. What are the possible reasons?
A2: Non-linearity in calibration curves can arise from:
-
High Analyte Concentration: At high concentrations, kaempferol molecules may aggregate, leading to deviations from the Beer-Lambert law. Diluting the samples to a lower concentration range is recommended.
-
Photodegradation: Flavonoids can be susceptible to degradation upon exposure to UV light.[7] Minimize the exposure of your samples to light during preparation and analysis.
-
Inappropriate Wavelength Selection: Ensure you are measuring the absorbance at the λmax where the absorbance is highest and the spectral curvature is minimal.
-
Blank Measurement Issues: An incorrect blank measurement can introduce a systematic error. Ensure your blank contains all the components of your sample except for kaempferol.
Q3: My absorbance readings are unstable and drifting. How can I fix this?
A3: Drifting absorbance readings can be due to:
-
Temperature Fluctuations: Changes in temperature can affect the absorbance. Allow the instrument and samples to reach thermal equilibrium.
-
Sample Instability: Kaempferol may degrade over time in certain solvents or at specific pH values. Prepare fresh solutions and analyze them promptly.
-
Lamp Instability: The spectrophotometer's lamp may be nearing the end of its life. Check the lamp's usage hours and replace it if necessary.
Fluorescence Spectroscopy
Q1: I am not detecting a strong fluorescence signal from my kaempferol sample. What should I do?
A1: Low fluorescence intensity can be caused by several factors:
-
Incorrect Excitation/Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for kaempferol in your specific solvent and pH. The fluorescence emission of kaempferol can vary, but a common emission peak is observed around 520 nm.[8][9]
-
pH of the Solution: The fluorescence of kaempferol is highly dependent on pH.[5][6] In some cases, fluorescence is enhanced in alkaline conditions.
-
Quenching Effects: The presence of quenching agents in your sample can decrease the fluorescence intensity. These can include other compounds in your extract or even high concentrations of kaempferol itself (self-quenching).
-
Solvent Effects: The solvent can influence the fluorescence quantum yield.
Q2: The shape of my fluorescence emission spectrum is distorted or shows multiple peaks. Why is this happening?
A2: Distorted or multi-peaked spectra can be due to:
-
Excited-State Intramolecular Proton Transfer (ESIPT): Flavonols like kaempferol can exhibit dual fluorescence due to ESIPT, resulting in multiple emission bands.[10]
-
Presence of Fluorescent Impurities: Other fluorescent compounds in your sample will contribute to the overall spectrum.
-
Re-absorption of Emitted Light: At high concentrations, the emitted fluorescence can be re-absorbed by other kaempferol molecules, leading to a distorted spectrum. Diluting the sample can help mitigate this.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q1: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS analysis of kaempferol. How can I minimize this?
A1: Matrix effects are a common challenge in LC-MS, especially with complex samples like biological fluids or plant extracts.[11] To mitigate them:
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively clean up your sample and remove interfering matrix components.
-
Optimize Chromatography: Adjust your chromatographic method to achieve better separation of kaempferol from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.[11]
-
Use a Stable Isotope-Labeled Internal Standard: An internal standard that co-elutes with kaempferol can help compensate for signal variations caused by matrix effects.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Q2: I am observing in-source fragmentation of my kaempferol glucuronide, leading to the appearance of the aglycone (kaempferol) peak. How can I prevent this?
A2: In-source fragmentation can complicate the quantification of glycosylated forms of kaempferol. To address this:
-
Optimize Ion Source Parameters: Carefully tune the ion source parameters, such as the capillary voltage and source temperature, to minimize fragmentation. Softer ionization conditions are generally preferred.
-
Use a Different Ionization Technique: If electrospray ionization (ESI) is causing significant fragmentation, consider trying a different ionization source, such as atmospheric pressure chemical ionization (APCI), if available.
Q3: My kaempferol peak is broad or shows poor peak shape in the chromatogram. What are the potential causes?
A3: Poor peak shape can result from:
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH and organic modifier content of the mobile phase can affect peak shape. Ensure the mobile phase is compatible with your column and analyte.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing or replacing the column.
-
Secondary Interactions: Kaempferol may be interacting with active sites on the stationary phase. Adding a small amount of an acid (e.g., formic acid) to the mobile phase can help improve peak shape.[11]
Quantitative Data
Table 1: UV-Vis Absorption Maxima (λmax) of Kaempferol in Different Solvents
| Solvent | Band I (nm) | Band II (nm) | Reference(s) |
| Methanol | 365 - 368 | 265 - 266 | [2][3][4][12] |
| Ethanol | 368 | 266 | [2] |
| DMSO | 366 | 267 | |
| Water (neutral pH) | ~365 | ~265 | |
| Aqueous (pH < 4) | 363 | - | [5][6] |
| Aqueous (pH 10) | 394 | - | [13] |
Table 2: Fluorescence Properties of Kaempferol
| Solvent/Condition | Excitation Max (nm) | Emission Max (nm) | Reference(s) |
| Various Solvents | - | 490 - 520 | [10] |
| Aqueous (pH 10) | - | 494 | [13] |
| - | 488 | 515 - 535 | [8] |
| - | 470 - 480 | 520 | [9] |
| Aqueous (pH 11) | 423 | 550 | [5] |
Table 3: Common Mass Spectrometry Fragments of Kaempferol
| Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference(s) |
| Positive | 287 [M+H]⁺ | 259, 241, 229, 185, 153, 121 | [14][15] |
| Negative | 285 [M-H]⁻ | 257, 239, 217, 185, 151, 117 | [14] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Kaempferol by UV-Vis Spectrophotometry
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of kaempferol standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Store the stock solution in a dark, airtight container at 4°C.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with methanol to prepare working standards in the desired concentration range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
-
Sample Preparation:
-
Extract kaempferol from the sample matrix using an appropriate solvent (e.g., methanol, ethanol).
-
Filter the extract through a 0.45 µm syringe filter.
-
If necessary, dilute the filtered extract with methanol to bring the kaempferol concentration within the linear range of the calibration curve.
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of kaempferol in the sample solution from the calibration curve using the measured absorbance.
-
Protocol 2: Fluorescence Spectroscopic Analysis of Kaempferol
-
Preparation of Solutions:
-
Prepare a stock solution of kaempferol in a suitable solvent (e.g., ethanol, methanol).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
-
Determination of Optimal Wavelengths:
-
Place a standard kaempferol solution in the cuvette holder.
-
Scan the excitation spectrum while monitoring the emission at a known emission wavelength (e.g., 520 nm) to determine the optimal excitation wavelength.
-
Scan the emission spectrum while exciting at the optimal excitation wavelength to determine the optimal emission wavelength.
-
-
Measurement:
-
Measure the fluorescence intensity of the blank, standard solutions, and sample solutions at the determined optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Create a calibration curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of kaempferol in the sample from the calibration curve.
-
Protocol 3: LC-MS/MS Analysis of Kaempferol
-
Sample Preparation (for biological fluids):
-
To 100 µL of plasma or urine, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples. Condition an SPE cartridge, load the sample, wash with a weak solvent, and elute kaempferol with a stronger solvent (e.g., methanol).
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute kaempferol, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode. Negative mode often provides better sensitivity for flavonoids.[14]
-
Multiple Reaction Monitoring (MRM):
-
Negative Mode: Monitor the transition from the deprotonated molecule [M-H]⁻ (m/z 285) to specific fragment ions.
-
Positive Mode: Monitor the transition from the protonated molecule [M+H]⁺ (m/z 287) to specific fragment ions.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of kaempferol prepared in a matrix similar to the samples to account for matrix effects.
-
Calculate the concentration of kaempferol in the samples based on the peak area ratio of the analyte to the internal standard.
-
Signaling Pathways and Workflows
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues in spectroscopic analysis.
Caption: A logical workflow for troubleshooting spectroscopic analysis issues.
Kaempferol and the PI3K/Akt Signaling Pathway
Kaempferol has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Kaempferol's inhibitory effect on the PI3K/Akt signaling pathway.
Kaempferol and the MAPK Signaling Pathway
Kaempferol can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to external stimuli.
Caption: Modulation of the MAPK signaling pathway by kaempferol.
Kaempferol and the NF-κB Signaling Pathway
Kaempferol is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by kaempferol.
References
- 1. UV-Vis Spectrum of Kaempferol | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. phmethods.net [phmethods.net]
- 4. scribd.com [scribd.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Fluorescence Emission in Myricetin, Kaempferol, and Quercetin Powders and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of Fluorescence Emission in Myricetin, Kaempferol, and Quercetin Powders and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpdd.org [ijpdd.org]
- 13. Kaempferol 3-O-Galactoside, 7-O-Rhamnoside is the Major Green Fluorescing Compound in the Epidermis of Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Major Flavonoids among Parts of Lactuca indica during Different Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kaempferol 4'-Glucoside Phospholipid Complex Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with kaempferol (B1673270) 4'-glucoside phospholipid complex formulations.
Frequently Asked Questions (FAQs)
1. What is the primary purpose of formulating kaempferol 4'-glucoside as a phospholipid complex?
The primary goal is to enhance the oral bioavailability of kaempferol and its glycosides.[1][2] Kaempferol, despite its potent biological activities, suffers from poor aqueous solubility and extensive first-pass metabolism, which significantly limits its systemic absorption after oral administration.[2] By complexing it with phospholipids (B1166683), the lipophilicity of the molecule is increased, which can improve its absorption and dissolution rate.[2][3]
2. What are the most common methods for preparing a this compound phospholipid complex?
The two most frequently cited methods in the literature are:
-
Solvent Evaporation: This method involves dissolving both kaempferol (or its glucoside) and the phospholipid in a suitable organic solvent, followed by the removal of the solvent under vacuum to obtain the complex.[4][5]
-
Freeze-Drying (Lyophilization): In this technique, the components are dissolved in a solvent system (like 1,4-dioxane) and then freeze-dried to obtain a stable, powdered complex.[2][6]
3. Which phospholipids are typically used for complexation?
Phosphatidylcholine (PC) is a commonly used phospholipid due to its amphiphilic nature and biocompatibility.[7] Specific commercial products like Phospholipon® 90H are often employed in these formulations.[6]
4. How can I confirm the successful formation of the phospholipid complex?
Several analytical techniques are essential to confirm that a true complex has been formed, rather than a simple physical mixture:
-
Fourier Transform Infrared Spectroscopy (FTIR): Changes in the characteristic peaks of this compound and the phospholipid, such as shifts or disappearance of hydroxyl (-OH) and carbonyl (C=O) stretching vibrations, indicate interactions between the two molecules.[1][3][4]
-
Differential Scanning Calorimetry (DSC): The disappearance of the sharp endothermic peak corresponding to the melting point of crystalline this compound in the thermogram of the complex is a strong indicator of the formation of an amorphous complex.[1][3][4]
-
Powder X-ray Diffraction (PXRD): The absence of sharp diffraction peaks characteristic of the crystalline drug in the PXRD pattern of the complex suggests the conversion of the drug into an amorphous state.[1][2][3]
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Shifts in the chemical shifts of the protons of both this compound and the phospholipid can provide evidence of intermolecular interactions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Complexation Efficiency | - Incorrect solvent system leading to poor solubility of one or both components.- Inappropriate molar ratio of drug to phospholipid.- Insufficient reaction time or temperature. | - Select a solvent in which both this compound and the phospholipid are readily soluble (e.g., ethanol (B145695), dichloromethane, or 1,4-dioxane).[2][5][6]- Optimize the molar ratio. Ratios of 1:1, 1:2, and 1:3 (drug:phospholipid) are common starting points.[6]- Increase the reaction time or temperature as per the protocol, ensuring it does not lead to degradation. |
| DSC thermogram still shows the drug's melting peak. | Incomplete complexation; the sample is a physical mixture or contains uncomplexed drug. | - Re-evaluate the preparation method. Ensure complete dissolution of both components before solvent evaporation or freeze-drying.- Increase the proportion of phospholipid in the formulation.- Purify the complex by washing with a solvent (like n-hexane) that dissolves the unreacted phospholipid but not the complex.[8] |
| PXRD pattern shows sharp peaks corresponding to the crystalline drug. | The drug has not been fully converted to an amorphous state, indicating incomplete complexation. | - Ensure rapid solvent removal during the evaporation step to prevent recrystallization.- Optimize the freeze-drying cycle if that method is used.- Confirm that the chosen solvent does not induce crystallization of the drug upon removal. |
| Poor solubility of the final complex in aqueous media. | - The complex may have aggregated.- The ratio of phospholipid to drug is not optimal. | - Gently sonicate the complex dispersion to break up aggregates.- Experiment with different drug-to-phospholipid ratios to find the one that yields the best solubility enhancement. |
| Inconsistent results in in vitro dissolution studies. | - Particle size and morphology of the complex powder are not uniform.- Agglomeration of particles in the dissolution medium. | - Sieve the dried complex to obtain a uniform particle size distribution.- Incorporate a small amount of surfactant (e.g., Tween® 20) in the dissolution medium to prevent aggregation.[2] |
| Low oral bioavailability in animal studies despite good in vitro data. | - The complex is unstable in the gastrointestinal tract.- The in vitro dissolution method does not accurately reflect in vivo conditions. | - Evaluate the stability of the complex in simulated gastric and intestinal fluids.- Use biorelevant dissolution media that mimic the in vivo environment more closely. |
Quantitative Data Summary
Table 1: Improvement in Solubility of Kaempferol in Phospholipid Complex (KPC)
| Compound | Solubility in Water | Solubility in n-Octanol | Reference |
| Kaempferol (KP) | - | - | [1] |
| Kaempferol-Phospholipid Complex (KP-PC) | Significantly Higher than KP | Significantly Higher than KP | [1] |
| Quercetin (Que) | - | - | [9] |
| Quercetin-Phospholipid Complex (Que-PC) | 179.3 times higher than Que | 440.6 times higher than Que | [9] |
Table 2: Pharmacokinetic Parameters of Kaempferol (KP) and its Phospholipid Complex (KP-PC) in Rats
| Parameter | Kaempferol (KP) | Kaempferol-Phospholipid Complex (KP-PC) | Reference |
| Cmax (µg/mL) | 1.43 ± 0.21 | 3.94 ± 0.83 | [1] |
| AUC(0-48h) (mg/L·h) | 13.65 ± 3.12 | 57.81 ± 9.43 | [1] |
| Cmax (µg/mL) | 0.18 ± 0.12 | 1.48 ± 0.41 | [2] |
| AUC(0-t) (µg/mL·h) | 0.67 ± 0.21 | 3.72 ± 0.58 | [2] |
Experimental Protocols
1. Preparation of Kaempferol-Phospholipid Complex by Solvent Evaporation
-
Materials: Kaempferol, Phospholipid (e.g., Lipoid S100), Anhydrous Ethanol, n-Hexane.
-
Procedure:
-
Weigh kaempferol and phospholipid in a desired molar ratio (e.g., 1:2).
-
Dissolve both components in a sufficient volume of anhydrous ethanol in a round-bottom flask.
-
Stir the solution at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 3 hours).[5]
-
Remove the anhydrous ethanol using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Treat the resulting residue with n-hexane to remove uncomplexed phospholipid and stir for a short period.
-
Filter the mixture and dry the resulting kaempferol-phospholipid complex under vacuum.[8]
-
Store the final product in a desiccator at -20°C before use.[8]
-
2. Preparation of Kaempferol-Phospholipid Complex by Freeze-Drying
-
Materials: Kaempferol, Phospholipid (e.g., Phospholipon® 90H), 1,4-Dioxane (B91453).
-
Procedure:
-
Accurately weigh kaempferol and Phospholipon® 90H in the desired molar ratio (e.g., 1:1, 1:2, or 1:3) and place them in a 100 ml round-bottom flask.[6]
-
Dissolve both ingredients in a suitable volume of 1,4-dioxane (e.g., 20 ml).[6]
-
Reflux the solution at a controlled temperature (e.g., 40°C, 50°C, or 60°C) for a period of two hours.[6]
-
Freeze the resulting solution at a low temperature (e.g., -70°C).
-
Lyophilize the frozen solution under high vacuum for 24-48 hours to obtain the dried complex.
-
3. In Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus (e.g., paddle type).
-
Dissolution Media: 0.1 N HCl (pH 1.2) or phosphate (B84403) buffer (pH 6.8).[8]
-
Procedure:
-
Place a known quantity of the kaempferol-phospholipid complex (equivalent to a specific amount of kaempferol) into the dissolution vessel containing the pre-warmed dissolution medium.
-
Stir the medium at a constant speed (e.g., 50 or 100 rpm) at 37 ± 0.5°C.
-
At predetermined time intervals, withdraw aliquots of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of kaempferol using a validated analytical method, such as UPLC-MS/MS.[1]
-
Visualizations
References
- 1. Preparation and evaluation of kaempferol-phospholipid complex for pharmacokinetics and bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, characterisation and evaluation of kaempferol phospholipid complex and its application in preventing the deterioration of soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 7. Interactions between Phosphatidylcholine and Kaempferol or Myristicin: Langmuir Monolayers and Microelectrophoretic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of kaempferol–phospholipid complex for pharmacokinetics and bioavailability in SD rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Kaempferol Bioavailability with Solid Dispersion Techniques
Welcome to the technical support center for researchers, scientists, and drug development professionals working with solid dispersion techniques to enhance the bioavailability of kaempferol (B1673270). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are solid dispersion techniques and why are they used for kaempferol?
A1: Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) like kaempferol.[1][2][3] It involves dispersing the drug in an inert carrier matrix at the solid state.[4] For kaempferol, which has low aqueous solubility that limits its therapeutic potential, solid dispersions can enhance its solubility and, consequently, its absorption in the body.[1][5][6][7][8]
Q2: Which carriers are commonly used for preparing kaempferol solid dispersions?
A2: A variety of hydrophilic polymers and other carriers have been successfully used to prepare kaempferol solid dispersions. Commonly reported carriers include:
-
Polymers: Polyethylene Glycol (PEG) 6000, Poloxamer 407, Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Eudragit®.[1][2][6][9][10][11]
-
Cyclodextrins: β-cyclodextrin and its derivatives like Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD).[1][6][10][12]
-
Other Carriers: Arabinogalactan (AG), Disodium Glycyrrhizinate (Na2GA), and Citric Acid with Soluplus®.[8][13]
Q3: What are the common methods for preparing kaempferol solid dispersions?
A3: Several methods are employed to prepare kaempferol solid dispersions, each with its own advantages and considerations:
-
Solvent Evaporation Method: This is a widely used technique where both kaempferol and the carrier are dissolved in a common solvent, which is then evaporated to form the solid dispersion.[1][6][9][10]
-
Melting Method (Fusion): This method involves melting the carrier and then incorporating the drug into the molten carrier. The mixture is then cooled and solidified.[7][11]
-
Hot-Melt Extrusion (HME): An advanced, solvent-free method that uses heat and pressure to mix the drug and carrier at a molecular level.[4][14]
-
Mechanochemical Techniques (e.g., Ball Milling): This method uses mechanical energy to induce physicochemical changes and form a solid dispersion.[2][3][13]
-
Spray Drying: This technique involves spraying a solution of the drug and carrier into a hot gas stream to rapidly remove the solvent and form solid particles.[15][16]
Troubleshooting Guides
Issue 1: Low Drug Content or Poor Yield in Solid Dispersions
Q: My final solid dispersion product has a lower than expected kaempferol content and the overall yield of the process is low. What could be the reasons and how can I fix it?
A: This is a common issue that can arise from several factors depending on the preparation method.
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution (Solvent Evaporation): Kaempferol or the carrier may not have fully dissolved in the selected solvent. | - Ensure the chosen solvent can effectively dissolve both the drug and the carrier at the desired concentrations. You may need to screen different solvents or use a co-solvent system. - Increase the solvent volume or apply gentle heating and stirring to facilitate complete dissolution. |
| Drug Degradation (Melting/HME): The high temperatures used in the melting or HME process may be degrading the kaempferol. | - Check the thermal stability of kaempferol using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). - Lower the processing temperature if possible. For HME, you can try using a plasticizer to reduce the processing temperature or shorten the residence time in the extruder.[17] |
| Loss of Product During Processing: Material may be lost during transfer steps, filtration, or collection. | - For the solvent evaporation method, ensure complete transfer of the solution before evaporation. - In spray drying, optimize the collection efficiency of the cyclone separator. - For milling, ensure the milling jar is properly sealed to prevent loss of fine powder. |
| Phase Separation: The drug and carrier may separate during the solidification process. | - Rapid cooling of the molten mixture in the melting method can help trap the drug in an amorphous state and prevent phase separation. - In the solvent evaporation method, a faster evaporation rate can sometimes reduce the chances of drug crystallization and separation. |
Issue 2: The Prepared Solid Dispersion Shows No Significant Improvement in Kaempferol Dissolution
Q: I have prepared a kaempferol solid dispersion, but the in-vitro dissolution profile is not significantly better than the pure drug. What could be wrong?
A: The lack of dissolution enhancement is often linked to the physical state of the drug within the carrier.
| Potential Cause | Troubleshooting Steps |
| Crystalline Kaempferol: The kaempferol may still be present in its crystalline form within the solid dispersion instead of being in an amorphous state. | - Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks corresponding to crystalline kaempferol in the PXRD pattern and the absence of a melting endotherm in the DSC thermogram indicate an amorphous state.[7][11] - If crystalline, the drug-to-carrier ratio may be too high. Try increasing the proportion of the carrier.[1][6] - The chosen carrier may not be suitable for forming an amorphous solid dispersion with kaempferol. Consider screening other carriers. |
| Poor Wettability: The solid dispersion particles may not be easily wetted by the dissolution medium. | - The choice of carrier is crucial. Hydrophilic carriers like PEGs, PVPs, and HPMC are generally used to improve wettability. - Incorporating a surfactant into the formulation or the dissolution medium can improve wetting. |
| Recrystallization During Dissolution: The amorphous kaempferol in the solid dispersion may be converting back to its crystalline form upon contact with the dissolution medium. | - This is a known challenge with amorphous systems. The carrier should be able to maintain a supersaturated state of the drug. - Polymers like HPMC are known to be good at inhibiting recrystallization. |
Issue 3: Instability of the Solid Dispersion During Storage
Q: My kaempferol solid dispersion showed good initial results, but after a period of storage, the dissolution rate has decreased. Why is this happening?
A: This is likely due to the physical instability of the amorphous solid dispersion, leading to recrystallization of kaempferol over time.
| Potential Cause | Troubleshooting Steps |
| Recrystallization Upon Storage: Amorphous forms are thermodynamically unstable and tend to revert to their more stable crystalline form. | - Carrier Selection: Choose a carrier with a high glass transition temperature (Tg) that can restrict the molecular mobility of kaempferol. - Storage Conditions: Store the solid dispersion in a cool, dry place. Moisture can act as a plasticizer, lowering the Tg and promoting recrystallization. Store in airtight containers with a desiccant.[11] - Drug-Carrier Ratio: A higher proportion of the carrier can provide better stabilization of the amorphous drug. |
| Hygroscopicity: The carrier used may be hygroscopic, absorbing moisture from the atmosphere. | - Select a less hygroscopic carrier if possible. - Ensure proper drying of the solid dispersion after preparation. - Implement stringent control over storage humidity. |
Data Presentation
Table 1: Enhancement of Kaempferol Solubility and Bioavailability using Solid Dispersion Techniques
| Solid Dispersion System | Preparation Method | Drug:Carrier Ratio | Solubility/Dissolution Enhancement | Bioavailability Enhancement (in vivo) | Reference |
| Kaempferol:Poloxamer 407 | Solvent Evaporation & Melting | 1:5 | ~4000-fold increase in water solubility; ~100% drug release in 120 min | 2-fold increase in AUC and Cmax compared to free kaempferol | [7][11] |
| Kaempferol:Mannitol | Solvent Evaporation | 1:6 | Significant improvement in solubility compared to pure drug | Not Reported | [1][6] |
| Kaempferol:PEG 6000 | Solvent Evaporation | 1:6 | Significant improvement in solubility compared to pure drug | Not Reported | [1][6] |
| Kaempferol:β-cyclodextrin | Solvent Evaporation | 1:6 | Significant improvement in solubility compared to pure drug | Not Reported | [1][6] |
| Kaempferol:Arabinogalactan | Mechanochemical | Not Specified | Improved dissolution | Better liver and kidney function and lower blood glucose levels in diabetic mice compared to pure kaempferol | [13] |
| Kaempferol:HP-β-CD | Complexation | 1:1 | 12.7-fold increase in aqueous solubility | Not Reported | [12] |
| Kaempferol Nanosuspension | High Pressure Homogenization | N/A | Reduced particle size from 1737 nm to 426.3 nm | Absolute bioavailability increased from 13.03% to 38.17% | [18][19][20][21] |
Table 2: Characterization Data of Kaempferol Solid Dispersions
| Formulation | Carrier(s) | Drug:Carrier Ratio | Production Yield (%) | Drug Content (%) | Reference |
| KF1-KF9 | Mannitol, PEG 6000, β-cyclodextrin | 1:1, 1:3, 1:6 | 96.11 ± 3.13 to 99.65 ± 3.72 | 96.98 ± 2.76 to 99.54 ± 2.1 | [1][6] |
Experimental Protocols
Protocol 1: Preparation of Kaempferol Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh kaempferol and the chosen carrier (e.g., HPMC, PEG 6000, Mannitol) in the desired ratio (e.g., 1:1, 1:3, 1:6).[1][6]
-
Dissolve the mixture in a suitable solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask. Ensure complete dissolution with the aid of a magnetic stirrer or sonication.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[1]
-
Sizing and Storage: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder. Store the product in a desiccator over silica (B1680970) gel.[1]
Protocol 2: Characterization of Kaempferol Solid Dispersions
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Powder X-ray Diffraction (PXRD):
-
Pack the solid dispersion powder into the sample holder of the diffractometer.
-
Scan the sample over a 2θ range (e.g., 5-60°) to determine the physical state (crystalline or amorphous) of kaempferol in the dispersion.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the solid dispersion into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.
-
Analyze the thermogram for the presence or absence of a melting peak for kaempferol and to determine the glass transition temperature (Tg).[7][11]
-
-
In-Vitro Dissolution Study:
-
Perform the dissolution test using a USP dissolution apparatus (e.g., paddle type).
-
Use a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rpm (e.g., 50 rpm).[6]
-
Add a quantity of solid dispersion equivalent to a specific dose of kaempferol to the dissolution medium.
-
Withdraw aliquots of the medium at predetermined time intervals and replace with fresh medium.[6]
-
Analyze the samples for kaempferol content using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Visualizations
Caption: Workflow for Solvent Evaporation Method.
Caption: Troubleshooting Poor Dissolution Enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. The Study of Amorphous Kaempferol Dispersions Involving FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity | MDPI [mdpi.com]
- 6. nano-ntp.com [nano-ntp.com]
- 7. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Improved dissolution of Kaempferia parviflora extract for oral administration by preparing solid dispersion via solvent evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Revealing facts behind spray dried solid dispersion technology used for solubility enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kinampark.com [kinampark.com]
- 17. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability | Bentham Science [eurekaselect.com]
- 21. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Challenges in Cellular Uptake of Kaempferol 4'-Glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cellular uptake of Kaempferol (B1673270) 4'-glucoside.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low cellular uptake of Kaempferol 4'-glucoside in my in vitro experiments?
A1: Low cellular uptake of this compound is a common challenge and can be attributed to several factors:
-
Low Passive Permeability: As a glycoside, this compound is more polar than its aglycone form, kaempferol. This increased polarity can limit its ability to passively diffuse across the lipophilic cell membrane.
-
Efflux Transporter Activity: Kaempferol and its glycosides can be substrates for efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2). These transporters actively pump the compound out of the cell, reducing its intracellular concentration.
-
Metabolism: Intestinal and hepatic cells can metabolize kaempferol and its glycosides into glucuronide and sulfate (B86663) conjugates.[1] These metabolites may have different permeability characteristics and may also be subject to efflux.
-
Poor Aqueous Solubility: While more soluble than its aglycone, the solubility of this compound in aqueous media can still be a limiting factor for achieving high concentrations in cell culture media.
Q2: What is the expected bioavailability of this compound in vivo?
A2: The oral bioavailability of kaempferol and its glycosides is generally low.[2] Studies on kaempferol have reported a bioavailability of around 2%.[3] This is due to extensive first-pass metabolism in the gut and liver, where it is rapidly converted to conjugates.[3] While specific data for this compound is limited, a similarly low bioavailability is expected.
Q3: How does the sugar moiety in this compound affect its uptake?
A3: The glucose moiety at the 4'-position significantly influences the compound's properties. Glycosylation generally increases water solubility but can decrease passive permeability across cell membranes.[4] However, some flavonoid glycosides can be transported by sodium-dependent glucose transporters (SGLT1), though this can be followed by efflux back into the intestinal lumen.[5] The exact role of the 4'-glucoside in transport needs further investigation.
Q4: Can this compound be converted to its aglycone, kaempferol, before or during uptake?
A4: Yes, hydrolysis of the glycosidic bond can occur. This can be mediated by enzymes in the small intestine (lactase phlorizin (B1677692) hydrolase) or by the gut microbiota in the colon.[4] The resulting aglycone, kaempferol, is more lipophilic and can be absorbed via passive diffusion.[4]
Troubleshooting Guides
Problem 1: Low and Variable Cellular Uptake in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Assay Buffer | 1. Solvent Optimization: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695) and then dilute into the assay buffer. Ensure the final solvent concentration is low (typically <1%) to avoid cytotoxicity.[6][7] 2. Formulation Strategies: For in vivo studies, consider formulation approaches like creating phospholipid complexes to enhance solubility and bioavailability.[8] |
| Efflux Transporter Activity | 1. Use of Inhibitors: Co-incubate with known inhibitors of efflux transporters (e.g., verapamil (B1683045) for P-glycoprotein, MK571 for MRPs) to assess the contribution of active efflux. 2. Bidirectional Transport Assay: Perform the Caco-2 assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. |
| Metabolism by Caco-2 Cells | 1. Metabolite Analysis: Analyze the apical and basolateral compartments, as well as cell lysates, for the presence of kaempferol and its potential metabolites (glucuronides, sulfates) using LC-MS/MS.[9] 2. Inhibition of Metabolism: Use inhibitors of UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to investigate the extent of metabolism. |
| Cell Monolayer Integrity Issues | 1. TEER Measurement: Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer.[10] 2. Lucifer Yellow Permeability: Use a paracellular marker like Lucifer yellow to confirm that the observed transport is not due to leaky monolayers. |
Problem 2: Discrepancy Between In Vitro Activity and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability | 1. Pharmacokinetic Studies: Conduct in vivo pharmacokinetic studies in an appropriate animal model to determine key parameters like Cmax, Tmax, AUC, and half-life.[3][11] 2. Route of Administration: For initial efficacy studies, consider alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism, though this does not reflect oral intake. |
| Rapid Metabolism and Clearance | 1. Metabolite Profiling: Identify and quantify major metabolites in plasma and urine.[1] The in vivo activity might be due to a metabolite rather than the parent compound. 2. Test Metabolites: If possible, synthesize or isolate the major metabolites and test their biological activity in vitro. |
| Interaction with Gut Microbiota | 1. In Vitro Fermentation: Incubate this compound with fecal samples under anaerobic conditions to identify metabolites produced by the gut microbiota.[12] |
Quantitative Data Summary
Table 1: Solubility Data
| Compound | Solvent | Solubility | Reference |
| Kaempferol | Ethanol | ~11 mg/mL | [6] |
| DMSO | ~10 mg/mL | [6] | |
| Dimethyl formamide | ~3 mg/mL | [6] | |
| Ethanol:PBS (1:4, pH 7.2) | ~0.2 mg/mL | [6] | |
| Water | Slightly soluble | [13] | |
| Kaempferol-3-glucoside | DMSO | ~30 mg/mL | [7] |
| Dimethyl formamide | ~30 mg/mL | [7] | |
| DMSO:PBS (1:6, pH 7.2) | ~0.14 mg/mL | [7] | |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | BioCrick |
Table 2: Caco-2 Permeability Data for Kaempferol and Related Flavonoids
| Compound | Apparent Permeability (Papp) (cm/s) | Direction | Reference |
| Kaempferol | 1.17 (± 0.13) x 10⁻⁶ | A-B | [3] |
| Kaempferol glycoside (2 sugar units) | 1.83 (± 0.34) x 10⁻⁶ | A-B | [3] |
| Kaempferol glycoside (2 sugar units) | 2.09 (± 0.28) x 10⁻⁶ | A-B | [3] |
Experimental Protocols
Caco-2 Permeability Assay
A detailed protocol for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells at a density of approximately 6 x 10⁴ cells/cm² onto Transwell polycarbonate membrane inserts (e.g., 12-well or 24-well plates).
-
Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers using an epithelial voltohmmeter. Values should be stable and typically >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay to assess paracellular transport. The Papp for Lucifer yellow should be low (<1.0 x 10⁻⁶ cm/s).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the dosing solution of this compound in HBSS. A stock solution in DMSO can be used, ensuring the final DMSO concentration is below 1%.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber and lyse the cells to determine the intracellular concentration.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: (Papp B-A) / (Papp A-B).
-
In Vivo Pharmacokinetic Study in Rats
A general protocol to determine the pharmacokinetic profile of this compound.
-
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing but allow free access to water.
-
-
Compound Administration:
-
Oral Administration: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose via oral gavage.
-
Intravenous Administration: Dissolve this compound in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG 400). Administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), t₁/₂ (half-life), and clearance.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Signaling Pathways and Experimental Workflows
Kaempferol, the aglycone of this compound, is known to modulate several key signaling pathways, including the PI3K/AKT and MAPK pathways.[17] These pathways are crucial for cell proliferation, survival, and metabolism.
Caption: Kaempferol inhibits the PI3K/AKT signaling pathway.
Caption: Kaempferol modulates the MAPK signaling pathway.
Caption: Experimental workflow for evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol-7-O-glucoside | C21H20O11 | CID 5480982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. Absorption, Conjugation and Efflux of the Flavonoids, Kaempferol and Galangin, Using the Intestinal CACO-2/TC7 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 15. ijariie.com [ijariie.com]
- 16. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Preventing enzymatic degradation of Kaempferol 4'-glucoside during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of Kaempferol 4'-glucoside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary cause of degradation is enzymatic hydrolysis by endogenous plant enzymes, principally β-glucosidases (EC 3.2.1.21).[1][2] These enzymes are naturally present in plant tissues and become active when cell compartments are disrupted during the extraction process.[3] They catalyze the cleavage of the glycosidic bond, converting this compound into its aglycone form, Kaempferol, and a glucose molecule.
Q2: Which enzymes are responsible for the degradation of this compound?
A2: The main enzymes responsible are β-glucosidases.[1][2] These are part of the glycoside hydrolase family of enzymes that specifically act on β-glycosidic bonds.[1] While other enzymes might be present in a plant extract, β-glucosidases are the key players in the hydrolysis of flavonoid glucosides like this compound.
Q3: What are the optimal conditions for β-glucosidase activity?
A3: The optimal conditions for β-glucosidase activity can vary depending on the plant source and the specific enzyme isoform. However, generally, these enzymes exhibit maximum activity in acidic to neutral pH ranges (typically pH 4.0-7.0) and at temperatures between 40°C and 70°C.[4][5][6][7][8][9][10][11][12] For example, a β-glucosidase from Bacillus subtilis showed optimal activity at pH 7.0 and 60°C.[4][5]
Troubleshooting Guide
Issue: Low yield of this compound in the final extract.
This is a common issue often attributable to enzymatic degradation during the extraction process. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Endogenous Enzyme Activity | Inactivate enzymes prior to or during extraction using methods like thermal treatment (blanching), microwave-assisted extraction (MAE), or ultrasound-assisted extraction (UAE).[13][14][15] |
| Inappropriate Solvent Choice | Use organic solvents such as ethanol (B145695) or methanol, often in aqueous mixtures, which can help to denature enzymes and improve extraction efficiency.[16] |
| Suboptimal pH of Extraction Medium | Adjust the pH of the extraction solvent to be outside the optimal range for β-glucosidase activity (e.g., acidic conditions below pH 4.0 or alkaline conditions above pH 8.0).[8][15] |
| Prolonged Extraction Time at Ambient Temperature | Minimize the extraction duration, especially when operating at temperatures conducive to enzyme activity.[17] Consider rapid extraction techniques like MAE or UAE.[13][14] |
| Improper Post-Extraction Storage | Store the extract at low temperatures (4°C or below) and protect it from light to prevent any residual enzyme activity and non-enzymatic degradation.[18][19][20][21] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the conditions for β-glucosidase activity and inactivation, as well as the efficiency of various extraction methods in preserving flavonoids.
Table 1: Optimal pH and Temperature for β-Glucosidase Activity from Various Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus subtilis (B1) | 7.0 | 60 | [4][5] |
| Fusarium oxysporum | 5.0 | 70 | [6] |
| Aspergillus japonicus VIT-SB1 | 5.0 | 50 | [9] |
| Myceliophthora heterothallica | 5.0 | - | [8] |
| Thermoascus crustaceus | 4.5 | 65 | [12] |
Table 2: Conditions for Thermal Inactivation of β-Glucosidases
| Enzyme Source | Temperature (°C) | Time | Result | Reference |
| Caldicellulosiruptor saccharolyticus | 60 | 250 h (half-life) | 50% activity loss | [22] |
| Caldicellulosiruptor saccharolyticus | 70 | 24 h (half-life) | 50% activity loss | [22] |
| Caldicellulosiruptor saccharolyticus | 80 | 0.4 h (half-life) | 50% activity loss | [22] |
| General Blanching | 70-100 | 1-10 min | Enzyme denaturation | [15] |
| Enzyme-Assisted Extraction | 95 | 5 min | Enzyme inactivation | [23] |
Table 3: Comparison of Extraction Methods for Flavonoid Yield
| Extraction Method | Plant Source | Key Findings | Reference |
| Microwave-Assisted Extraction (MAE) | Phyllostachys heterocycla leaves | Increased flavonoid yield from 3.35% (Soxhlet) to 4.67% with a much shorter extraction time (25 min). | [17] |
| MAE | Syzygium nervosum fruits | Optimal DMC content of 1409 µg/g, higher than conventional heat reflux (1337 µg/g) and maceration (1225 µg/g). | [24] |
| Ultrasound-Assisted Enzymatic Extraction (UAEE) | Acanthopanax senticosus | Synergistic effect of ultrasound and enzymes enhances the disruption of plant cell walls, improving the release of active compounds. | [25] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) for Preventing Enzymatic Degradation
This protocol is designed to rapidly extract this compound while simultaneously inactivating degrading enzymes through microwave-induced heating.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 60-mesh sieve).[23]
-
Solvent Selection: Choose an appropriate solvent. A mixture of ethanol and water (e.g., 78% ethanol) is often effective for flavonoids.[17]
-
Extraction Parameters:
-
Extraction Procedure:
-
Place the powdered sample and solvent in a microwave-safe extraction vessel.
-
Irradiate the mixture in a microwave extractor under the pre-set conditions. The rapid heating of the solvent by microwave energy causes the plant cells to rupture, releasing the target compounds while denaturing enzymes.[26]
-
-
Post-Extraction:
-
After extraction, cool the vessel to room temperature.
-
Filter the extract to remove solid plant material.
-
Store the extract in a dark, cool place (e.g., 4°C) for further analysis.[17]
-
Protocol 2: Ultrasound-Assisted Enzymatic Extraction (UAEE) with Thermal Inactivation
This method uses enzymes to help break down cell walls for better extraction, followed by ultrasound and a final heat treatment to inactivate all enzymes.
-
Sample Preparation: Prepare a fine powder of the dried plant material.
-
Enzymatic Pre-treatment:
-
Suspend the plant powder in a buffer solution with an optimal pH for the chosen enzyme cocktail (e.g., cellulase (B1617823) and pectinase (B1165727) at pH 5.0-6.0).[23]
-
Add the enzyme preparation (e.g., 3:2 ratio of cellulase to pectinase).[23]
-
Incubate at an optimal temperature for enzymatic activity (e.g., 53.7°C) for a specified time (e.g., 60 minutes).[23]
-
-
Enzyme Inactivation: Heat the mixture in a water bath at 95°C for 5 minutes to completely inactivate the enzymes.[23]
-
Ultrasonic Extraction:
-
Final Processing:
-
Cool the extract and centrifuge to remove solid particles.
-
Collect the supernatant for analysis.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound during extraction.
Caption: Experimental workflow for Microwave-Assisted Extraction (MAE).
References
- 1. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production and Characterization of Highly Thermostable β-Glucosidase during the Biodegradation of Methyl Cellulose by Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of β-Glucosidase Production in a Crude Aspergillus japonicus VIT-SB1 Cellulase Cocktail Using One Variable at a Time and Statistical Methods and its Application in Cellulose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 14. Applications of ultrasonication on food enzyme inactivation- recent review report (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Inactivation Techniques for Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 16. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 17. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 18. how to store plant extracts [greenskybio.com]
- 19. Influence of packaging and storage conditions on biochemical quality and enzymatic activity in relation to shelf life enhancement of fresh basil leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 20. k2sci.com [k2sci.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Kaempferol vs. Kaempferol 4'-Glucoside: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activities of the flavonoid aglycone, Kaempferol (B1673270), and its glycoside derivative, Kaempferol 4'-O-glucoside. The information presented is collated from experimental data to assist in research and development decisions.
Executive Summary
Experimental evidence consistently demonstrates that Kaempferol, the aglycone form, exhibits significantly higher cytotoxic and anti-proliferative activity against a wide range of cancer cell lines in vitro when compared to its glycoside derivatives, including Kaempferol 4'-glucoside. The presence of the glucose moiety in the 4' position appears to diminish its direct anticancer efficacy in cell-based assays. This difference is largely attributed to the structural requirements for interacting with cellular targets. However, in an in vivo context, the bioavailability of these compounds is a critical factor. Kaempferol glycosides are often hydrolyzed by enzymes in the gut to release the active aglycone, Kaempferol, which is then absorbed. Therefore, while Kaempferol is more potent in vitro, the glycoside form can be considered a prodrug that delivers the active compound.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the quantitative data from various studies, highlighting the differences in potency between Kaempferol and its glycosides.
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Kaempferol vs. Kaempferol Glycosides
| Compound | Cancer Cell Line | IC₅₀ (µM) | Duration (h) | Citation |
| Kaempferol | HepG2 (Human Hepatoma) | 30.92 | 72 | [1] |
| Kaempferol-7-O-glucoside | HepG2 (Human Hepatoma) | > 100 | 72 | [1] |
| Kaempferol-3-O-rhamnoside | HepG2 (Human Hepatoma) | > 100 | 72 | [1] |
| Kaempferol | CT26 (Mouse Colon Cancer) | 88.02 | 72 | [1] |
| Kaempferol-7-O-glucoside | CT26 (Mouse Colon Cancer) | > 100 | 72 | [1] |
| Kaempferol-3-O-rhamnoside | CT26 (Mouse Colon Cancer) | > 100 | 72 | [1] |
| Kaempferol | B16F1 (Mouse Melanoma) | 70.67 | 72 | [1] |
| Kaempferol-7-O-glucoside | B16F1 (Mouse Melanoma) | > 100 | 72 | [1] |
| Kaempferol-3-O-rhamnoside | B16F1 (Mouse Melanoma) | > 100 | 72 | [1] |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 60.0 | 48 | |
| Kaempferol | Huh7 (Human Hepatoma) | 4.75 | Not Specified | |
| Kaempferol | HCT116 (Colon Cancer) | 53.6 | Not Specified |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Table 2: Comparative Cell Viability in Pancreatic Cancer Cells
This table is derived from a study that directly compared Kaempferol, Kaempferol-3-O-glucoside, and Kaempferol-4'-O-glucoside.[2][3]
| Compound (at 50 µM) | Cell Line | Approximate Inhibition of Cell Viability (%) | Duration (h) | Citation |
| Kaempferol | Miapaca-2 | 40% | 72 | [2][3] |
| Kaempferol-3-O-glucoside | Miapaca-2 | < 10% | 72 | [2][3] |
| Kaempferol-4'-O-glucoside | Miapaca-2 | < 10% | 72 | [2][3] |
| Kaempferol | Panc-1 | 25% | 72 | [2][3] |
| Kaempferol-3-O-glucoside | Panc-1 | < 5% | 72 | [2][3] |
| Kaempferol-4'-O-glucoside | Panc-1 | < 5% | 72 | [2][3] |
| Kaempferol | SNU-213 | 30% | 72 | [2][3] |
| Kaempferol-3-O-glucoside | SNU-213 | < 10% | 72 | [2][3] |
| Kaempferol-4'-O-glucoside | SNU-213 | < 10% | 72 | [2][3] |
Mechanism of Action: The Aglycone Advantage
Kaempferol exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and metastasis.[4][5] In contrast, the direct molecular interactions of this compound are not well-documented, and its in vivo activity is presumed to result from its conversion to Kaempferol.
Key mechanisms of Kaempferol include:
-
Induction of Apoptosis: Kaempferol triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and Bad, downregulates anti-apoptotic proteins like Bcl-xL, and activates caspases (caspase-3, -7, -9), leading to PARP cleavage and cell death.[1][6]
-
Cell Cycle Arrest: It can halt the cell cycle, most commonly at the G2/M phase, preventing cancer cells from dividing.[7]
-
Inhibition of Pro-Survival Pathways: Kaempferol is a known inhibitor of the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for the growth and survival of many cancer types.[4][6] Studies have also shown it can block EGFR-related pathways in pancreatic cancer.[2][3]
The addition of a glucoside group, particularly at the 4' position, sterically hinders the hydroxyl groups that are often crucial for binding to target proteins and enzymes, thus explaining the reduced in vitro activity.[3]
Bioavailability and Metabolism: The In Vivo Perspective
While in vitro assays highlight the superior potency of Kaempferol, the in vivo scenario is more complex. Kaempferol itself has very low oral bioavailability, estimated to be around 2%.[8][9] Flavonoids in nature are most often found in their glycoside forms.
Kaempferol glycosides, like the 4'-glucoside, are generally more polar. They can be hydrolyzed by lactase-phlorizin hydrolase in the small intestine or by gut microbiota in the colon to release the kaempferol aglycone, which is then absorbed.[10] This metabolic conversion is essential for its biological activity in the body.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for assays commonly used to evaluate the anticancer activity of these compounds.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, Miapaca-2) are seeded into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of Kaempferol and this compound in DMSO. Dilute the stocks in culture medium to achieve final concentrations (e.g., ranging from 0 to 200 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compounds for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Conclusion
The available experimental data strongly indicates that Kaempferol (aglycone) is significantly more potent as an anticancer agent in in vitro models than its glycoside form, this compound . The aglycone's ability to directly interact with and modulate key signaling pathways like PI3K/Akt and induce apoptosis is well-established.
For drug development professionals, this suggests two potential strategies:
-
Developing Kaempferol itself as a therapeutic agent, with a focus on formulation strategies (e.g., nanotechnology) to overcome its poor bioavailability.[11]
-
Utilizing this compound as a stable prodrug, relying on in vivo metabolism to release the more active aglycone at the site of action.
Further research should focus on direct in vivo comparisons of these two compounds to fully elucidate their therapeutic potential.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro | PLOS One [journals.plos.org]
- 3. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol is ‘brimming with potential’ for cancer prevention [nutraingredients.com]
A Comparative Analysis of the Antioxidant Capacity of Kaempferol and Its Glycosides
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant capacities of the flavonoid kaempferol (B1673270) and its various glycosidic forms. This report synthesizes experimental data from key antioxidant assays and elucidates the underlying molecular mechanisms.
The flavonoid kaempferol, a polyphenol found in a variety of plants, is recognized for its potent antioxidant properties. In nature, kaempferol often exists in its glycosidic forms, where it is bound to one or more sugar molecules. The nature and position of these sugar moieties can significantly influence the compound's bioavailability and antioxidant efficacy. This guide provides a comparative overview of the antioxidant capacity of kaempferol versus its glycosides, supported by quantitative data from established in vitro assays.
Executive Summary
Experimental evidence consistently demonstrates that the aglycone form, kaempferol, exhibits superior free radical scavenging activity compared to its glycosides. The presence of sugar moieties is generally found to diminish the antioxidant capacity, as measured by common assays such as DPPH and ABTS. This is attributed to the modification of the flavonoid's core structure, which is crucial for its antioxidant function.
Quantitative Antioxidant Capacity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for kaempferol and several of its glycosides from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Kaempferol | 47.93[1] | 0.337[1] |
| Kaempferol-7-O-glucoside | >100[1] | >1[1] |
| Kaempferol-3-O-rhamnoside | >100[1] | >1[1] |
| Kaempferol-3-O-rutinoside | >100[1] | >1[1] |
| Kaempferol-3-O-glucoside | 13.41 µg/mL | Not Available |
| Kaempferol-3-O-α-L-rhamnopyranoside | 9.41 µg/mL | Not Available |
| Kaempferol-7-O-α-L-rhamnopyranoside | 9.20 µg/mL* | Not Available |
Note: Data presented in µg/mL has not been converted to µM as the molecular weights of the specific glycosides were not provided in the source. Direct comparison of these values with the µM values should be made with caution.
Antioxidant Signaling Pathway: The Nrf2-Keap1 Pathway
Kaempferol exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that enhance the body's endogenous antioxidant defenses. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like kaempferol, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (Kaempferol and its glycosides)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a microplate or cuvette, add a specific volume of the test compound or control solution to a fixed volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
A blank containing only the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a small volume of the test compound or control solution to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using known concentrations of FeSO₄.
-
Add a small volume of the test compound, standard, or blank (water) to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.
-
The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample).
-
Experimental Workflow
The general workflow for assessing and comparing the antioxidant capacity of kaempferol and its glycosides is depicted below.
Conclusion
The available data strongly suggest that the aglycone kaempferol is a more potent antioxidant than its glycosidic derivatives in in vitro chemical assays. The addition of sugar moieties appears to hinder the molecule's ability to donate electrons or hydrogen atoms, which is a key mechanism of its antioxidant action. For researchers and drug development professionals, this implies that the delivery and enzymatic hydrolysis of kaempferol glycosides to release the aglycone at the site of action may be a critical factor in harnessing their full therapeutic potential. Further studies are warranted to expand the comparative data, particularly with FRAP and ORAC assays, and to investigate the in vivo antioxidant effects where factors like absorption and metabolism play a crucial role.
References
In Vivo Validation of Kaempferol 4'-Glucoside: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of kaempferol (B1673270) and its glycosidic derivatives, with a focus on Kaempferol 4'-glucoside. While direct in vivo comparative data for this compound is limited in publicly available literature, this document synthesizes findings from studies on closely related kaempferol compounds to provide a valuable resource for researchers. The anti-inflammatory potential of kaempferol, a naturally occurring flavonoid, and its glycosides has been investigated in various preclinical models.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathways.
Comparative Efficacy of Kaempferol and its Glycosides
The following tables summarize the in vivo anti-inflammatory effects of kaempferol and its derivatives from various studies. It is important to note that the aglycone form, kaempferol, has often been reported to exhibit stronger biological activity than its glycoside counterparts in some experimental settings.[1][4]
Table 1: In Vivo Anti-inflammatory Effects of Kaempferol in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Compound | Animal Model | Dosage | Key Quantitative Findings | Reference |
| Kaempferol | BALB/c Mice | 25, 50, 100 mg/kg | Reduced production of pro-inflammatory factors including IL-1β, IL-6, and TNF-α in brain tissues.[5] | [5] |
| Kaempferol | C57BL/6 Mice | 5, 10, 20, 40 mg/kg | Low doses (e.g., 5 mg/kg) decreased levels of proinflammatory cytokines (TNF-α, IL-6, IL-1β), while high doses had the opposite effect.[6] | [6] |
| Kaempferol | Mice | 10, 20, 30 mg/kg | Significantly attenuated the expression of TNF-α, IL-1β, and IL-6 mRNA in brain tissue.[7] | [7] |
| Kaempferol Triglycoside (KXRG) | Mice | Not specified | Significantly prevented LPS-induced inflammatory damage in the small intestine, liver, and kidney. Reduced serum levels of IL-6, TNF-α, and IL-1β.[8] | [8] |
| Kaempferol-3-O-glucorhamnoside | Mice | Not specified | Had a significant inhibitory effect on the expression of four inflammatory cytokines (IL-1β, IL-6, PGE2, and TNF-α).[9] | [9] |
Table 2: Comparison with a Standard Anti-inflammatory Drug
| Compound | Animal Model | Assay | Dosage | Efficacy | Reference |
| Kaempferol Triglycoside (KXRG) | Mice | TPA-induced ear edema | Not specified | Exerted a stronger effect than indomethacin (B1671933) in preventing ear inflammation. | [8] |
| Indomethacin (Control) | Mice | TPA-induced ear edema | Not specified | Standard anti-inflammatory effect. | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for common in vivo inflammation models used to assess the anti-inflammatory properties of compounds like this compound.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is widely used to study the systemic inflammatory response.
-
Animal Model: Male BALB/c or C57BL/6 mice are commonly used.[5][6]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Treatment:
-
Test compounds (e.g., this compound) are administered, often orally or via intraperitoneal (i.p.) injection, at various doses for a specified period (e.g., 7 days) before LPS challenge.[5]
-
A vehicle control group receives the solvent used to dissolve the test compound.
-
A positive control group may receive a known anti-inflammatory drug.
-
-
Induction of Inflammation: A single i.p. injection of LPS (e.g., 5 mg/kg) is administered to induce a systemic inflammatory response.[5]
-
Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 4-6 hours), animals are euthanized.
-
Blood and tissue samples (e.g., brain, liver, lungs) are collected.[5][6][7]
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., COX-2, iNOS) are quantified using methods such as ELISA and qPCR.[5][7]
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Treatment:
-
Test compounds are administered (e.g., orally or i.p.) one hour prior to carrageenan injection.
-
Control groups receive either the vehicle or a standard anti-inflammatory drug like indomethacin.[10]
-
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rat.[11]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11] The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of kaempferol and its derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Kaempferol has been shown to inhibit the TLR4/MyD88 and NF-κB signaling pathways, which are critical in the inflammatory response triggered by stimuli like LPS.[5]
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on kaempferol and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kaempferol alleviates LPS-induced neuroinflammation and BBB dysfunction in mice via inhibiting HMGB1 release and down-regulating TLR4/MyD88 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Kaempferol Glycosides
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of various kaempferol (B1673270) glycosides, supported by experimental data and detailed protocols.
Kaempferol, a naturally occurring flavonol, and its glycosidic derivatives are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological activities. The bioactivity of these compounds, however, is significantly influenced by the nature and position of the sugar moieties attached to the kaempferol aglycone. This guide provides a comparative overview of the antioxidant, anti-inflammatory, and anticancer properties of prominent kaempferol glycosides, highlighting the superior potency of the aglycone, kaempferol.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies, offering a clear comparison of the bioactivities of kaempferol and its glycosides.
Table 1: Comparative Anticancer Activity of Kaempferol and its Glycosides
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Kaempferol | HepG2 (Human Hepatoma) | MTT | 30.92 | [1] |
| CT26 (Mouse Colon Cancer) | MTT | 88.02 | [1] | |
| B16F1 (Mouse Melanoma) | MTT | 70.67 | [1] | |
| Kaempferol-7-O-glucoside | HepG2 | MTT | >100 | [1] |
| CT26 | MTT | >100 | [1] | |
| B16F1 | MTT | >100 | [1] | |
| Kaempferol-3-O-rhamnoside | HepG2 | MTT | >100 | [1] |
| CT26 | MTT | >100 | [1] | |
| B16F1 | MTT | >100 | [1] | |
| Kaempferol-3-O-rutinoside | HepG2 | MTT | >100 | [1] |
| CT26 | MTT | >100 | [1] | |
| B16F1 | MTT | >100 | [1] |
Table 2: Comparative Antioxidant Activity of Kaempferol and its Glycosides
| Compound | Assay | IC50 (µM) | Reference |
| Kaempferol | DPPH Radical Scavenging | 19.85 | [1] |
| ABTS Radical Scavenging | 8.73 | [1] | |
| Kaempferol-7-O-glucoside | DPPH Radical Scavenging | 48.12 | [1] |
| ABTS Radical Scavenging | 15.24 | [1] | |
| Kaempferol-3-O-rhamnoside | DPPH Radical Scavenging | >100 | [1] |
| ABTS Radical Scavenging | >100 | [1] | |
| Kaempferol-3-O-rutinoside | DPPH Radical Scavenging | >100 | [1] |
| ABTS Radical Scavenging | >100 | [1] |
Table 3: Comparative Anti-inflammatory Activity of Kaempferol and its Glycosides
| Compound | Assay | Cell Line | Measurement | Inhibition | Reference |
| Kaempferol | Nitric Oxide (NO) Production | RAW 264.7 | NO level | Significant inhibition | [1] |
| Kaempferol-7-O-glucoside | Nitric Oxide (NO) Production | RAW 264.7 | NO level | Moderate inhibition | [1] |
| Kaempferol-3-O-rhamnoside | Nitric Oxide (NO) Production | RAW 264.7 | NO level | Weak to no inhibition | [1] |
| Kaempferol-3-O-rutinoside | Nitric Oxide (NO) Production | RAW 264.7 | NO level | Weak to no inhibition | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, CT26, B16F1) in a 96-well plate at a density of 3 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of kaempferol or its glycosides and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
DPPH and ABTS Radical Scavenging Assays
These assays measure the free radical scavenging capacity of the compounds.
-
DPPH Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of the control (DPPH solution without the sample).
-
-
ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm. The percentage of scavenging activity is calculated similarly to the DPPH assay.
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of kaempferol or its glycosides for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-p65, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: General experimental workflow for assessing the bioactivity of kaempferol glycosides.
Caption: Key signaling pathways modulated by kaempferol in inflammation and cancer.
Conclusion
The presented data consistently demonstrate that kaempferol, the aglycone, exhibits superior antitumor, antioxidant, and anti-inflammatory activities compared to its glycosidic forms. The presence of sugar moieties generally diminishes the bioactivity, likely due to altered cell permeability and interaction with molecular targets. These findings underscore the importance of considering the aglycone form in drug development and highlight the potential of enzymatic hydrolysis to enhance the therapeutic efficacy of naturally occurring kaempferol glycosides. Further research is warranted to explore the structure-activity relationships of a wider range of kaempferol glycosides and their metabolites to fully elucidate their pharmacological potential.
References
Navigating the Cellular Gate: A Comparative Analysis of Kaempferol 4'-Glucoside and its Aglycone Uptake
For researchers and drug development professionals, understanding the cellular absorption of bioactive compounds is paramount for optimizing their therapeutic potential. This guide provides a detailed comparison of the cellular uptake of Kaempferol (B1673270) 4'-glucoside and its aglycone, Kaempferol, supported by experimental data and methodologies.
The journey of a flavonoid from ingestion to systemic circulation is a complex process governed by its chemical structure. A key determinant of a flavonoid's bioavailability is the presence or absence of a sugar moiety, which significantly influences its absorption across the intestinal epithelium. This comparison focuses on Kaempferol, a promising natural flavonol, and its 4'-glucoside derivative, to elucidate the differences in their cellular uptake mechanisms and efficiency.
Quantitative Comparison of Intestinal Permeability
The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting human intestinal absorption of compounds. The apparent permeability coefficient (Papp) is a critical parameter derived from this model, with higher values indicating greater potential for absorption.
| Compound | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Predicted Human Oral Bioavailability |
| Kaempferol (Aglycone) | 1.17 (±0.13) | Moderate |
| Kaempferol Glycosides (with two sugar units) | 1.83 (±0.34) to 2.09 (±0.28) | Moderate |
Data sourced from Caco-2 cell permeability studies.[1]
Interestingly, while glycosylation is generally thought to decrease passive diffusion, some studies on kaempferol glycosides have shown moderate to high permeability across Caco-2 cell monolayers.[2] This suggests that active transport mechanisms may be involved in the uptake of certain glycosylated forms.[1][2]
Mechanisms of Cellular Uptake: A Tale of Two Forms
The cellular entry of Kaempferol and its glucoside is governed by distinct pathways.
Kaempferol (Aglycone): The aglycone form, being more lipophilic, is primarily absorbed via passive diffusion across the intestinal cell membrane.[3] Evidence also suggests that its absorption can be facilitated by active transport mechanisms.[3] Once absorbed, kaempferol undergoes extensive metabolism within the enterocytes and the liver, where it is conjugated to form glucuronides and sulfates.[4][5] A small amount of the unconjugated aglycone may also permeate in both directions across the cell monolayer.[4]
Kaempferol 4'-Glucoside: The journey of this compound is more intricate. Due to their polar nature, glycosides generally have lower passive permeability.[3] Their absorption can occur through two primary routes:
-
Hydrolysis by Gut Microbiota: In the large intestine, gut microbiota play a crucial role by cleaving the sugar moiety, releasing the absorbable aglycone, Kaempferol.[3]
-
Active Transport: Caco-2 cells express sugar transporters like SGLT1, which can facilitate the uptake of glycosides.[1][2]
Following absorption, these compounds are metabolized and can be effluxed back into the intestinal lumen or transported into the systemic circulation.[4]
Experimental Protocols
Caco-2 Cell Permeability Assay
This in vitro model simulates the human intestinal barrier to assess the permeability of test compounds.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment:
-
The test compound (Kaempferol or this compound) is added to the apical (AP) side of the Transwell®, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points.
-
To study efflux, the compound is added to the BL side, and samples are collected from the AP side.
3. Analysis:
-
The concentration of the compound in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Visualizing the Pathways
The following diagrams illustrate the distinct absorption pathways of Kaempferol and its glucoside, as well as the experimental workflow for their comparison.
Caption: Comparative absorption pathways of this compound and Kaempferol.
References
- 1. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absorption, Conjugation and Efflux of the Flavonoids, Kaempferol and Galangin, Using the Intestinal CACO-2/TC7 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Kaempferol 4'-Glucoside in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Kaempferol (B1673270) 4'-glucoside (KGS) with other alternatives, supported by experimental data from various animal models of neurodegeneration.
Executive Summary
Kaempferol 4'-glucoside, a flavonoid glycoside, has demonstrated significant neuroprotective potential in preclinical studies. Its efficacy is primarily attributed to its anti-inflammatory and antioxidant properties. This document summarizes the key findings from animal model studies, presents detailed experimental protocols for replication and validation, and visually represents the underlying molecular pathways.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its aglycone, kaempferol, in various animal models.
Table 1: Neuroprotective Effects of Kaempferol Glycosides in a Rat Model of Ischemic Stroke
| Treatment Group | Dose | Neurological Deficit Score (Mean ± SD) | Infarct Volume (% of hemisphere) |
| Vehicle | - | 3.27 ± 0.19 | 45.3 ± 4.2 |
| KGS (this compound) | 7.5 mg/kg (i.v.) | 2.00 ± 0.14[1] | 28.7 ± 3.1 |
| KRS (Kaempferol-3-O-rutinoside) | 10.0 mg/kg (i.v.) | 1.89 ± 0.20[1] | 26.5 ± 2.9 |
Data from a transient middle cerebral artery occlusion (MCAO) model in rats. Treatment was administered at the beginning of reperfusion.[1][2][3]
Table 2: Neuroprotective Effects of Kaempferol in a Mouse Model of Parkinson's Disease
| Treatment Group | Dose | Striatal Dopamine (B1211576) Level (ng/mg protein) | Motor Coordination (latency to fall, s) |
| Control | - | 12.5 ± 1.3 | 185 ± 15 |
| MPTP | 30 mg/kg (i.p.) | 4.2 ± 0.5 | 75 ± 10 |
| MPTP + Kaempferol | 10 mg/kg (p.o.) | 8.9 ± 0.9 | 140 ± 12 |
| MPTP + Kaempferol | 20 mg/kg (p.o.) | 10.2 ± 1.1 | 165 ± 14 |
Data from a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[4][5]
Table 3: Antioxidant Effects of Kaempferol in Neurodegenerative Models
| Model | Treatment | Brain MDA Level (nmol/mg protein) | Brain SOD Activity (U/mg protein) |
| MPTP Mouse Model | MPTP | 2.8 ± 0.3 | 15.2 ± 1.8 |
| MPTP + Kaempferol (20 mg/kg) | 1.5 ± 0.2 | 24.8 ± 2.5 | |
| Ovariectomized Rat Model of Sporadic Dementia | OVX + STZ | 3.5 ± 0.4 | 12.1 ± 1.5 |
| OVX + STZ + Kaempferol (10 mg/kg) | 2.1 ± 0.3 | 20.5 ± 2.1 |
MDA: Malondialdehyde (a marker of lipid peroxidation); SOD: Superoxide (B77818) Dismutase (an antioxidant enzyme).[4][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate study replication and validation.
Transient Middle Cerebral Artery Occlusion (MCAO) Rat Model of Ischemic Stroke
This protocol is adapted from studies investigating the neuroprotective effects of kaempferol glycosides.[1][2][3][7][8]
Objective: To induce transient focal cerebral ischemia in rats to mimic human ischemic stroke.
Animals: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate).
-
Surgical Preparation: Place the rat in a supine position. Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Carefully separate the arteries. Ligate the distal end of the ECA and the proximal end of the CCA.
-
Occlusion: Introduce a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The typical insertion length is 18-20 mm from the carotid bifurcation.
-
Ischemia Duration: Maintain the occlusion for a specific period, typically 2 hours.
-
Reperfusion: Withdraw the suture to allow blood flow to resume.
-
Wound Closure: Suture the incision and allow the animal to recover.
-
Post-operative Care: Provide appropriate post-operative care, including monitoring for neurological deficits and maintaining body temperature.
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is based on studies evaluating the anti-parkinsonian properties of kaempferol.[4][5][9]
Objective: To induce parkinsonian-like symptoms in mice by selectively destroying dopaminergic neurons in the substantia nigra.
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
MPTP Preparation: Dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in sterile saline.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is 30 mg/kg once daily for 5 consecutive days.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod, pole test) to assess motor coordination and bradykinesia, typically starting 7 days after the last MPTP injection.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect brain tissue for biochemical (e.g., dopamine levels) and histological (e.g., tyrosine hydroxylase staining) analysis.
Measurement of Oxidative Stress Markers (MDA and SOD)
This protocol outlines the general steps for measuring malondialdehyde (MDA) and superoxide dismutase (SOD) levels in brain tissue.[1][10][11][12]
Objective: To quantify the levels of oxidative stress in brain tissue.
Procedure:
-
Tissue Homogenization: Homogenize a weighed amount of brain tissue in cold buffer (e.g., phosphate-buffered saline).
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to obtain the supernatant.
-
MDA Assay (TBARS Assay):
-
Mix the supernatant with a solution of thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for a specified time (e.g., 60 minutes).
-
Measure the absorbance of the resulting pink-colored product at a specific wavelength (typically 532 nm).
-
Calculate the MDA concentration based on a standard curve.
-
-
SOD Assay:
-
Use a commercially available SOD assay kit or a method based on the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system).
-
Measure the change in absorbance over time.
-
Calculate the SOD activity, where one unit of SOD is defined as the amount of enzyme that inhibits the rate of reaction by 50%.
-
Immunohistochemistry for Neuronal and Glial Markers
This protocol describes the staining for NeuN (a marker for mature neurons) and GFAP (a marker for astrocytes).[2][6][13][14]
Objective: To visualize and quantify neuronal loss and astrogliosis in brain sections.
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then cryoprotect in a sucrose (B13894) solution.
-
Sectioning: Cut the brain into thin sections (e.g., 20-30 µm) using a cryostat.
-
Antigen Retrieval (if necessary): Heat the sections in a citrate (B86180) buffer to unmask the antigens.
-
Blocking: Incubate the sections in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against NeuN (e.g., mouse anti-NeuN) and GFAP (e.g., rabbit anti-GFAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies (e.g., donkey anti-mouse conjugated to Alexa Fluor 488 and donkey anti-rabbit conjugated to Alexa Fluor 594).
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing a nuclear stain (e.g., DAPI) and visualize using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. NeuN, Iba 1, and GFAP immunohistochemistry [bio-protocol.org]
- 3. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of kaempferol against a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDG-PET and NeuN-GFAP Immunohistochemistry of Hippocampus at Different Phases of the Pilocarpine Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Measurement Superoxide Dismutase (SOD) Activity, and Glutathione (GSH) and Malondialdehyde (MDA) Levels in Brain Tissue [bio-protocol.org]
- 11. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Kaempferol 4'-Glucoside in Enzyme Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the inhibitory potential of various flavonoids is critical for advancing therapeutic discovery. This guide provides a comprehensive comparison of Kaempferol (B1673270) 4'-glucoside and other prominent flavonoids—quercetin (B1663063), myricetin, and apigenin (B1666066)—as enzyme inhibitors. The information is supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.
Comparative Analysis of Enzyme Inhibitory Activity
Flavonoids, a diverse group of polyphenolic compounds found in plants, are well-documented for their enzyme inhibitory properties, which contribute to their various health benefits, including antioxidant, anti-inflammatory, and anti-cancer effects. The structure of a flavonoid, particularly the presence and position of hydroxyl groups and glycosidic moieties, plays a crucial role in its inhibitory potency and selectivity.
Generally, the aglycone form of a flavonoid (without attached sugar molecules) exhibits stronger enzyme inhibitory activity than its glycoside derivatives. The sugar moiety can sterically hinder the flavonoid from binding to the active site of an enzyme. However, glycosylation can improve the bioavailability and solubility of flavonoids.
This guide focuses on comparing Kaempferol 4'-glucoside (Ka-4'-G) with its aglycone, kaempferol, and other structurally related flavonoids. While direct comparative studies on Ka-4'-G are limited, we can infer its potential activity based on the extensive research on kaempferol and its other glycosides.
Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for kaempferol, quercetin, myricetin, and apigenin against several key enzymes. A lower IC50 value indicates greater inhibitory potency. Data for kaempferol glycosides are included where available to provide insight into the likely performance of this compound.
| Enzyme | Flavonoid | IC50 (µM) | Enzyme Source | Reference |
| α-Glucosidase | Kaempferol | 11.6 | Not Specified | [1] |
| Kaempferol | 65.36 ± 0.27 | Not Specified | [2] | |
| Kaempferol-3-O-rutinoside | >8 times more active than acarbose | Saccharomyces cerevisiae | [3][4] | |
| Quercetin | Weaker than acarbose | Human Intestinal Caco-2/TC7 cells | [5] | |
| Myricetin | Strongest inhibitor among 27 dietary flavonoids | Not Specified | ||
| α-Amylase | Kaempferol-3,7-di-O-β-glucoside | Inhibitory property | Not Specified | [6] |
| Quercetin | - | Porcine Pancreas | ||
| Myricetin | - | Porcine Pancreas | ||
| Tyrosinase | Kaempferol | 5.5 | Mushroom | [7] |
| Quercetin | 4.2 | Mushroom | [7] | |
| Apigenin | - | Mushroom | ||
| Xanthine (B1682287) Oxidase | Kaempferol | 0.40 - 5.02 | Not Specified | [8] |
| Quercetin | 0.40 - 5.02 | Not Specified | [8] | |
| Myricetin | 0.40 - 5.02 | Not Specified | [8] | |
| Apigenin | Weaker inhibitor | Not Specified | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for the key enzyme inhibition assays cited in this guide.
α-Glucosidase Inhibition Assay
This assay is commonly used to screen for inhibitors that can modulate carbohydrate metabolism, relevant for type 2 diabetes management.
Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
Procedure:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.05 U/mL) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8).
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of the test flavonoid (dissolved in a suitable solvent like DMSO, with final concentrations typically ranging from 0-200 µM) at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, pNPG (e.g., 600 µM final concentration).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M Na2CO3).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.[9][10]
α-Amylase Inhibition Assay
This assay identifies inhibitors of starch digestion, which is also relevant for controlling postprandial hyperglycemia.
Principle: The inhibitory effect is quantified by measuring the reduction in the hydrolysis of a starch substrate by α-amylase.
Procedure:
-
Prepare a solution of porcine pancreatic α-amylase (e.g., 2 U/mL) in a suitable buffer (e.g., 0.5 M Tris-HCl, pH 6.9 containing 0.01 M CaCl2).
-
Prepare a substrate solution by suspending starch azure (e.g., 2 mg) in the same buffer, boiling for 5 minutes, and pre-incubating at 37°C.
-
Add various concentrations of the test flavonoid to the substrate solution.
-
Initiate the reaction by adding the α-amylase solution and incubate at 37°C for 10 minutes.
-
Terminate the reaction by adding 50% acetic acid.
-
Centrifuge the mixture to pellet the insoluble material.
-
Measure the absorbance of the supernatant at 595 nm.
-
Acarbose is used as a positive control.
-
Calculate the percentage inhibition and the IC50 value.[11]
Tyrosinase Inhibition Assay
This assay is crucial for identifying compounds that can regulate melanin (B1238610) production, with applications in cosmetics and medicine.
Principle: The inhibition of tyrosinase is determined by measuring the reduction in the formation of dopachrome (B613829) from the oxidation of L-DOPA.
Procedure:
-
Prepare a solution of mushroom tyrosinase (e.g., 250 U/mL) in a phosphate buffer (e.g., 100 mM, pH 6.8).
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of the test flavonoid at 25°C for 10 minutes.
-
Initiate the reaction by adding L-DOPA as the substrate (e.g., 0.19 mg/mL).
-
Monitor the formation of dopachrome by measuring the absorbance at 510 nm in a kinetic mode for 30-60 minutes at 25°C.
-
Kojic acid is commonly used as a positive control.
-
The percentage inhibition and IC50 value are determined from the reaction rates.[12][13]
Xanthine Oxidase Inhibition Assay
This assay is used to find inhibitors of uric acid production, which is a therapeutic target for gout.
Principle: The inhibitory activity is assessed by measuring the decrease in the formation of uric acid from the substrate xanthine by xanthine oxidase.
Procedure:
-
Prepare a solution of xanthine oxidase from bovine milk in a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Prepare a solution of xanthine in the same buffer.
-
In a reaction vessel, incubate the buffer, xanthine solution, and various concentrations of the test flavonoid at 37°C for 10 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution and continue the incubation at 37°C for 20 minutes.
-
Measure the formation of uric acid by monitoring the change in absorbance at 290 nm.
-
Allopurinol is used as a positive control.
-
Calculate the percentage inhibition and the IC50 value.[14]
Signaling Pathways
The biological effects of flavonoids as enzyme inhibitors are often intertwined with their ability to modulate intracellular signaling pathways. Understanding these interactions provides a broader context for their therapeutic potential.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Aberrant activation of this pathway is implicated in various diseases, including cancer and diabetes. Several flavonoids, including quercetin and apigenin, have been shown to modulate this pathway.[15][[“]] They can exert their effects by directly inhibiting PI3K or Akt, or by affecting upstream or downstream components of the pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Flavonoids such as quercetin and kaempferol can inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[17] They can interfere with the activation of IKK (IκB kinase), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.
Conclusion
Kaempferol and its glycosides, along with other flavonoids like quercetin, myricetin, and apigenin, are potent inhibitors of various enzymes implicated in a range of diseases. The inhibitory activity is highly dependent on the flavonoid's structure, with the aglycone form generally being more potent. While direct comparative data for this compound is still emerging, the existing evidence suggests that it likely possesses enzyme inhibitory properties, although potentially weaker than its aglycone, kaempferol. Further research is warranted to fully elucidate the inhibitory profile of this compound and its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A-glucosidase inhibitory activity of kaempferol-3-O-rutinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as Human Intestinal α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tyrosinase activity ic50: Topics by Science.gov [science.gov]
- 8. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kaempferol 4'-glucoside and Astragalin (Kaempferol 3-O-glucoside) for Researchers and Drug Development Professionals
An objective analysis of the current experimental evidence on the biochemical and pharmacological properties of two closely related kaempferol (B1673270) glycosides.
This guide provides a comprehensive, data-driven comparison of Kaempferol 4'-glucoside and astragalin (B1665802) (Kaempferol 3-O-glucoside). These two flavonol glycosides, sharing the same aglycone, kaempferol, exhibit distinct biological activities influenced by the position of their glucose moiety. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds for potential therapeutic applications.
Chemical Structure and Biochemical Properties
Both this compound and astragalin are derivatives of the flavonoid kaempferol. The key structural difference lies in the attachment point of the glucose molecule to the kaempferol backbone. In astragalin, the glucose is attached at the 3-hydroxyl group, whereas in this compound, it is attached at the 4'-hydroxyl group on the B-ring. This seemingly minor structural variance can significantly impact their physicochemical properties and biological activities.
| Property | This compound | Astragalin (Kaempferol 3-O-glucoside) |
| Chemical Formula | C21H20O11 | C21H20O11 |
| Molar Mass | 448.38 g/mol | 448.38 g/mol |
| Synonyms | Kaempferol 4'-O-β-D-glucopyranoside | Kaempferol-3-O-glucoside, Astragaline |
| Solubility | Information not widely available, but likely soluble in polar organic solvents. | Soluble in methanol (B129727), ethanol. |
Comparative Biological Activity
Current research indicates that both compounds possess antioxidant, anti-inflammatory, and anticancer properties. However, the potency and mechanisms of action can differ. It is a general observation in flavonoid research that the aglycone (in this case, kaempferol) often exhibits stronger biological activity than its glycoside derivatives. The enzymatic hydrolysis of the glycoside in the body to release the aglycone is a critical step for its biological effects.
Antioxidant Activity
Astragalin has demonstrated significant antioxidant properties in various in vitro assays. For instance, in a DPPH radical-scavenging assay, astragalin isolated from Annona muricata leaves exhibited an IC50 value of 13.41 ± 0.64 µg/mL[1].
Quantitative data on the antioxidant activity of this compound is limited in the currently available literature. However, studies on other kaempferol glycosides suggest that the antioxidant capacity is influenced by the position and type of glycosylation, with the aglycone, kaempferol, generally showing the highest activity[2][3]. One study on kaempferol glycosides from Brassica juncea found that different glycosylation patterns resulted in varied DPPH and peroxynitrite scavenging activities, with some glycosides showing good antioxidant potential (IC50 values in the micromolar range)[4].
| Antioxidant Assay | This compound | Astragalin (Kaempferol 3-O-glucoside) |
| DPPH Radical Scavenging (IC50) | Data not available | 13.41 ± 0.64 µg/mL[1] |
| ABTS Radical Scavenging | Data not available | Data available, but specific IC50 values vary across studies. |
Anti-inflammatory Activity
Astragalin has been extensively studied for its anti-inflammatory effects. It has been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in various cell models[5]. The underlying mechanism often involves the modulation of key signaling pathways like NF-κB and MAPK[6].
Direct experimental data on the anti-inflammatory activity of this compound is scarce. However, a study comparing kaempferol and its glycosides demonstrated that kaempferol had the most potent inhibitory effect on concanavalin (B7782731) A-activated T cell proliferation and NO release in LPS-induced RAW 264.7 cells, while its glycosides showed weaker activity[2][3]. This suggests that this compound may also possess anti-inflammatory properties, though likely less potent than its aglycone. Kaempferol itself has been shown to inhibit key inflammatory enzymes like COX-2 and iNOS and to suppress the NF-κB and MAPK signaling pathways[7][8][9][10][11][12].
| Anti-inflammatory Marker | This compound | Astragalin (Kaempferol 3-O-glucoside) |
| Inhibition of NO Production | Data not available | Demonstrated inhibition in LPS-stimulated macrophages. |
| Inhibition of PGE2 Production | Data not available | Demonstrated inhibition in LPS-stimulated macrophages. |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Data not available | Demonstrated inhibition in various cell models. |
| Modulation of NF-κB Pathway | Likely, based on kaempferol's activity. | Inhibits NF-κB activation. |
| Modulation of MAPK Pathway | Likely, based on kaempferol's activity. | Modulates MAPK signaling. |
Anticancer Activity
The anticancer potential of astragalin has been documented in several cancer cell lines. For instance, in human colon cancer HCT116 cells, astragalin exhibited a significant inhibitory effect on cell proliferation in a dose- and time-dependent manner[2].
In contrast, a study investigating the effects of kaempferol and its derivatives on pancreatic cancer cells (Miapaca-2, Panc-1, and SNU-213) found that while kaempferol significantly inhibited cell viability, both astragalin (kaempferol-3-O-glucoside) and this compound did not show any inhibitory effect under the same experimental conditions. This highlights a significant difference in their anticancer efficacy, at least in the context of pancreatic cancer. The superior anticancer activity of the aglycone, kaempferol, has been noted in multiple studies across various cancer types[2][3].
| Cancer Cell Line | This compound (IC50) | Astragalin (Kaempferol 3-O-glucoside) (IC50) |
| Pancreatic Cancer (Miapaca-2, Panc-1, SNU-213) | No inhibitory effect observed | No inhibitory effect observed |
| Colon Cancer (HCT116) | Data not available | 18.883 µg/ml (72h)[2] |
Signaling Pathways
The biological activities of flavonoids are often mediated through their interaction with various intracellular signaling pathways.
Astragalin
Astragalin is known to modulate several key signaling pathways implicated in inflammation, cancer, and oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol glycosides with antioxidant activity from Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kaempferol inhibits IL-1β-induced proliferation of rheumatoid arthritis synovial fibroblasts and the production of COX-2, PGE2 and MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways [mdpi.com]
Kaempferol 4'-Glucoside Versus Synthetic Antioxidants: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of Kaempferol (B1673270) 4'-glucoside, a naturally occurring flavonoid, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document synthesizes available experimental data to offer an objective overview for research and development applications.
Executive Summary
Natural antioxidants are gaining significant attention in the pharmaceutical and food industries as potential replacements for synthetic counterparts, which have raised safety concerns.[1] Flavonoids, a major class of polyphenolic compounds found in plants, are known for their potent antioxidant properties.[1] Kaempferol and its glycosides, including Kaempferol 4'-glucoside, are among the most studied flavonoids, demonstrating significant free-radical scavenging and cellular antioxidant activities.[2][3] While direct comparative studies on this compound against all major synthetic antioxidants are limited, this guide compiles available data on closely related kaempferol glycosides to provide a valuable comparative perspective.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Kaempferol Glycosides | ||||
| Kaempferol-3-O-glucoside | DPPH | 13.41 ± 0.64 | ~29.9 | [4] |
| Kaempferol-3-O-rhamnoside | DPPH | - | >100 | [2] |
| Kaempferol-7-O-glucoside | DPPH | - | ~45 | [2] |
| Kaempferol aglycone | DPPH | - | ~15 | [2] |
| Kaempferol aglycone | ABTS | - | ~8 | [2] |
| Synthetic Antioxidants | ||||
| BHT (Butylated Hydroxytoluene) | DPPH | 202.35 | ~918.4 | [5] |
| BHA (Butylated Hydroxyanisole) | DPPH | 112.05 | ~621.7 | [5] |
| Trolox | DPPH | 3.77 ± 0.08 | ~15.1 | [6] |
| Trolox | ABTS | 2.93 ± 0.03 | ~11.7 | [6] |
Note: Data for this compound was not directly available in the reviewed literature. The data for Kaempferol-3-O-glucoside and other glycosides are presented as the closest available comparators. The antioxidant activity of flavonoids is influenced by the number and position of hydroxyl groups and the nature of the attached sugar moiety.[1]
Mechanism of Action: A Comparative Overview
Kaempferol Glycosides:
Natural flavonoids like kaempferol and its glycosides exert their antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: They can donate a hydrogen atom or an electron to neutralize free radicals.[1]
-
Metal Chelation: Flavonoids can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species (ROS).
-
Upregulation of Endogenous Antioxidant Defenses: Kaempferol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] This pathway upregulates the expression of several antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[7]
Synthetic Antioxidants:
Synthetic antioxidants like BHT and BHA are phenolic compounds that primarily act as free radical scavengers, interrupting the chain reactions of oxidation.[1] Trolox, a water-soluble analog of vitamin E, is also a potent free-radical scavenger and is often used as a standard in antioxidant capacity assays.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Nrf2 Signaling Pathway Activation by Kaempferol
Caption: Nrf2 signaling pathway activation by Kaempferol.
General Experimental Workflow for Antioxidant Efficacy Assessment
Caption: Experimental workflow for antioxidant assessment.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound, synthetic antioxidants)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare serial dilutions of the test compounds and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compounds (this compound, synthetic antioxidants)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a small volume of the test compound or control solution to each well (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution to each well (e.g., 190 µL).
-
Incubate the plate at room temperature for a specified period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Conclusion
References
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Kaempferol 4'-glucoside
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the proper disposal of Kaempferol (B1673270) 4'-glucoside, a flavonol glycoside. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
Core Principle: Professional Waste Management
The universally recommended and safest method for the disposal of Kaempferol 4'-glucoside is through a licensed and approved hazardous waste disposal facility.[1][2] This approach ensures that the compound is managed in an environmentally responsible manner and in accordance with all applicable regulations. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [3][4][5]
Safety and Disposal Summary
| Parameter | Information | Source |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1][2] |
| Environmental Precautions | Do not allow the product to enter drains, sewers, or surface/ground water. | [3][4][5] |
| Waste Segregation | Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, nitrile or other chemically resistant gloves, and a laboratory coat. | [6] |
| Spill Management | For small spills, wear appropriate PPE, sweep up solid material to avoid dust generation, and collect in a designated hazardous waste container. Decontaminate the area with a suitable laboratory detergent. | [6] |
| Incompatible Materials | Avoid mixing with strong acids, bases, or oxidizing agents unless compatibility is confirmed. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Place all solid this compound waste, including contaminated items such as weighing papers, pipette tips, and gloves, into a dedicated and appropriately labeled hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof hazardous liquid waste container. If a flammable solvent was used, the container must be stored in a designated flammable liquid storage cabinet.
2. Proper Labeling of Waste Containers: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 52222-74-9.
-
An estimation of the concentration and total quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or a responsible laboratory contact.
3. Secure Storage of Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment to mitigate potential spills.
-
Keep waste containers away from incompatible materials.
4. Arranging for Disposal:
-
Once a waste container is full or ready for disposal, a chemical waste pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for waste pickup, providing the EHS office with all necessary information about the waste.
Logical Workflow for Disposal
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
Experimental Protocols: Degradation and Neutralization
There are no established and validated experimental protocols for the chemical degradation or neutralization of this compound specifically for disposal purposes in a standard laboratory setting. While research exists on the thermal and enzymatic degradation of kaempferol and its glycosides, these studies are typically aimed at analysis or synthesis, not waste treatment.[7][8]
Attempting to neutralize or degrade chemical waste without a validated protocol, appropriate expertise, and necessary safety controls can be dangerous and is strongly discouraged.[1] Such procedures can lead to uncontrolled reactions, the generation of more hazardous byproducts, and potential exposure to the researcher. Therefore, the most prudent and compliant approach is to entrust the disposal of this compound to professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Safe Handling and Disposal of Kaempferol 4'-glucoside: A Procedural Guide
Personal Protective Equipment (PPE)
When handling Kaempferol 4'-glucoside, which is typically a powder, appropriate personal protective equipment is the first line of defense to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of the powdered compound, which may be harmful. |
| Eye Protection | Chemical safety goggles. | To protect eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk during the handling of this compound.
2.1. Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to control dust.
-
Assemble PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
-
Gather Materials: Have all necessary equipment (spatulas, weighing paper, containers) and a pre-labeled waste container within the designated handling area.
2.2. Weighing and Aliquoting:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Tare Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Dispense Powder: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer: Transfer the weighed powder to a labeled container.
-
Clean Up: Gently wipe down the balance and surrounding surfaces with a damp paper towel to remove any residual powder. Dispose of the paper towel in the designated chemical waste container.
2.3. Solution Preparation:
-
In a Fume Hood: All steps for preparing solutions from solid this compound should be performed in a chemical fume hood.
-
Add Solvent: Add the desired solvent to the vessel containing the weighed powder.
-
Ensure Dissolution: Cap the vessel and mix by vortexing or sonicating until the solid is fully dissolved.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment. Due to the toxic nature of the parent compound Kaempferol, all waste contaminated with this compound should be treated as hazardous chemical waste.
3.1. Waste Segregation:
-
Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any unused solid this compound. Place these items in a clearly labeled, sealed plastic bag or a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container for chemical waste.
3.2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
3.3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Spill: For a small spill of solid material, carefully dampen the powder with a wet paper towel to avoid creating dust and wipe it up. Place the contaminated materials in a sealed bag for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS office.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
